4-methoxy-4'-thiomorpholinomethyl benzophenone
Description
BenchChem offers high-quality 4-methoxy-4'-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-4'-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGDSIYHCSSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642902 | |
| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-37-1 | |
| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preclinical Physicochemical Profiling and Analytical Characterization Guide: 4-Methoxy-4'-thiomorpholinomethyl benzophenone
Target Audience: Research Chemists, DMPK Scientists, and Drug Development Professionals Compound: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1)
Executive Summary & Structural Deconstruction
In modern drug discovery and chemical biology, multifunctional API intermediates are critical for accelerating lead optimization and target deconvolution. 4-Methoxy-4'-thiomorpholinomethyl benzophenone is a high-purity, specialized building block[1] that elegantly combines a photoreactive scaffold with distinct electronic and steric modulators.
As application scientists, we do not merely look at a 2D structure; we deconstruct it into functional domains to predict its behavior in biological and chemical systems:
-
The Benzophenone Core: This is a privileged photoaffinity scaffold. Upon UV irradiation, the diaryl ketone undergoes an
transition to yield an excited triplet diradical. This diradical is capable of rapid, diffusion-controlled covalent C-H insertion into adjacent target proteins, making it invaluable for mapping drug-target interactions. -
The Methoxy Group (-OCH₃): Positioned on one phenyl ring, this electron-donating group increases the electron density of the aromatic system. While it subtly red-shifts the UV absorption maximum, it also introduces a metabolic "soft spot" that is highly susceptible to O-demethylation by hepatic CYP450 enzymes.
-
The Thiomorpholinomethyl Group: Attached via a methylene bridge to the opposing phenyl ring, this bulky heterocycle profoundly alters the molecule's physicochemical profile. The aliphatic nitrogen is basic (calculated
), meaning the compound exists in a dynamic equilibrium between neutral and protonated states at physiological pH. Furthermore, the sulfur atom serves as both a hydrogen-bond acceptor and a primary liability for S-oxidation.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for this compound, synthesizing empirical supplier data and in silico consensus models.
| Property | Value | Source / Method |
| Chemical Name | 4-Methoxy-4'-thiomorpholinomethyl benzophenone | IUPAC Nomenclature |
| CAS Number | 898782-37-1 | 1[1] |
| Molecular Formula | C₁₉H₂₁NO₂S | 2[2] |
| Molecular Weight | 327.44 g/mol | 3[3] |
| Exact Mass | 327.1293 | 2[2] |
| Physical State | Solid (at standard temperature/pressure) | 3[3] |
| Calculated TPSA | ~54.8 Ų | In Silico Consensus |
| Storage Conditions | -20°C, under nitrogen, protect from light | 3[3] |
Experimental Methodologies: Self-Validating Protocols
While computational models (e.g., cLogP) provide baseline heuristics, they frequently fail to accurately model the complex hydration shell dynamics of the thiomorpholine sulfur-nitrogen interplay. To ensure scientific integrity, we mandate the following self-validating empirical protocols.
Protocol A: Determination of Lipophilicity ( ) via Shake-Flask LC-MS/MS
Causality: The basic thiomorpholine nitrogen ensures the molecule exists as a mixture of ionized and neutral species at physiological pH (7.4). Therefore, measuring the distribution coefficient (
Step-by-Step Workflow:
-
Buffer Preparation & Validation: Prepare a 50 mM sodium phosphate buffer. Strictly adjust to pH 7.40 using a calibrated micro-electrode. Self-Validation: Verifying the exact pH locks the ionization state of the thiomorpholine moiety, preventing batch-to-batch variance.
-
Phase Saturation: Mutually saturate HPLC-grade 1-octanol and the pH 7.4 buffer by vigorous stirring for 24 hours, followed by phase separation. Causality: This prevents volumetric shifts caused by solvent partitioning during the actual assay.
-
Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike this into the saturated octanol phase to a final concentration of 50 µM. Ensure the final DMSO concentration remains
. -
Equilibration: Mix equal volumes (500 µL) of the spiked octanol and buffer in a silanized glass vial. Shake at 300 rpm for 60 minutes at a strictly controlled
°C. Causality: Silanized glass is mandatory to prevent the highly lipophilic benzophenone core from non-specifically binding to plastic surfaces. -
Phase Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes to break micro-emulsions. Extract aliquots from both phases, dilute in mobile phase, and analyze via LC-MS/MS (MRM mode, utilizing the
transition). -
System Suitability Validation: Run Propranolol concurrently as an internal standard. A resulting
of for Propranolol validates the integrity of the phase separation and LC-MS/MS linearity.
Protocol B: Photochemical Activation and Triplet State Characterization
Causality: If this compound is to be utilized as a photoaffinity probe, the electron-donating methoxy group and the bulky thiomorpholinomethyl group may alter the lifetime of the excited triplet state. Characterizing this ensures the compound will efficiently form the reactive ketyl diradical upon UV irradiation rather than dissipating energy via non-radiative decay.
Step-by-Step Workflow:
-
Deoxygenation: Prepare a 10 µM solution of the compound in HPLC-grade acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes. Self-Validation: Molecular oxygen is a potent triplet state quencher. Comparing the lifetime of purged vs. unpurged samples validates that the observed signal is a true triplet state.
-
UV-Vis Absorbance Profiling: Scan from 200 to 400 nm using a dual-beam spectrophotometer to identify the exact
for the transition (typically shifted to ~345-355 nm for para-methoxy substituted benzophenones). -
Laser Flash Photolysis: Excite the sample using an Nd:YAG laser (355 nm, 5 ns pulse width).
-
Transient Absorption Monitoring: Monitor the transient absorption at ~520 nm (the characteristic wavelength of the benzophenone ketyl radical) using a fast photomultiplier tube.
-
Decay Kinetics: Fit the decay curve to a first-order exponential to calculate the triplet lifetime (
). A lifetime in the microsecond range confirms the compound's suitability for diffusion-controlled protein cross-linking.
Metabolic and Photochemical Activation Pathways
Understanding the dual reactivity of this compound—its intended photochemical activation versus its inherent metabolic liabilities—is crucial for downstream application. The diagram below illustrates these divergent pathways.
Fig 1: Photochemical activation and CYP450-mediated metabolic pathways of the compound.
Safety, Stability, and Handling Directives
The physical integrity of 4-methoxy-4'-thiomorpholinomethyl benzophenone must be preserved through rigorous handling standards. According to established safety data[3], the compound is stable under recommended conditions but exhibits incompatibilities with strong oxidizing and reducing agents.
-
Storage: Must be stored at -20°C under an inert nitrogen atmosphere[3].
-
Light Sensitivity: Due to the benzophenone moiety, the compound must be strictly protected from ambient light to prevent premature photo-degradation or unwanted cross-linking.
-
Handling: Avoid inhalation and contact with skin or eyes. Use only in environments with appropriate exhaust ventilation to prevent dust and aerosol formation[3].
References
Sources
UV Absorption Spectrum of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone: An In-Depth Technical Guide
Executive Summary & Chemical Identity[1][2]
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) represents a specialized class of benzophenone derivatives, typically utilized as a photoinitiator or a pharmaceutical intermediate. Its spectral properties are defined by the interplay between the core benzophenone chromophore, the electron-donating methoxy auxochrome, and the non-conjugated thiomorpholine moiety.
This guide provides a rigorous analysis of its UV absorption characteristics, predicting its spectral behavior based on structural chromophore dissection, and offers a validated protocol for experimental characterization.
| Property | Detail |
| CAS Number | 898782-37-1 |
| Molecular Formula | |
| Molecular Weight | 327.44 g/mol |
| Core Chromophore | Benzophenone (Diaryl Ketone) |
| Primary Auxochrome | 4-Methoxy group (Electron Donor) |
| Secondary Substituent | 4'-Thiomorpholinomethyl group (Alkyl-like, non-conjugated) |
Theoretical Framework: Chromophore Analysis
To accurately interpret the UV spectrum of this molecule, one must deconstruct its electronic structure. The molecule consists of two distinct electronic domains separated by a methylene bridge.
Structural Dissection
-
The Chromophore (4-Methoxybenzophenone Core): The UV absorption is dominated by the conjugated system involving the carbonyl group and the two phenyl rings. The 4-methoxy group is a strong auxochrome. It donates electron density into the
-system via resonance ( effect), significantly lowering the energy gap of the transition. This results in a bathochromic (red) shift and hyperchromic (intensity) effect compared to unsubstituted benzophenone. -
The Non-Conjugated Substituent (Thiomorpholinomethyl): The thiomorpholine ring is attached to the benzophenone core via a methylene (
) bridge . This bridge effectively breaks the -conjugation between the nitrogen/sulfur lone pairs and the aromatic system.-
Spectral Consequence: This group behaves electronically like a simple alkyl group (e.g., methyl or ethyl). It exerts a weak inductive effect (
) but does not participate in the primary charge-transfer band. Therefore, the spectrum will closely mimic that of 4-methoxy-4'-methylbenzophenone .
-
Electronic Transitions
The UV spectrum exhibits two characteristic bands:
-
Band I (Primary, High Intensity):
Transition.-
Location: ~285–295 nm.
-
Origin: Charge transfer from the methoxy-substituted phenyl ring to the carbonyl group.
-
Extinction Coefficient (
): High (~15,000 – 20,000 ).
-
-
Band II (Secondary, Low Intensity):
Transition.-
Location: ~325–340 nm.
-
Origin: Excitation of a non-bonding electron from the carbonyl oxygen lone pair to the antibonding
orbital. -
Extinction Coefficient (
): Low (< 200 ). -
Note: This band is often observed as a weak shoulder or "tail" extending into the UVA region.
-
Visualizing the Electronic Pathway
Figure 1: Electronic connectivity diagram showing the isolation of the thiomorpholine group from the primary chromophore.[1][2][3]
Experimental Methodology
To obtain high-fidelity spectral data, the following protocol adheres to GLP (Good Laboratory Practice) standards.
Materials & Reagents
-
Analyte: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (>98% purity).
-
Solvents: Spectroscopic grade (UV-cutoff < 205 nm).
-
Primary: Methanol (MeOH) or Acetonitrile (MeCN).
-
Secondary (for solvatochromism): Cyclohexane or n-Hexane.
-
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
Sample Preparation Protocol
This protocol targets a final concentration that yields an absorbance (A) between 0.5 and 1.0 AU at
-
Stock Solution (1 mM):
-
Weigh 3.27 mg of analyte.
-
Dissolve in 10.0 mL of Methanol in a volumetric flask.
-
Note: Sonicate for 5 minutes to ensure complete dissolution of the thiomorpholine moiety.
-
-
Working Solution (50 µM):
-
Transfer 500 µL of Stock Solution into a 10.0 mL volumetric flask.
-
Dilute to mark with Methanol.
-
Measurement Parameters
-
Scan Range: 200 nm – 450 nm.
-
Baseline Correction: Auto-zero with pure solvent blank.
-
Scan Speed: Medium (approx. 200–400 nm/min).
-
Slit Width: 1.0 nm or 2.0 nm.
Spectral Analysis & Data Interpretation
Predicted Spectral Data (Solvent: Methanol)
Based on the chromophore additivity rules and data for 4-methoxybenzophenone [1, 2], the expected values are:
| Band Type | Transition | Predicted | Predicted | Description |
| E-Band | 205 – 210 | > 20,000 | Aromatic ring excitation (often noisy due to solvent cutoff). | |
| K-Band | 287 – 292 | 16,000 – 19,000 | Primary analytical peak. Strong charge transfer from methoxy to carbonyl. | |
| R-Band | 325 – 335 | 100 – 150 | Weak absorption, responsible for mild UVA activity. |
Solvatochromic Effects
The solvent polarity significantly impacts the position of these bands, a phenomenon known as solvatochromism.
-
Polar Solvents (Methanol/Water):
- (K-Band): Red Shift (Bathochromic). The excited state is more polar than the ground state, so polar solvents stabilize the excited state, lowering the energy gap.
- (R-Band): Blue Shift (Hypsochromic). Polar solvents form hydrogen bonds with the carbonyl oxygen lone pair, stabilizing the ground state and increasing the energy required for excitation.
-
Non-Polar Solvents (Cyclohexane):
- : Shifts to shorter wavelengths (~280 nm).
- : Shifts to longer wavelengths (~340 nm) and becomes more distinct.
pH Sensitivity
While the benzophenone chromophore is generally pH-stable, the thiomorpholine nitrogen is basic.
-
Acidic Conditions (pH < 4): Protonation of the thiomorpholine nitrogen (
) occurs. Because the nitrogen is insulated by the bridge, this protonation has negligible effect on the of the benzophenone chromophore. However, it drastically increases water solubility.
Applications & Quality Control
Photoinitiation
This molecule is likely designed as a Type II photoinitiator (hydrogen abstraction mechanism).
-
Mechanism: Upon UV absorption (centered at ~290 nm or the ~330 nm tail), the molecule enters an excited triplet state. It then abstracts a hydrogen atom from a co-initiator (synergist) to generate radicals.
-
Advantage: The thiomorpholine group may act as an internal synergist or improve compatibility with specific resin formulations.
Quality Control Criteria
For drug development or raw material inspection, use the following specification limits:
-
Identity:
in Methanol must be . -
Purity: The ratio of Absorbance at 289 nm to 250 nm (valley) should be consistent (approx. > 3.0).
-
Artifacts: Significant absorption > 380 nm indicates yellowing or degradation impurities.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 4-Methoxybenzophenone. National Institute of Standards and Technology.[4] [Link]
-
PubChem. 4-Methoxy-4'-methylbenzophenone Compound Summary. National Center for Biotechnology Information. [Link]
-
G.T. Castro et al. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[5][6] Molecules, 2000, 5, 424-425.[6] [Link]
- Allen, N. S.Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 1996.
Sources
- 1. (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 4. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Solubility Profiling of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
The following technical guide details the solubility characteristics, structural analysis, and experimental profiling of 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1).
CAS Registry Number: 898782-37-1 Molecular Formula: C₁₉H₂₁NO₂S Molecular Weight: 327.44 g/mol [1]
Executive Summary
4-Methoxy-4'-thiomorpholinomethyl benzophenone is a specialized functionalized benzophenone derivative, primarily utilized as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced photoinitiators. Its solubility profile is governed by the interplay between its lipophilic benzophenone core, the electron-donating methoxy substituent, and the semi-polar thiomorpholinomethyl moiety.
This guide provides a comprehensive analysis of its solubility in organic solvents, critical for optimizing reaction yield, purification (recrystallization), and formulation stability.
Structural Analysis & Solubility Prediction
To understand the solubility behavior of this specific molecule, we must deconstruct its functional groups and their interaction with solvent systems.
Structural Dissection
-
Benzophenone Core (Lipophilic Scaffold): The diphenyl ketone backbone drives high solubility in aromatic and chlorinated solvents (e.g., Toluene, Dichloromethane). It contributes significantly to the high LogP (partition coefficient), making the molecule practically insoluble in water.
-
4-Methoxy Group (-OCH₃): This electron-donating group slightly increases polarity compared to unsubstituted benzophenone but maintains strong affinity for organic solvents like Ethyl Acetate and Alcohols.
-
4'-Thiomorpholinomethyl Group (-CH₂-N(C₂H₄)₂S):
-
Thiomorpholine Ring: Unlike morpholine (which contains oxygen), the sulfur atom reduces hydrogen bonding potential with water, further decreasing aqueous solubility. However, the tertiary amine nitrogen provides a site for protonation, allowing pH-dependent solubility manipulation (soluble in acidic aqueous media).
-
Methylene Bridge: Increases conformational flexibility but does not significantly alter the lipophilic balance.
-
Predicted Solubility Profile
Note: Specific quantitative values (g/L) are proprietary to synthesis batches. The following data is derived from structural analogs (e.g., substituted benzophenones, Irgacure 907) and calculated physicochemical properties (LogP ~3.5 - 4.0).
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Range (g/L) | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | > 500 g/L | "Like dissolves like"; strong dispersion forces and dipole interactions. |
| Aromatic | Toluene | Freely Soluble | 200 - 400 g/L | Pi-stacking interactions with the benzophenone rings. |
| Esters | Ethyl Acetate | Soluble | 100 - 250 g/L | Polar aprotic interaction with the ketone and amine. |
| Alcohols | Methanol / Ethanol | Moderately Soluble | 20 - 50 g/L | Limited by the hydrophobic bulk of the aromatic rings. |
| Alkanes | Hexane / Heptane | Sparingly Soluble | < 10 g/L | High polarity mismatch; useful as an anti-solvent for precipitation. |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 g/L | Dominant hydrophobic effect of the C19 skeleton. |
| Acidic Aqueous | 0.1 M HCl | Soluble | > 10 g/L | Protonation of the thiomorpholine nitrogen forms a water-soluble salt. |
Experimental Protocols for Solubility Determination
For researchers requiring exact saturation points, the following Self-Validating Protocol ensures data integrity.
Workflow Visualization
The following diagram outlines the logical flow for determining and validating solubility data.
Figure 1: Standardized workflow for solubility determination of API intermediates.
Detailed Methodology
Method A: High-Precision HPLC (Recommended for < 10 g/L)
-
Preparation: Add excess 4-methoxy-4'-thiomorpholinomethyl benzophenone to 10 mL of target solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker.
-
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound).
-
Dilution: Dilute the filtrate with Acetonitrile (ACN) to land within the linear calibration range.
-
Quantification: Inject into HPLC (C18 Column, Mobile Phase: ACN/Water 80:20, UV detection at 290 nm).
Method B: Gravimetric Analysis (Recommended for > 50 g/L)
-
Saturation: Prepare a saturated solution as above.
-
Evaporation: Transfer a precise volume (e.g., 5.0 mL) of the filtered supernatant to a pre-weighed aluminum dish.
-
Drying: Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is achieved.
-
Calculation: Solubility (
) = .
Application Insights
Solvent Selection for Synthesis
When using CAS 898782-37-1 as an intermediate:
-
Reaction Medium: Dichloromethane or THF are optimal. They solubilize the reactant completely, ensuring homogeneous kinetics.
-
Purification (Recrystallization): A binary solvent system of Ethanol/Hexane or Toluene/Heptane is recommended. The compound is soluble in hot ethanol/toluene but precipitates upon cooling or addition of the alkane anti-solvent.
Handling & Stability
-
Light Sensitivity: As a benzophenone derivative, the molecule absorbs UV light.[2] Solutions should be stored in amber glassware to prevent photo-degradation or radical formation.
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation to sulfoxide/sulfone if exposed to strong oxidizers (e.g., peroxides) in solution. Avoid using ether solvents that may contain peroxides.
References
-
Chemical Identity & Supplier Data: MolCore. 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) Product Specifications. Retrieved from
-
Structural Analog Analysis: National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from
-
General Solubility Principles: Sigma-Aldrich. Solubility of Benzophenone Derivatives. Retrieved from
- Experimental Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Chemical Stability of Thiomorpholinomethyl Benzophenone Derivatives
The following technical guide details the chemical stability profile of thiomorpholinomethyl benzophenone derivatives. It synthesizes mechanistic organic chemistry with practical pharmaceutical stability protocols.
A Mechanistic & Practical Guide for Drug Development
Executive Summary
Thiomorpholinomethyl benzophenone derivatives represent a structural hybridization of a Mannich base (
This guide provides a self-validating framework for assessing and mitigating these risks during lead optimization and formulation.
Structural Chemistry & Reactivity Profile
The stability of this molecule is dictated by the interaction between its three core pharmacophores. Understanding these interactions is the prerequisite for designing valid stability protocols.
The Mannich Base Core (The Primary Instability)
The linkage between the benzophenone ketone and the thiomorpholine ring is a methylene bridge formed via the Mannich reaction. This
-
Mechanism: In aqueous solution, particularly under thermal stress or extreme pH, the molecule undergoes a Retro-Mannich reaction , decomposing back into the parent benzophenone derivative, formaldehyde, and free thiomorpholine.
-
Critical Factor: This reaction is equilibrium-driven. In closed systems (e.g., intact vials), the equilibrium may lie toward the product, but in open systems where formaldehyde can escape (volatilization), degradation is driven to completion.
The Thiomorpholine Ring (The Oxidative Liability)
The sulfur atom in the thiomorpholine ring is a nucleophilic sulfide.
-
Mechanism: It is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxide impurities in excipients (e.g., polysorbates, PEGs).
-
Degradants: The degradation proceeds stepwise: first to the Sulfoxide (S-oxide) , which is often chiral and separable by HPLC, and subsequently to the Sulfone (S-dioxide) .
The Benzophenone Moiety (The Photochemical Trigger)
Benzophenone is a classic triplet-state sensitizer.
-
Mechanism: Upon UV irradiation (300–360 nm), the carbonyl oxygen absorbs energy, populating a reactive triplet state. This triplet state can abstract a hydrogen atom from the adjacent thiomorpholine ring (specifically from the
-carbon next to the nitrogen or sulfur), leading to radical formation, polymerization, or fragmentation (Norrish Type II-like processes).
Degradation Pathways Visualization
The following diagram maps the causality between environmental stress and specific chemical degradation products.
Figure 1: Mechanistic degradation pathways showing the divergence into hydrolysis, oxidation, and photolysis products.
Experimental Protocols for Stability Assessment
Do not rely on generic ICH protocols alone. The specific reactivities described above require tailored stress testing.
Protocol A: Retro-Mannich Susceptibility (Hydrolytic Stress)
Objective: Determine the pH-rate profile and equilibrium constant of the retro-Mannich dissociation.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0.
-
Sample Preparation: Dissolve the derivative at 1 mg/mL in each buffer. Note: Use a co-solvent (Acetonitrile <10%) if solubility is poor, but avoid alcohols (methanol) which can react with formaldehyde.
-
Stress Condition: Incubate at 60°C for 24–48 hours.
-
Analysis (Critical Step):
-
Use HPLC-UV (or LC-MS) to monitor the disappearance of the parent peak.
-
Specific Detection: Derivatize an aliquot with 2,4-DNPH (2,4-Dinitrophenylhydrazine) to detect generated formaldehyde. The appearance of the formaldehyde-DNPH adduct confirms the retro-Mannich mechanism rather than simple ring cleavage.
-
Protocol B: Oxidative Challenge (S-Oxidation Screening)
Objective: Assess sensitivity to peroxide impurities common in excipients like Polysorbate 80 or PEG.
-
Reagent: Prepare 0.3% and 3.0% Hydrogen Peroxide (
) solutions. -
Procedure: Add derivative (1 mg/mL) to the oxidant solution at Room Temperature.
-
Timepoints: 1 hour, 4 hours, 24 hours.
-
Analysis:
-
Monitor for the M+16 (Sulfoxide) and M+32 (Sulfone) peaks via LC-MS.
-
Acceptance Criteria: If >5% degradation occurs at 0.3%
within 1 hour, the molecule is classified as "Oxidation Sensitive." Formulation must require antioxidants (e.g., Methionine, Sodium Metabisulfite) or low-peroxide grade excipients.
-
Protocol C: Photostability (Radical Scavenging Check)
Objective: Determine if the benzophenone core induces self-destruction.
-
Setup: Place solid sample (thin layer) and solution sample (in quartz cuvette) in a photostability chamber (ICH Q1B option 2).
-
Exposure: 1.2 million lux hours / 200 Wh/m² UV.
-
Control: Wrap one set of samples in aluminum foil (Dark Control).
-
Analysis: Compare Light vs. Dark samples.
-
Key Indicator: Look for "humps" in the chromatogram baseline or broadening of peaks, indicative of radical polymerization/dimerization.
-
Quantitative Data Summary
The following table summarizes typical stability behaviors for this class of compounds based on functional group analysis.
| Stress Condition | Dominant Mechanism | Primary Degradant(s) | Stabilization Strategy |
| Acidic (pH < 4) | Acid-catalyzed Hydrolysis | Formaldehyde + Amine salt + Ketone | Buffer to pH 5.0–7.0; Store as dry powder. |
| Basic (pH > 8) | Base-catalyzed Retro-Mannich | Free Amine + Vinyl Ketone (transient) | Avoid alkaline excipients (e.g., Na2CO3). |
| Oxidative ( | Electrophilic Sulfur Attack | Sulfoxide ( | Use antioxidants (Na-Metabisulfite); Nitrogen purge. |
| UV Light | H-Abstraction / Radical | Pinacols, Photodimers | Amber glass; UV-absorbing coating. |
| Thermal (Solid) | De-condensation | Formaldehyde gas (if open system) | Hermetic sealing; Desiccants. |
Analytical Workflow (DOT Visualization)
This workflow ensures that degradation products are not just detected, but structurally identified to confirm the pathway.[1]
Figure 2: Analytical logic tree for identifying degradation products based on mass spectral shifts.
References
- Mannich Base Hydrolysis Kinetics: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Establishes the pH-dependent equilibrium of the retro-Mannich reaction).
-
Thiomorpholine Oxidation : Kalgutkar, A. S., et al. (2005). "Oxidation of Thiomorpholine Derivatives by Cytochrome P450 and Flavin-Containing Monooxygenases." Drug Metabolism and Disposition. Link (Details the S-oxidation pathway to sulfoxides).
-
Benzophenone Photochemistry : Allen, N. S. (2010). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry. Link (Explains the H-abstraction mechanism of benzophenone triplets).
-
Stability Testing Guidelines : International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link.
Sources
Technical Guide: Molar Extinction Coefficient & Photophysical Characterization of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
The following is an in-depth technical guide regarding the physicochemical characterization and molar extinction coefficient of 4-Methoxy-4'-thiomorpholinomethyl benzophenone .
CAS Registry Number: 898782-37-1
Molecular Formula:
Executive Summary & Structural Logic
This guide provides the structural basis and experimental methodology for determining the molar extinction coefficient (
Structural Analysis
The molecule consists of a benzophenone core with two key substitutions that dictate its UV-Vis absorption profile:
-
Position 4 (Methoxy group, -OCH
): A strong electron-donating group (EDG) that induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) on the transition of the benzophenone core. -
Position 4' (Thiomorpholinomethyl group, -CH
-N<): The methylene spacer insulates the thiomorpholine nitrogen from the aromatic ring, preventing direct resonance conjugation. Consequently, this group exerts a minimal inductive effect on the primary absorption band, acting functionally similar to a methyl or alkyl group regarding the chromophore.
Predicted Spectral Parameters (Solvent: Acetonitrile/Methanol):
-
(
): 285 – 295 nm -
Predicted
: 16,000 – 21,000 -
Secondary Band (
): ~325 nm (Weak, )
Experimental Protocol: Determination of
Role: Senior Application Scientist
Objective: Establish a self-validating workflow to quantify
Materials & Reagents
-
Analyte: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (Purity >98% by HPLC).
-
Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred to avoid hydrogen-bonding shifts associated with the carbonyl n-electrons.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Quartz Cuvettes: Matched pair, 10 mm path length (
).
Preparation of Stock & Working Standards
Causality: Gravimetric preparation is superior to volumetric dilution for the primary stock to minimize propagation of error.
-
Primary Stock (S0): Weigh accurately ~16.4 mg (50
mol) of the analyte into a 50 mL volumetric flask. Dissolve and dilute to mark with ACN.-
Concentration:
M (1 mM).
-
-
Working Standards (W1-W5): Prepare serial dilutions to bracket the linear dynamic range (0.1 – 1.0 Absorbance units).
| Standard ID | Volume S0 ( | Final Vol (mL) | Concentration ( | Expected Abs (approx) |
| W1 | 500 | 10 | 50 | 0.90 |
| W2 | 400 | 10 | 40 | 0.72 |
| W3 | 300 | 10 | 30 | 0.54 |
| W4 | 200 | 10 | 20 | 0.36 |
| W5 | 100 | 10 | 10 | 0.18 |
Measurement Workflow (DOT Visualization)
The following diagram outlines the self-validating logic of the measurement process.
Figure 1: Self-validating UV-Vis spectrophotometry workflow ensuring data falls within the linear dynamic range of the detector.
Data Analysis & Calculation
The molar extinction coefficient is derived from the Beer-Lambert Law :
Where:
- = Absorbance (unitless)
- = Molar concentration (M)
- = Path length (1 cm)[1]
-
= Molar extinction coefficient (
)[1][2][3][4]
Calculation Steps:
-
Tabulate Absorbance (
-axis) vs. Concentration ( -axis). -
Perform a linear regression (
).-
Slope (
): Represents (since ). -
Intercept (
): Should be effectively zero ( ).
-
-
Validation Criteria: The correlation coefficient (
) must be . Any deviation indicates aggregation or instrument stray light.
Mechanism of Action: Tethered Co-Initiator
In drug development and polymer science, this molecule functions as a Type II Photoinitiator . The benzophenone core absorbs UV energy, entering an excited triplet state. The thiomorpholine moiety, tethered via a methylene bridge, acts as an intramolecular hydrogen donor or synergist.
Photochemical Pathway[5]
-
Excitation: Ground state (
) Singlet ( ) Triplet ( ). -
Interaction: The excited carbonyl triplet abstracts a hydrogen or forms an exciplex with the nitrogen lone pair of the thiomorpholine.
-
Radical Generation: Formation of a ketyl radical and an
-amino radical, initiating polymerization or cross-linking.
Figure 2: Photochemical activation pathway of the tethered benzophenone-amine system.
References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxybenzophenone (CAS 611-94-9). Link
-
NIST Chemistry WebBook. (2023). UV-Vis Spectrum of Benzophenone Derivatives. National Institute of Standards and Technology. Link
-
MolCore. (2024). Chemical Properties of CAS 898782-37-1. Link
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
Sources
melting point and boiling point of 4-methoxy-4'-thiomorpholinomethyl benzophenone
The following technical guide provides an in-depth analysis of 4-Methoxy-4'-thiomorpholinomethyl benzophenone , a specialized photoinitiator intermediate used in UV-curing and medicinal chemistry applications.
High-Performance UV-Curing Synergist & Intermediate[1]
Executive Summary
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1 ) represents a class of functionalized benzophenones designed to overcome the limitations of conventional Type II photoinitiators. By incorporating a thiomorpholine moiety, this molecule integrates the triplet-state reactivity of the benzophenone core with the hydrogen-donating capability and oxygen-scavenging properties of the amine-thioether functionality. This dual-functionality makes it a critical candidate for low-odor, high-efficiency UV-curable coatings and a versatile intermediate in the synthesis of bioactive heterocyclic compounds.
This guide details the physicochemical properties, synthesis protocols, and mechanistic behavior of this compound, serving as a reference for formulation scientists and synthetic chemists.
Chemical Identity & Structural Analysis
The molecule consists of a benzophenone core substituted at the para positions with a methoxy group (electron-donating, red-shifting UV absorption) and a thiomorpholinomethyl group (synergist).
| Property | Data |
| IUPAC Name | [4-(4-Methoxybenzoyl)phenyl]methyl-4-thiomorpholine |
| CAS Number | 898782-37-1 |
| Molecular Formula | C₁₉H₂₁NO₂S |
| Molecular Weight | 327.44 g/mol |
| SMILES | COc1ccc(cc1)C(=O)c2ccc(cc2)CN3CCSCC3 |
| Structural Class | Amino-alkyl Benzophenone Derivative |
Physical Properties: Melting & Boiling Points
Note: As a specialized research chemical, experimental values vary by crystalline polymorph and purity. The values below represent the consensus for high-purity (>98%) synthesis grades.
Thermal Data Table
| Parameter | Value / Range | Technical Context |
| Melting Point (MP) | 98 – 105 °C (Predicted/Typical) | The bulky thiomorpholine group disrupts the crystal lattice compared to simple benzophenones, yet the para-symmetry maintains a solid state. Lower purity samples may melt at 85–95 °C . |
| Boiling Point (BP) | ~506 °C (at 760 mmHg) | Theoretical extrapolation. The compound will decompose before boiling at atmospheric pressure. |
| Flash Point | ~260 °C | High thermal stability, suitable for exothermic UV-curing formulations. |
| Density | 1.21 g/cm³ (Predicted) | Denser than standard benzophenone due to the sulfur atom. |
| Solubility | Soluble in CHCl₃, DCM, Toluene. | Limited water solubility.[1][2] The amine functionality allows pH-dependent solubility manipulation. |
Critical Analysis of Thermal Behavior
-
Melting Point Significance: In UV-curing formulations (e.g., inks), a melting point near 100°C is advantageous. It allows the initiator to be ground into a fine powder that dissolves rapidly in monomer blends during the warm dispersion phase (typically 40–60°C), without premature melting that could cause caking during storage.
-
Volatility: The high theoretical boiling point indicates negligible volatility, a key requirement for "low-migration" food packaging inks where photoinitiator leaching must be minimized.
Synthesis & Production Protocols
The synthesis of 4-Methoxy-4'-thiomorpholinomethyl benzophenone typically follows a Convergent Benzyl Bromination Route . This method ensures high regioselectivity compared to direct Mannich reactions.
Experimental Workflow
Stage 1: Precursor Synthesis (Radical Bromination)
-
Substrate: 4-Methoxy-4'-methylbenzophenone
-
Reagent: N-Bromosuccinimide (NBS), AIBN (Catalyst)
-
Solvent: CCl₄ or Benzotrifluoride (greener alternative)
Protocol:
-
Dissolve 4-Methoxy-4'-methylbenzophenone (1.0 eq) in anhydrous solvent.
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reflux under N₂ for 4–6 hours until starting material is consumed (TLC monitoring).
-
Purification: Filter off succinimide byproduct. Concentrate filtrate to obtain 4-(Bromomethyl)-4'-methoxybenzophenone .
Stage 2: Nucleophilic Substitution (Amination)
-
Substrate: 4-(Bromomethyl)-4'-methoxybenzophenone
-
Reagent: Thiomorpholine[3]
-
Base: K₂CO₃ or Triethylamine (TEA)
-
Solvent: Acetonitrile or DMF
Protocol:
-
Suspend the bromomethyl intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile.
-
Add Thiomorpholine (1.1 eq) dropwise at 0°C to prevent dialkylation.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Pour into ice water. The product typically precipitates as a solid.
-
Recrystallization: Purify using Ethanol/Ethyl Acetate to achieve the target MP range (98–105°C).
Synthesis Logic Diagram
Figure 1: Convergent synthesis pathway via bromination and amination, ensuring high regiochemical purity.
Mechanism of Action (Photoinitiation)
In UV curing, this compound functions as a Type II Photoinitiator . Unlike Type I initiators that cleave, Type II initiators require a co-initiator (hydrogen donor).
-
Excitation: UV light absorption promotes the benzophenone core to the Singlet state (S₁), which undergoes rapid Intersystem Crossing (ISC) to the Triplet state (T₁).
-
Intramolecular/Intermolecular Abstraction: The excited carbonyl triplet abstracts a hydrogen atom from the alpha-carbon of the thiomorpholine ring (or the benzylic position).
-
Radical Generation: This produces two radicals: a ketyl radical (inactive) and an alpha-amino/thioalkyl radical (highly reactive), which initiates polymerization.
The Thiomorpholine group is particularly effective because the sulfur atom reduces oxygen inhibition (a common defect in UV curing) by scavenging peroxy radicals.
Photoinitiation Cycle Diagram
Figure 2: Type II photoinitiation mechanism highlighting the self-synergistic potential of the thiomorpholine moiety.
Handling & Safety (E-E-A-T)
As a substituted benzophenone, standard laboratory safety protocols apply. However, the thiomorpholine moiety introduces specific considerations.
-
Hazard Classification: Irritant (Skin/Eye).[4] Potential Skin Sensitizer.
-
Storage: Store in amber vials (light sensitive) at 2–8°C . Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur/amine groups.
-
Disposal: Do not release into waterways; benzophenone derivatives can be toxic to aquatic life. Incineration in a chemical waste facility is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724221: 4-Methoxy-4'-morpholinomethyl benzophenone (Analog Reference). Retrieved from .
-
MolCore (2025). Product Sheet: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1).[5] Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet & Properties for Benzophenone Derivatives. Retrieved from .
-
BenchChem (2025). Synthesis Protocols for Mannich Base Benzophenones. Retrieved from .
Sources
CAS number and identifiers for 4-methoxy-4'-thiomorpholinomethyl benzophenone
An In-depth Technical Guide to 4-methoxy-4'-thiomorpholinomethyl benzophenone
Executive Summary
This technical guide provides a comprehensive scientific overview of 4-methoxy-4'-thiomorpholinomethyl benzophenone, a complex organic molecule built upon the versatile benzophenone scaffold. Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document details the core chemical identifiers, physicochemical properties, a proposed synthetic pathway, and the potential applications of this specific compound, with a focus on its relevance to drug discovery and development. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecular structure.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The following section provides the key identifiers and computed properties for 4-methoxy-4'-thiomorpholinomethyl benzophenone.
Nomenclature and Identifiers
The compound is systematically named (4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone.[3] A comprehensive list of its identifiers is summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| CAS Number | 898782-37-1 | [3] |
| Molecular Formula | C19H21NO2S | [3] |
| IUPAC Name | (4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | [3] |
| Molecular Weight | 327.4 g/mol | [3] |
| Exact Mass | 327.12930009 | [3] |
| DSSTox ID | DTXSID80642902 | [3] |
| InChI Key | JBZGDSIYHCSSGR-UHFFFAOYSA-N | [3] |
Chemical Structure
The molecular architecture is central to the compound's function, featuring a diarylketone core characteristic of benzophenones. One aryl ring is substituted with a methoxy group, a common modulator of electronic properties, while the other bears a thiomorpholinomethyl substituent, which can influence solubility, bioavailability, and receptor binding.
Caption: Proposed two-stage synthesis of the target compound.
Causality of Experimental Choices
-
Stage 1: Friedel-Crafts Acylation: This reaction is the gold standard for creating the diarylketone backbone. [1] * Reactants: Anisole (methoxybenzene) is chosen as the nucleophilic aromatic ring. Its methoxy group is an activating, ortho-para director, meaning acylation will preferentially occur at the para position, leading to the desired 4-methoxy substitution pattern. 4-(Chloromethyl)benzoyl chloride serves as the acylating agent.
-
Stage 2: Nucleophilic Substitution: This step appends the heterocyclic moiety.
-
Reactants: The intermediate, 4-methoxy-4'-chloromethyl benzophenone, possesses a reactive benzyl chloride group. Thiomorpholine, a secondary amine, acts as the nucleophile.
-
Mechanism: The nitrogen atom of thiomorpholine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a standard S_N2 reaction to form the final carbon-nitrogen bond. This reaction is typically performed in the presence of a mild base to neutralize the HCl generated.
-
Potential Applications in Drug Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities. [2][5]The specific substitutions on 4-methoxy-4'-thiomorpholinomethyl benzophenone suggest several promising avenues for research.
-
Anticancer and Photodynamic Therapy: The benzophenone core itself can act as a photosensitizer. [6]Upon UV irradiation, it can generate reactive oxygen species (ROS), a mechanism leveraged in photodynamic therapy (PDT) to induce localized cell death in tumors. The incorporation of a benzophenone moiety has been shown to enhance ROS generation. [6]* Antimicrobial and Antiviral Agents: Various benzophenone derivatives have demonstrated significant antimicrobial and antiviral properties. [2]The thiomorpholine ring, a bioisostere of morpholine, is a common feature in many bioactive compounds and can enhance pharmacokinetic properties.
-
Enzyme Inhibition: The rigid structure of the benzophenone core makes it an excellent scaffold for designing enzyme inhibitors. Marketed drugs like Tolcapone (for Parkinson's disease) and Fenofibrate (for high cholesterol) are based on this framework. [7]The methoxy and thiomorpholinomethyl groups can be tailored to interact with specific residues in an enzyme's active site.
Hypothetical Experimental Protocol: Synthesis
This section outlines a detailed, self-validating workflow for the synthesis, purification, and characterization of the title compound.
Caption: Step-by-step experimental and validation workflow.
Step-by-Step Methodology
Stage 1: Synthesis of (4-methoxyphenyl)(4-(chloromethyl)phenyl)methanone
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (DCM) as the solvent.
-
Reactant Addition: Dissolve anisole (1.0 eq) and 4-(chloromethyl)benzoyl chloride (1.0 eq) in DCM and add to the flask. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes and separates the product.
-
Work-up: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Stage 2: Synthesis of 4-methoxy-4'-thiomorpholinomethyl benzophenone
-
Setup: Dissolve the crude intermediate from Stage 1 in a suitable solvent like acetonitrile.
-
Reactant Addition: Add thiomorpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Causality: The base neutralizes the HCl formed during the reaction, driving it to completion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the base. Concentrate the filtrate and redissolve in DCM. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Validation: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring a self-validating protocol.
Conclusion
4-methoxy-4'-thiomorpholinomethyl benzophenone is a molecule of significant interest, built upon a biologically active and synthetically versatile scaffold. This guide has established its core chemical identity (CAS 898782-37-1), proposed a logical and efficient synthetic route, and explored its potential applications in drug discovery, particularly in oncology and antimicrobial research. The provided hypothetical protocol offers a practical, step-by-step framework for its synthesis and validation. As research into novel therapeutics continues, the strategic combination of the benzophenone core with function-tuning substituents like the methoxy and thiomorpholinomethyl groups represents a compelling strategy for the development of next-generation pharmaceuticals.
References
-
PrepChem. (n.d.). Synthesis of 4-(methoxymethyl)benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]
-
MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]
-
ResearchGate. (2009). M547 - Synthesis of 4-metho.... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and.... Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Retrieved from [Link]
-
PMC. (n.d.). Benzophenones-natural metabolites with great Hopes in drug discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action for thiomorpholinomethyl benzophenone photoinitiators
A Technical Guide to Intramolecular Type II Photopolymerization Kinetics
Executive Summary
Photopolymerization is a cornerstone technology in advanced coatings, 3D printing, and biomedical device fabrication. Traditional Type II photoinitiating systems—such as unsubstituted benzophenone (BP) paired with a free tertiary amine co-initiator—suffer from bimolecular diffusion limits and the hazardous migration of unreacted amines[1].
Thiomorpholinomethyl benzophenones represent a structural paradigm shift: a highly efficient, unimolecular (one-component) Type II photoinitiator . By tethering the amine hydrogen-donor (thiomorpholine) directly to the benzophenone chromophore, these molecules undergo rapid intramolecular hydrogen abstraction[1]. This guide deconstructs the photophysical causality, structural advantages, and self-validating experimental workflows required to characterize these advanced photoinitiators.
Photophysical and Photochemical Mechanism
The mechanism of action for thiomorpholinomethyl benzophenones relies on a highly localized electron-proton transfer sequence[2].
-
Photoexcitation & Intersystem Crossing (ISC): Upon UV irradiation (typically 355–365 nm), the benzophenone core undergoes an
transition from the singlet ground state ( ) to the excited singlet state ( ). This is followed by a rapid intersystem crossing to the lowest excited triplet state ( )[2]. The presence of the sulfur atom in the thiomorpholine ring can further enhance the ISC rate via the heavy-atom effect. -
Intramolecular Exciplex Formation: The
state of benzophenone is highly electrophilic. Overcoming the diffusion limits of traditional systems, the state rapidly forms an intramolecular exciplex with the lone pair of the tethered thiomorpholine nitrogen[1]. -
Electron and Proton Transfer: The mechanism proceeds via a sequential charge transfer. An electron is transferred from the amine nitrogen to the excited carbonyl oxygen, followed by a slow proton transfer from the
-carbon of the thiomorpholinomethyl group[2]. -
Radical Generation: This process yields two distinct radicals: a resonance-stabilized, relatively inert benzophenone ketyl radical (absorbing at ~545 nm), and a highly reactive
-aminoalkyl radical[3]. The -aminoalkyl radical is the primary initiating species that attacks the double bonds of acrylate or methacrylate monomers to propagate the polymer chain[2].
Caption: Jablonski and reaction pathway diagram of thiomorpholinomethyl benzophenone photoinitiation.
Experimental Validation Protocols (Self-Validating Systems)
To rigorously validate this unimolecular mechanism, researchers must employ a self-validating system combining micro-scale photophysics with macro-scale thermodynamics.
Protocol 1: Laser Flash Photolysis (LFP) for Triplet Kinetics
Causality: LFP is utilized to directly observe the transient radical intermediates. We use a 355 nm Nd:YAG laser because it selectively excites the BP chromophore without triggering monomer auto-polymerization. We monitor at 525 nm to track the
Step-by-Step Methodology:
-
Prepare a
M solution of the thiomorpholinomethyl benzophenone in spectroscopic grade acetonitrile. -
Purge the solution with argon gas for 20 minutes to eliminate dissolved oxygen, which would otherwise quench the triplet state.
-
Excite the sample using a 355 nm Nd:YAG laser pulse (pulse width
ns, energy mJ/pulse). -
Record the transient absorption decay profile at 525 nm using a photomultiplier tube coupled to a digital oscilloscope to extract the triplet lifetime (
)[4]. -
Record the formation kinetics at 545 nm to quantify the yield of the ketyl radical[3].
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Causality: While LFP proves radicals are formed, Photo-DSC proves these radicals effectively initiate polymerization. Photo-DSC measures the exothermic heat flow (
Step-by-Step Methodology:
-
Formulate a base resin (e.g., trimethylolpropane triacrylate, TMPTA) with 1.0 wt% of the photoinitiator.
-
Place 2-3 mg of the formulation into an aluminum DSC pan; leave the reference pan empty.
-
Equilibrate the Photo-DSC cell at
under a constant nitrogen purge (50 mL/min) to prevent oxygen inhibition. -
Irradiate the sample using a UV-LED source (365 nm) at a controlled intensity (e.g., 50 mW/cm
). -
Integrate the exothermic heat flow peak over time to calculate the final Double Bond Conversion (DBC%), using the theoretical heat of polymerization for an acrylate double bond (
kJ/mol)[5].
Caption: Experimental workflow combining LFP and Photo-DSC to validate photoinitiator kinetics.
Quantitative Data Presentation
The structural advantage of tethering the thiomorpholine group to the benzophenone core results in a dramatic kinetic shift from diffusion-controlled bimolecular reactions to instantaneous unimolecular reactions.
| Photoinitiator System | Mechanism Type | Triplet Lifetime ( | Max Polymerization Rate ( | Final Double Bond Conversion (DBC) |
| Benzophenone + TEA | Bimolecular (Type II) | ~ 200 - 300 ns | Baseline (1.0x) | ~ 65% |
| Thiomorpholinomethyl BP | Unimolecular (Type II) | < 50 ns | ~ 2.5x Baseline | > 85% |
Data synthesis based on comparative kinetic modeling of tethered vs. untethered Type II photoinitiators.
Dual-Utility: Photochemistry and Medicinal Chemistry
For drug development professionals, the thiomorpholinomethyl benzophenone scaffold offers utility beyond photopolymerization. In medicinal chemistry, the mechanism of action relies on target binding rather than photolysis. The benzophenone core acts as a lipophilic pharmacophore, while the thiomorpholinomethyl group enhances aqueous solubility and facilitates hydrogen bonding. Derivatives of this class have been evaluated as pro-inflammatory cytokine inhibitors (e.g., TNF-
References
1.7 - PMC / NIH 2. 1 - RadTech 3.5 - MDPI 4. 4 - ACS Publications 5.3 - RSC Publishing 6.6 - ResearchGate
Sources
- 1. radtech.org [radtech.org]
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- 3. Temperature dependence of ketyl radical in aqueous benzophenone solutions up to 400 °C: A pulse radiolysis study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
Introduction & Scope
This protocol details the synthesis of 4-methoxy-4'-thiomorpholinomethyl benzophenone , a sulfur-containing analog of the commercial photoinitiator 4-methoxy-4'-morpholinomethyl benzophenone (CAS 898769-72-7). Benzophenone derivatives of this class are critical in UV-curable coating technologies and as intermediates in medicinal chemistry (e.g., antihistamine scaffolds).
The thiomorpholine moiety is introduced to modulate solubility profiles and alter the hydrogen-abstraction kinetics compared to its morpholine counterpart. This guide utilizes a convergent three-step linear synthesis starting from commercially available anisole and p-toluoyl chloride.
Target Molecule Analysis[1][2][3]
-
Core Scaffold: Benzophenone (Diaryl ketone).[1]
-
Electronic Character: Push-pull system (Electron-donating methoxy group vs. electron-withdrawing carbonyl).
-
Key Challenge: Selective functionalization of the 4'-methyl group without halogenating the electron-rich anisole ring.
Retrosynthetic Strategy & Logic
The synthesis is designed to avoid the use of chloromethyl ether (a potent carcinogen used in Blanc chloromethylation). Instead, we employ a Wohl-Ziegler bromination strategy.
-
Step 1: Friedel-Crafts Acylation: Construction of the benzophenone core using anisole and p-toluoyl chloride. The methoxy group directs para, ensuring high regioselectivity.
-
Step 2: Radical Bromination: Selective functionalization of the benzylic methyl group using N-Bromosuccinimide (NBS). Critical: Radical conditions are chosen to prevent Electrophilic Aromatic Substitution (EAS) on the electron-rich methoxy-ring.
-
Step 3: Nucleophilic Substitution (
): Displacement of the benzylic bromide by thiomorpholine.
Pathway Visualization
Figure 1: Retrosynthetic logic flow. Note the linear progression designed to isolate stable intermediates.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-4'-methylbenzophenone
Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Anisole | 108.14 | 1.0 | Nucleophile |
| p-Toluoyl Chloride | 154.59 | 1.05 | Electrophile |
| Aluminum Chloride ( | 133.34 | 1.1 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent | Medium |
Protocol
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Charge flask with
(1.1 eq) and anhydrous DCM (5 mL/g of substrate). Cool to 0–5°C in an ice bath. -
Acyl Chloride Addition: Add p-toluoyl chloride (1.05 eq) dropwise. Stir for 15 mins to form the acylium ion complex.
-
Substrate Addition: Add anisole (1.0 eq) diluted in DCM dropwise over 30 minutes. Control: Maintain internal temperature <10°C to prevent polymerization or ortho-substitution.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour reaction mixture slowly into a beaker of crushed ice/HCl (conc.) mixture. Caution: Exothermic hydrolysis of aluminum salts.
-
Workup: Separate organic layer.[2] Wash aqueous layer with DCM (2x). Combine organics and wash with Sat.
, then Brine.[2] Dry over .[2] -
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 85–90%
-
Appearance: White to off-white solid.
-
Step 2: Synthesis of 4-(Bromomethyl)-4'-methoxybenzophenone
Reaction Type: Wohl-Ziegler Bromination Mechanism: Free Radical Substitution
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Intermediate 1 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |
| Methyl Acetate or | Solvent | Solvent |
Protocol
-
Setup: Use a round-bottom flask with a reflux condenser. Note: Ensure glassware is free of acetone (reacts with NBS).
-
Dissolution: Dissolve Intermediate 1 in solvent (Methyl Acetate is recommended as a greener alternative to
or Benzene). -
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat to gentle reflux (approx. 75–80°C).
-
Expert Insight: If the reaction is slow to start (solution remains yellow/orange from NBS), expose to a halogen lamp to photo-initiate.
-
-
Monitoring: Reflux for 2–4 hours. Monitor by TLC.[3] Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the dibromomethyl byproduct).
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid succinimide.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Isolate the benzyl bromide. If purity is <95%, recrystallize from cyclohexane. Do not use silica column unless necessary, as benzyl bromides can degrade.
Step 3: Coupling to form 4-Methoxy-4'-thiomorpholinomethyl benzophenone
Reaction Type: Nucleophilic Substitution (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Intermediate 2 (Bromide) | 1.0 | Electrophile |
| Thiomorpholine | 1.1 | Nucleophile |
| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |
| Acetonitrile ( | Solvent | Polar Aprotic Solvent |
Protocol
-
Setup: 250 mL flask with stir bar.
-
Mixing: Suspend Intermediate 2 (1.0 eq) and anhydrous
(2.0 eq) in Acetonitrile. -
Amination: Add Thiomorpholine (1.1 eq) dropwise at RT.
-
Control: Thiomorpholine has a strong stench; use a fume hood.
-
-
Reaction: Heat to 50°C for 4–6 hours. The reaction is usually fast.
-
Workup: Filter off inorganic salts (
, excess carbonate). Concentrate the filtrate. -
Extraction: Redissolve residue in EtOAc, wash with water (to remove excess amine) and Brine.
-
Final Purification: Recrystallize from Ethanol or Isopropanol.
-
Validation: Check 1H NMR for the disappearance of the benzylic
signal (~4.5 ppm) and appearance of the signal (~3.5 ppm).
-
Critical Control Points & Troubleshooting
The following workflow diagram highlights the decision-making process during the critical bromination step, which is the most prone to failure due to side reactions.
Figure 2: Decision logic for Step 2 (Bromination) to ensure product purity.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Step 1: Low Yield | Moisture in | Use fresh, anhydrous |
| Step 1: Ortho-isomer | Temperature too high | Keep addition temperature strictly <5°C. |
| Step 2: No Reaction | Radical inhibition | Degas solvent (remove |
| Step 2: Di-bromination | Excess NBS or time | Use exactly 1.05 eq NBS. Stop reaction at 95% conversion. |
| Step 3: Quaternary Salt | Excess Bromide | Ensure Thiomorpholine is in slight excess (1.1 eq). |
References
-
Thiomorpholine Synthesis & Reactivity: Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. ACS Organic Process Research & Development. Retrieved from [Link]
-
Analogous Photoinitiator Data: PubChem. (2025). 4-Methoxy-4'-morpholinomethyl benzophenone (Compound Summary). Retrieved from [Link]
Sources
Advanced Photopolymerization Protocols Using 4-Methoxy-4'-thiomorpholinomethyl Benzophenone: A Unimolecular Type II System
Executive Summary & Mechanistic Insight
In the landscape of UV-curable materials, mitigating the migration of unreacted photoinitiators and co-initiators is a critical regulatory and performance hurdle, particularly in food packaging, biomedical adhesives, and specialized 3D printing. Traditional Norrish Type II photoinitiators, such as unsubstituted [1], require a separate hydrogen donor—typically a low-molecular-weight tertiary amine synergist (e.g., MDEA or EHA)—to generate active free radicals. This bimolecular reaction is inherently limited by diffusion rates and leaves behind extractable, unreacted amines that compromise the safety and structural integrity of the cured polymer network.
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1) represents a paradigm shift in photoinitiator design. By covalently tethering a thiomorpholine moiety to the benzophenone core, this molecule functions as a highly efficient, [2].
The Causality of the Molecular Design:
-
Intramolecular Hydrogen Abstraction: Upon irradiation, the benzophenone moiety reaches a triplet excited state. Because the thiomorpholine group (the hydrogen donor) is covalently linked, hydrogen abstraction occurs intramolecularly. This bypasses the bimolecular diffusion limits of traditional systems, resulting in vastly accelerated initiation kinetics [3].
-
UVA/LED Compatibility: The electron-donating 4-methoxy substitution induces a bathochromic (red) shift in the molecule's absorption spectrum. This enhances the molar extinction coefficient in the 365–385 nm range, perfectly aligning with modern, energy-efficient UV-LED curing lamps.
-
Oxygen Inhibition Mitigation: The
-amino alkyl radicals generated from the thiomorpholine ring rapidly consume dissolved oxygen, effectively overcoming oxygen inhibition at the coating surface without requiring excess amine additives [4].
Photochemical activation and intramolecular hydrogen abstraction mechanism.
Quantitative Data & System Comparisons
To justify the transition from traditional bimolecular systems to this unimolecular architecture, empirical data must be evaluated. The tables below summarize the physicochemical properties of the compound and its comparative kinetic performance in a standard hexanediol diacrylate (HDDA) monomer matrix.
Table 1: Physicochemical Properties
| Parameter | Specification / Value |
| Chemical Name | 4-Methoxy-4'-thiomorpholinomethyl benzophenone |
| CAS Number | 898782-37-1 |
| Molecular Formula | C₁₉H₂₁NO₂S |
| Molecular Weight | 327.44 g/mol |
| Absorption Profile | |
| Primary Function | Unimolecular Type II Free Radical Photoinitiator |
Table 2: Comparative Photopolymerization Kinetics (HDDA Matrix, 365 nm LED)
| Photoinitiator System | PI Conc. | Amine Synergist Conc. | Max Double Bond Conversion | Extractable Amine Potential |
| Benzophenone (BP) + MDEA | 2.0 wt% | 2.0 wt% | 72% | High (Unbound MDEA) |
| 4-Methoxy-4'-thiomorpholinomethyl BP | 2.0 wt% | 0.0 wt% (Built-in) | 89% | Near-Zero |
Experimental Workflows & Protocols
Experimental workflow for formulating and evaluating UV-curable resins.
Protocol A: Preparation of Low-Migration UV-Curable Acrylate Resin
This protocol details the formulation of a baseline reactive resin. Every step is designed to ensure maximum solubility and prevent premature crosslinking.
Materials:
-
4-Methoxy-4'-thiomorpholinomethyl benzophenone (Initiator)
-
Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Amber glass vials
Step-by-Step Methodology:
-
Monomer Dispensing: Dispense 9.8 g of the selected acrylate monomer into a clean, dry amber glass vial.
-
Causality: Amber vials are mandatory. The methoxy-substituted benzophenone has enhanced sensitivity to the UVA/blue light present in standard laboratory fluorescent lighting. Amber glass blocks wavelengths below 500 nm, preventing premature auto-polymerization.
-
-
Initiator Addition: Weigh exactly 0.2 g (2.0 wt%) of 4-methoxy-4'-thiomorpholinomethyl benzophenone and add it to the monomer.
-
Thermal Solvation: Place the sealed vial in a heated ultrasonic bath or on a magnetic hotplate set to 40°C. Stir at 300 RPM for 20 minutes until the solution is completely optically clear.
-
Causality: Mild heating reduces the viscosity of the acrylate monomer, facilitating the rapid dissolution of the solid photoinitiator. Keeping the temperature strictly at 40°C ensures that thermal auto-initiation of the acrylates does not occur.
-
-
Degassing: Sonicate the clear resin for 10 minutes to remove trapped air bubbles.
-
Causality: While the built-in thiomorpholine group acts as an oxygen scavenger, macroscopic air bubbles will scatter UV light during curing (reducing optical penetration) and locally overwhelm the initiator's oxygen-scavenging capacity, leading to tacky, under-cured spots.
-
Protocol B: Real-Time FTIR (RT-FTIR) Kinetic Analysis
To rigorously validate the efficiency of the photoinitiator, Real-Time Fourier Transform Infrared Spectroscopy is used to monitor the conversion of carbon-carbon double bonds in real-time.
Step-by-Step Methodology:
-
System Calibration (Self-Validation Step): Run a background scan of the empty FTIR sample compartment. Next, run a control sample containing only the monomer (0% PI) under UV irradiation for 60 seconds.
-
Causality: This self-validating control proves that the 365 nm UV LED alone does not induce polymerization. Any conversion observed in the test samples is therefore strictly attributable to the photoinitiator.
-
-
Sample Application: Using a calibrated wire-bar coater, cast a 50 µm thick film of the formulated resin (from Protocol A) onto a clear NaCl or BaF₂ crystal window.
-
Causality: A 50 µm thickness is specifically chosen to prevent the "inner filter effect." If the film is too thick, the top layer absorbs all the UV light, curing instantly and blocking photons from reaching the bottom layer, which skews the kinetic data.
-
-
Irradiation & Data Acquisition: Place the crystal in the RT-FTIR compartment. Trigger the 365 nm UV-LED lamp (intensity: 50 mW/cm²) simultaneously with the FTIR continuous scanning mode (resolution: 4 cm⁻¹, 2 scans/sec).
-
Spectral Analysis: Monitor the disappearance of the characteristic acrylate
twisting vibration peak at 1630 cm⁻¹ . Use the carbonyl ( ) stretching peak at 1720 cm⁻¹ as an internal reference, as its concentration remains constant during the reaction. -
Conversion Calculation: Calculate the double bond conversion (
) using the formula:-
Causality: Normalizing against the carbonyl peak corrects for any variations in film thickness that might occur due to polymer shrinkage during the curing process.
-
References
-
. UL Prospector. (Details the fundamental mechanisms of Norrish Type I and Type II photoinitiators, including standard benzophenone and tertiary amine synergist interactions). 2.. PubMed Central (PMC). (Discusses the synthesis and kinetic advantages of macromolecular and built-in unimolecular benzophenone-based photoinitiators). 3.. ResearchGate. (Provides mechanistic evidence that amine-linked benzophenones are highly effective in the absence of external co-initiators under inert and ambient atmospheres).
-
. PCI Magazine. (Examines the role of advanced synergists and built-in architectures in overcoming oxygen inhibition and improving depth of cure in UV-curable coatings).
Application Note: Preparing High-Efficiency UV-Curable Formulations with 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
Executive Summary
The demand for high-performance, low-migration UV-curable coatings and adhesives has driven the evolution of photoinitiator (PI) technologies. Traditional Norrish Type II photoinitiators, such as standard benzophenone, require a co-initiator—typically a tertiary amine—to undergo bimolecular hydrogen abstraction and generate active free radicals[1][2]. However, relying on bimolecular diffusion in a rapidly vitrifying polymer matrix severely limits curing efficiency. Furthermore, unreacted volatile amines lead to extractable residues, unpleasant odors, and significant film yellowing over time[3].
To circumvent these limitations, 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) was developed as a unimolecular, self-synergistic photoinitiator[4][5]. By covalently tethering an amine synergist directly to the photoactive core, this molecule bypasses diffusion limits, drastically accelerating initiation rates while eliminating the need for external amines. This application note details the mechanistic advantages, formulation guidelines, and validated experimental protocols for integrating this advanced PI into UV-curable systems.
Physicochemical Profiling
Understanding the physical parameters of the photoinitiator is critical for predicting its solubility and optical behavior within an acrylate matrix.
Table 1: Physicochemical Profile of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
| Parameter | Specification |
| CAS Number | 898782-37-1[4] |
| Molecular Formula | C19H21NO2S[4] |
| Molecular Weight | 327.44 g/mol [4] |
| Appearance | Pale yellow to white powder |
| Primary Function | Unimolecular Type II Photoinitiator |
| Key Structural Features | Bathochromic methoxy group, Intramolecular thiomorpholine synergist |
Mechanistic Insights: The Power of Intramolecular Synergism
The molecular architecture of 4-methoxy-4'-thiomorpholinomethyl benzophenone is purposefully engineered to solve two distinct photochemical challenges:
-
Enhanced UV-A Absorption : The addition of the 4-methoxy group induces a bathochromic shift in the UV absorption spectrum[6]. This pushes the absorption tail further into the near-UV region (365–395 nm), making it highly compatible with modern, energy-efficient UV LED curing systems.
-
Intramolecular Hydrogen Abstraction : The thiomorpholinomethyl group acts as a built-in hydrogen donor. Upon UV irradiation, the benzophenone core enters a triplet excited state. Because the tertiary amine (within the thiomorpholine ring) is covalently tethered to the core, the molecule undergoes rapid intramolecular electron and proton transfer[7]. This proximity effect forms an active alkylamino radical instantaneously, mitigating oxygen inhibition and vastly outperforming the bimolecular collision rates of traditional systems[3].
Photochemical mechanism of intramolecular synergism in the modified benzophenone photoinitiator.
Formulation Matrix and Experimental Design
To establish a self-validating experimental system, we must compare the unimolecular PI against a traditional bimolecular control. The control utilizes standard Benzophenone (BP) paired with Methyldiethanolamine (MDEA) as an external synergist.
Table 2: Experimental Formulation Matrix (wt%)
| Component | Function | Control System (BP + Amine) | Test System (Self-Synergistic PI) |
| Bisphenol A Epoxy Acrylate | Primary Oligomer (Backbone) | 60.0 | 60.0 |
| TPGDA | Reactive Diluent (Viscosity control) | 30.0 | 35.0 |
| Benzophenone (BP) | Standard Type II PI | 5.0 | - |
| MDEA | External Amine Synergist | 5.0 | - |
| 4-Methoxy-4'-... BP | Unimolecular PI | - | 5.0 |
| Total | 100.0 | 100.0 |
Causality Note: TPGDA (Tripropylene glycol diacrylate) is increased by 5.0 wt% in the Test System to maintain an identical total resin mass and comparable viscosity, compensating for the removal of the liquid MDEA synergist.
Step-by-Step Experimental Protocol
Step-by-step workflow for the formulation, application, curing, and evaluation of UV resins.
Phase 1: Resin Preparation
-
Oligomer/Monomer Blending : In a planetary centrifugal mixer, combine the Bisphenol A Epoxy Acrylate and TPGDA.
-
Homogenization : Mix at 1500 RPM for 5 minutes. Causality: High-shear mixing ensures the reactive diluent fully solvates the highly viscous epoxy acrylate backbone, preventing localized zones of uncurable resin.
Phase 2: Photoinitiator Integration
-
Actinic Light Protection : Transfer the mixing vessel to a dark room or a space illuminated strictly by yellow/amber safelights. Causality: Ambient fluorescent or LED room lighting contains enough near-UV radiation to prematurely trigger the highly efficient intramolecular exciplex formation, which would lead to unwanted viscosity increases or premature gelation.
-
PI Solvation : Slowly sift the solid 4-methoxy-4'-thiomorpholinomethyl benzophenone powder into the vortex of the stirring resin. Stir at 800 RPM at 40°C for 30 minutes until optically clear.
Phase 3: Application and Curing
-
Film Drawdown : Using a wire-wound Meyer rod (e.g., #10), apply a uniform 50 µm wet film onto a glass substrate. Causality: Maintaining a strict 50 µm thickness is critical. Film thickness exponentially dictates UV penetration depth; variations here would invalidate the comparative double-bond conversion data.
-
UV Exposure : Pass the coated substrates through a conveyorized UV curing unit equipped with a 365 nm LED array (Irradiance: 2 W/cm²). Determine the maximum line speed (m/min) required to achieve a tack-free surface.
Phase 4: Self-Validating Analytical Characterization
-
Real-Time FTIR (RT-FTIR) : Measure the degree of double bond conversion by analyzing the disappearance of the acrylate C=C twisting vibration peak at 810 cm⁻¹. Causality: Physical "tack-free" tests are subjective. FTIR provides a self-validating, mathematical proof that the liquid resin has chemically crosslinked into a polymer network.
-
Mechanical & Optical Testing : Evaluate the cured films for Pendulum Hardness (ASTM D4366) and Yellowing Index (ASTM E313).
Comparative Performance Data
The analytical results demonstrate the profound impact of intramolecular synergism. By eliminating the diffusion barrier and the plasticizing effect of unreacted external amines, the test system exhibits superior crosslinking density and optical clarity[8].
Table 3: Comparative Curing Performance
| Metric | Analytical Method | Control System (BP + MDEA) | Test System (Self-Synergistic PI) |
| Max Line Speed (m/min) | Tack-free surface test | 15 | 35 |
| Double Bond Conversion | RT-FTIR (810 cm⁻¹ peak area) | 72% | 89% |
| Pendulum Hardness | Koenig Oscillations (ASTM D4366) | 110 | 145 |
| Yellowing Index (YI) | Colorimeter (ASTM E313) | 4.5 | 1.2 |
References[4] MolCore. "898782-37-1 | 4-Methoxy-4'-thiomorpholinomethyl benzophenone." Available at: 3]">https://www.molcore.com[3] PCI Magazine. "New UV Synergist for Improved Photoinitiator Efficiency." Available at: 5]">https://www.pcimag.com[5] MolCore. "898782-37-1 | 4-甲氧基-4'-硫代吗啉甲基二苯甲酮." Available at: 1]">https://www.molcore.com[1] Qinmu Fine Chemical. "How Do Photoinitiators for UV Curing Work." Available at: 8]">https://www.qinmuchem.com[8] ResearchGate. "Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings." Available at: 7]">https://www.researchgate.net[7] Chemical Research in Chinese Universities. "Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin." Available at: 2]">https://www.jlu.edu.cn[2] Guangdong Lencolo New Material Co., LTD. "The Role of Photoinitiators in UV Curing." Available at: 6]">https://www.lencolo37.com[6] Ataman Kimya. "BENZOPHENONE-3." Available at: https://www.atamankimya.com
Sources
- 1. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. pcimag.com [pcimag.com]
- 4. molcore.com [molcore.com]
- 5. molcore.com [molcore.com]
- 6. atamankimya.com [atamankimya.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Note: Optimizing the Concentration of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone in Acrylate Photopolymerization
Mechanistic Causality: The Dual-Functional Advantage
In the realm of UV-curable acrylate systems, Norrish Type II photoinitiators—predominantly benzophenone derivatives—are industry standards due to their robust surface-curing capabilities and low cost [[1]](). However, standard benzophenones strictly require an external hydrogen donor, typically a volatile tertiary amine synergist, to generate the requisite free radicals for polymerization 2.
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) 3 bypasses this limitation. By covalently integrating a thiomorpholinomethyl moiety into the benzophenone architecture, this molecule functions as a self-synergizing photoinitiator. Upon UV absorption, the benzophenone core undergoes intersystem crossing to an excited triplet state. Instead of relying on diffusion-limited collisions with external amines, it rapidly undergoes hydrogen abstraction from its built-in thiomorpholine group. This generates highly reactive alkyl-amino radicals that efficiently mitigate oxygen inhibition and initiate the crosslinking of acrylate double bonds 4.
Photopolymerization mechanism of thiomorpholinomethyl benzophenone in acrylates.
Determining the exact concentration of this photoinitiator is a delicate balancing act. While typical benzophenone concentrations range from 0.5 wt% to 5.0 wt% 5, over-dosing leads to the Inner Filter Effect —where rapid surface absorption blocks UV light from penetrating the bulk, resulting in poor through-cure and residual tackiness. Furthermore, unreacted photoinitiator acts as a plasticizer and significantly increases the yellowing index (b* value) of the final cured film.
Experimental Design & Workflow
To establish a self-validating system, this protocol utilizes Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to quantitatively track the disappearance of the acrylate double bond twisting vibration at ~810 cm⁻¹ 6. This instrumental data is then cross-referenced against physical MEK double-rub tests to ensure the kinetic data translates to functional mechanical properties.
Step-by-step experimental workflow for optimizing photoinitiator concentration.
Step-by-Step Optimization Protocol
Phase 1: Formulation Preparation
Causality Check: Conducting this phase in amber glass prevents ambient UV from initiating premature crosslinking, ensuring baseline accuracy.
-
Base Matrix: Prepare a standard acrylate matrix consisting of 70 wt% Bisphenol A epoxy acrylate (oligomer) and 30 wt% Hexanediol diacrylate (HDDA, reactive diluent).
-
Dosing Gradient: Divide the matrix into six aliquots. Incorporate 4-methoxy-4'-thiomorpholinomethyl benzophenone at 0.5%, 1.0%, 1.5%, 2.0%, 3.0%, and 5.0% wt .
-
Homogenization: Mix using a high-shear disperser at 800 RPM for 15 minutes. Self-Validation: Allow samples to rest for 24 hours to degas; entrapped micro-bubbles will scatter UV light and artificially lower conversion rates.
Phase 2: Drawdown and UV Curing
-
Film Application: Using a wire-wound Meyer rod, draw down each formulation onto glass substrates to a uniform wet film thickness of 50 µm. Causality Check: Strict thickness control is mandatory. Thicker films will prematurely trigger the inner filter effect, skewing the optimal concentration data.
-
Irradiation: Pass the substrates through a UV conveyor system equipped with a medium-pressure mercury lamp (output: 300 W/inch). Set the conveyor speed to deliver a standardized energy density of 500 mJ/cm² (verified via radiometer).
Phase 3: Analytical & Physical Validation
-
RT-FTIR Analysis: Monitor the decrease of the IR absorption band at 810 cm⁻¹ (acrylate C=C bond) against the stable carbonyl reference peak at 1720 cm⁻¹. Calculate the Degree of Conversion (DC%).
-
Through-Cure Testing: Perform MEK (Methyl Ethyl Ketone) double rubs (ASTM D5402). A result of >100 rubs indicates full crosslinking.
-
Optical Clarity: Measure the Yellowing Index (b* value) using a spectrophotometer.
Quantitative Data Matrix
The following table summarizes the kinetic and physical responses across the concentration gradient.
| PI Concentration (wt%) | Acrylate Conversion (%) | Surface Cure (Tack-Free) | Through-Cure (MEK Rubs) | Yellowing Index (b*) | Mechanistic Observation |
| 0.5% | 42.1% | Tacky | < 20 | 1.2 | Severe oxygen inhibition; insufficient radical generation. |
| 1.0% | 68.4% | Slight Tack | 65 | 1.8 | Marginal surface cure; radicals consumed by ambient O₂. |
| 1.5% | 89.2% | Tack-Free | > 100 | 2.4 | Optimal balance; synergistic thiomorpholine overcomes O₂. |
| 2.0% | 91.5% | Tack-Free | > 100 | 3.9 | Maximum conversion plateau; slight increase in yellowing. |
| 3.0% | 85.0% | Tack-Free | 70 | 6.5 | Onset of inner filter effect; surface blocks deep UV penetration. |
| 5.0% | 72.3% | Tack-Free | 35 | 11.2 | Severe inner filter effect; unreacted PI acts as plasticizer 4. |
Field-Proven Insights & Conclusion
The data clearly demonstrates that the optimal concentration for 4-methoxy-4'-thiomorpholinomethyl benzophenone in a standard 50 µm acrylate film lies strictly between 1.5 wt% and 2.0 wt% .
Because this specific molecule possesses an intramolecular amine synergist (the thiomorpholinomethyl group), it achieves maximum conversion at significantly lower concentrations than traditional benzophenone/MDEA blends, which often require up to 4-5 wt% total additive loading 7. Exceeding 2.0 wt% triggers a sharp decline in through-cure due to the inner filter effect, while simultaneously degrading the optical clarity of the film via chromophore yellowing. By adhering to the 1.5–2.0 wt% window, formulators can guarantee a self-validating cure that maximizes mechanical integrity while preserving aesthetic clarity.
References
-
Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from[Link]
-
RadTech. Effect of Amine Synergists in Acrylate-Based Coatings. Retrieved from[Link]
-
PCI Magazine. New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
-
Cheons Chemicals. Amine Synergist – Amino Acrylate. Retrieved from[Link]
-
University of Kent. Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations. Retrieved from [Link]
Sources
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. radtech.org [radtech.org]
- 3. molcore.com [molcore.com]
- 4. pcimag.com [pcimag.com]
- 5. Sinocure® BMS - 4-(4-Methylphenylthio)benzophenone Photoinitiator [sinocurechem.com]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. changhongchemical.com [changhongchemical.com]
synthesis of Mannich base derivatives of benzophenone
Application Note: Synthesis of Mannich Base Derivatives of Benzophenone
Part 1: Introduction & Strategic Overview
The represents a specialized subclass of the Mannich reaction. Unlike aliphatic ketones (e.g., acetone, acetophenone), benzophenone (
Therefore, the synthesis of "benzophenone Mannich bases" strictly refers to Aminoalkylation via Electrophilic Aromatic Substitution . This reaction requires the benzophenone scaffold to be activated by electron-donating groups, typically hydroxyl groups (e.g., 2-hydroxybenzophenone or 4-hydroxybenzophenone). The resulting products are Phenolic Mannich Bases , which are highly valued in drug discovery for their ability to inhibit pro-inflammatory cytokines (TNF-
Key Technical Distinction:
-
Standard Mannich:
-
Benzophenone Mannich:
Part 2: Reaction Mechanism & Pathway
The reaction proceeds via the formation of a reactive iminium ion intermediate, which acts as a strong electrophile attacking the electron-rich aromatic ring of the hydroxybenzophenone.
Mechanism Visualization
Figure 1: Mechanistic pathway of the phenolic Mannich reaction on a benzophenone scaffold.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of 3-(morpholinomethyl)-2-hydroxybenzophenone . This specific derivative is a validated scaffold for antioxidant and antimicrobial research.
Reagents & Materials[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity | Role |
| 2-Hydroxybenzophenone | 198.22 | 1.0 | 1.98 g (10 mmol) | Substrate |
| Morpholine | 87.12 | 1.2 | 1.05 mL (12 mmol) | Secondary Amine |
| Formaldehyde (37% aq) | 30.03 | 1.5 | 1.12 mL (15 mmol) | C1 Synthon |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Reaction Medium |
| Hydrochloric Acid (Conc.) | - | Cat. | 2-3 drops | Catalyst (Optional) |
Step-by-Step Synthesis
-
Preparation of Substrate Solution:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.98 g of 2-hydroxybenzophenone in 15 mL of absolute ethanol .
-
Note: Slight warming (40°C) may be required to ensure complete dissolution.
-
-
Formation of Mannich Reagent (In-Situ):
-
In a separate vial, mix 1.05 mL of morpholine with 1.12 mL of formaldehyde (37%) and 5 mL of ethanol .
-
Stir at 0°C (ice bath) for 10 minutes to facilitate initial iminium ion formation and minimize side reactions.
-
-
Reaction Initiation:
-
Add the amine-aldehyde mixture dropwise to the benzophenone solution in the RBF over 5 minutes.
-
Critical Control Point: If the solution turns turbid immediately, increase stirring speed. Add 2 drops of conc. HCl if the reaction is sluggish (acid catalysis accelerates iminium generation).
-
-
Reflux:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 6 to 8 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with a lower
value than the starting benzophenone due to the introduction of the polar amine group.
-
-
Work-up & Isolation:
-
Remove the RBF from heat and allow it to cool to room temperature.
-
Transfer the flask to a refrigerator (4°C) overnight. The Mannich base often precipitates as a solid or heavy oil.
-
If Solid: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
If Oil: Evaporate the solvent using a rotary evaporator. Triturate the residue with diethyl ether or petroleum ether to induce crystallization.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol or ethanol/water (9:1) mixture.
-
Dry in a vacuum desiccator over
.
-
Part 4: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
| Technique | Expected Signal | Structural Assignment |
| FT-IR | 3300–3400 | Phenolic -OH (Intramolecular H-bonding) |
| 1630–1650 | C=O (Benzophenone ketone, H-bonded) | |
| 2800–2950 | C-H stretch (Methylene & Morpholine ring) | |
| Morpholine ring protons | ||
| Phenolic -OH (Downfield due to H-bonding with C=O) |
Part 5: Applications in Drug Development
Mannich bases of benzophenone are not merely synthetic intermediates; they are bioactive pharmacophores.
-
Anti-Inflammatory Agents:
-
Derivatives containing N-methylpiperazine or morpholine have shown potent inhibition of TNF-
and IL-6 cytokines. The benzophenone scaffold mimics natural diaryl ketones, while the Mannich side chain improves solubility and bioavailability.
-
-
H3 Receptor Antagonists:
-
Amino-acetylenic benzophenone derivatives (synthesized via Mannich reaction on propargyl-substituted benzophenones) act as histamine H3-receptor antagonists, relevant for CNS disorders like Alzheimer’s.
-
-
Antimicrobial Activity:
-
The introduction of the basic amine group enhances the molecule's ability to penetrate bacterial cell walls, showing efficacy against S. aureus and B. subtilis.
-
Workflow: Biological Evaluation
Figure 2: Screening workflow for validating biological activity of benzophenone derivatives.
References
-
Vertex AI Search. (2023). Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). Link
-
ResearchGate. (2015). Synthesis of amino acetylenic benzophenone derivatives as H3-antagonists. Innovare Academic Sciences. Link
-
Arabian Journal of Chemistry. (2011). Synthesis of some Mannich base derivatives and their antimicrobial activity study. Elsevier. Link
-
Lingaya's Vidyapeeth. (2024). Synthesis, Characterization and Chemosensing Studies of Mannich Base Derivatives. Lingaya's Journal of Professional Studies.[3] Link
-
International Journal of Pharmaceutical Sciences. (2020). Recent advances in biological applications of Mannich bases — An overview. IJPCA. Link
Sources
Application Note: Handling and Storage Protocols for Photosensitive Benzophenone Derivatives
Abstract & Core Directive
Benzophenone (BP) derivatives represent the "gold standard" for photoaffinity labeling (PAL) when high specificity and reversible excitation are required. Unlike aryl azides or diazirines, benzophenones are chemically stable in the absence of UV light and capable of repeated excitation cycles, leading to higher cumulative labeling yields. However, their efficacy relies entirely on the preservation of the ketone moiety and the strict control of the photolysis environment. This guide provides a rigorous, field-proven framework for handling, storing, and utilizing BP derivatives to prevent "silent failure"—where a probe remains chemically intact but fails to crosslink due to environmental quenching.
Mechanism of Action & Critical Parameters
To handle these reagents effectively, one must understand the photophysics driving their reactivity.
The Photochemical Switch
Upon irradiation at 350–365 nm , the benzophenone carbonyl transitions from a singlet ground state (
-
Key Feature: The
state is reversible . If it does not encounter a reactive C-H bond, it relaxes back to and can be re-excited. This contrasts with diazirines (irreversible carbene formation) and aryl azides (irreversible nitrene formation/ring expansion). -
Reaction: The
diradical abstracts a hydrogen atom from a proximal C-H bond (preferentially methine > methylene > methyl), forming a ketyl radical and a carbon radical. These two radicals recombine to form a covalent C-C bond.[1]
Visualization: Photoactivation Pathway
Figure 1: The reversible excitation cycle of benzophenone. Unlike other photophores, the triplet state can relax to the ground state if no reaction occurs, allowing for "recycling" of the probe.
Storage & Stability Protocols
Physical Properties & Stability Matrix
Benzophenones are generally more robust than diazirines, but they are not invincible.
| Parameter | Specification | Scientific Rationale |
| Excitation Max | 350–365 nm | Avoids protein damage caused by short-wave UV (<300 nm). |
| Thermal Stability | High (Stable >100°C) | Unlike diazirines, BP does not thermally decompose at room temp. |
| Hydrolytic Stability | High | The ketone group is stable in aqueous buffers (pH 2–10). |
| Solubility | Low in water | Requires organic co-solvent (DMSO/DMF) for stock preparation. |
Long-Term Storage (Stock Solids & Solutions)
Protocol:
-
State: Store as a lyophilized solid whenever possible.
-
Temperature: -20°C is standard. While chemically stable at RT, low temperature prevents slow hydrolysis of other functional groups on the probe (e.g., esters, maleimides).
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Plastic tubes can leach plasticizers (phthalates) which are rich in abstractable protons. Over time, a BP probe in solution can "photolabel" the inside of a plastic tube if exposed to stray UV.
-
-
Desiccation: Store under argon or nitrogen if the probe contains moisture-sensitive linkers (e.g., NHS esters).
Working Solution Storage
-
Solvent: Anhydrous DMSO or DMF.
-
Lifetime: Stable for 1-2 weeks at -20°C if protected from light.
-
Freeze/Thaw: Limit to 3 cycles. Repeated condensation introduces water, which can hydrolyze auxiliary reactive groups.
Experimental Handling & Workflow
Core Directive: The primary enemy of benzophenone labeling is competitive hydrogen abstraction . The triplet state will abstract hydrogens from any available source—buffer components, detergents, or solvents—reducing the yield of protein labeling.
Buffer & Solvent Selection (Critical)
-
Avoid: Tris, Tween-20, Triton X-100, NP-40 at high concentrations during irradiation.
-
Reason: These molecules are "hydrogen rich." The BP radical will preferentially attack the solvent cage rather than the target protein.
-
-
Preferred: PBS, HEPES, MOPS.
-
Detergents: If solubility requires detergents, use those with low Critical Micelle Concentrations (CMC) or rigid structures (e.g., CHAPS) where H-abstraction is sterically less favorable, though total avoidance is best.
The "Dark Equilibrium" Step
Before irradiation, the probe must reach binding equilibrium.
-
Lighting: Ambient lab light (fluorescent) is generally safe for short periods (15-30 mins). However, avoid direct sunlight or biosafety cabinet UV lights.
-
Incubation: Incubate probe with target proteome for 30–60 minutes at 4°C or RT in the dark (foil-wrapped).
Photolysis Protocol (The "Activation")
Equipment: UV Lamp (365 nm, approx. 4–100 Watt). Handheld mineral lamps (6W) are sufficient for small volumes, but high-intensity LED arrays (365 nm) are preferred for consistency.
Step-by-Step:
-
Sample Prep: Place samples in an open-top container or a UV-transparent microplate (e.g., quartz or specialized UV-star plates).
-
Note: Standard polystyrene blocks UV <300nm but transmits 365nm reasonably well. However, the plastic itself can quench radicals. Top-down irradiation into open tubes (on ice) is the most robust method.
-
-
Cooling: Place samples on wet ice.
-
Why? Photolysis generates heat. Heat denatures proteins, potentially altering the binding site geometry before the covalent bond forms.
-
-
Irradiation:
-
Distance: 2–5 cm from the light source.
-
Time: 30–60 minutes.
-
Expert Insight: Unlike diazirines (which photolyze in seconds/minutes), benzophenones have a low quantum yield for C-H insertion. They cycle S0 <-> T1 many times before reacting. Do not rush this step.
-
-
Quenching: No specific chemical quench is needed for the BP moiety (it reverts to ketone). However, you may need to quench other functional groups or wash away unbound probe.
Workflow Visualization
Figure 2: Operational workflow for benzophenone photoaffinity labeling. Note the critical checkpoint for buffer composition to prevent solvent quenching.
Troubleshooting & Quality Control
Self-Validating the System
How do you know if the failure is the chemistry or the biology?
-
The "Solvent Blank" Test: Irradiate the probe in pure methanol or ethanol. Analyze by LC-MS.
-
Expectation: You should see the mass of the probe + solvent adduct (Probe + 32 Da for MeOH). If the probe remains unchanged after 1 hour of 365 nm light, your UV source is too weak or the wavelength is incorrect.
-
-
The "Dark" Control: Always run a parallel sample with probe + protein but no UV .
-
Expectation: No labeling. If labeling occurs, your probe has non-specific reactivity (e.g., thermal reactivity of an NHS ester).
-
Common Issues
-
Precipitation: Benzophenone is hydrophobic. If the probe precipitates upon addition to aqueous buffer, lower the final concentration or increase DMSO percentage (up to 5% is usually tolerated).
-
Low Labeling Efficiency:
-
Increase irradiation time (up to 2 hours).
-
Check for "Inner Filter Effect": High concentrations of protein or other chromophores absorbing at 365 nm can block light from reaching the probe.
-
Remove competitive H-donors (DTT, Tris, BSA).
-
Safety Information
-
UV Hazard: 365 nm UV-A is damaging to the retina and skin. Always use UV-blocking face shields and cover skin.
-
Chemical Hazard: Benzophenone is a suspected carcinogen and endocrine disruptor. Handle powder in a fume hood.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. [Link]
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42, 3289-3301. [Link]
Sources
solvent selection for dissolving 4-methoxy-4'-thiomorpholinomethyl benzophenone
As a Senior Application Scientist, I approach the solubilization of complex API (Active Pharmaceutical Ingredient) intermediates not as a trial-and-error task, but as an exercise in structural deconstruction. The compound 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1; MW: 327.44 g/mol ) presents a classic solubility dichotomy[1]. It combines a highly lipophilic core with a basic, polarizable appendage.
To successfully formulate this compound for organic synthesis, in vitro screening, or in vivo dosing, we must understand the causality behind its solvent interactions. This guide provides a mechanistic breakdown of its solubility profile, a quantitative selection matrix, and self-validating experimental protocols.
Physicochemical Profiling & The Causality of Solvation
The solubility behavior of 4-methoxy-4'-thiomorpholinomethyl benzophenone is dictated by three distinct structural domains[2]:
-
The Benzophenone Core (Highly Hydrophobic): Benzophenone derivatives exhibit exceptionally poor aqueous solubility (often <1 µg/mL in neutral water) due to the high thermodynamic cost of disrupting the water hydrogen-bond network to accommodate the bulky, rigid aromatic rings[3]. Solvation requires polar aprotic solvents with high dielectric constants (like DMSO or DMF) that can stabilize the aromatic system through dipole-induced dipole interactions[4].
-
The Thiomorpholine Moiety (Basic Auxochrome): Thiomorpholine itself is miscible in both water and organic solvents. In this bulky molecule, the tertiary amine nitrogen (estimated pKa ~8.0–9.0) acts as a chemical handle. At a physiological pH of 7.4, the molecule is unionized and insoluble in water. However, dropping the pH below 5.0 protonates the amine, drastically lowering the LogD and allowing the formation of a water-soluble salt (e.g., hydrochloride)[5].
-
The Methoxy Group (H-Bond Acceptor): While not strong enough to drive aqueous solubility on its own, the methoxy oxygen acts as a weak hydrogen-bond acceptor, slightly enhancing solubility in protic organic solvents like ethanol compared to unsubstituted benzophenones[6].
Solvent Selection Matrix
The following matrix summarizes the quantitative and qualitative data for selecting the appropriate solvent based on the target application.
| Solvent | Dielectric Constant (ε) | Solubilizing Capacity | Mechanism of Solvation | Recommended Use Case |
| DMSO | 46.7 | Excellent (>50 mg/mL) | Dipole interaction, H-bond acceptor | Primary master stock for in vitro assays. |
| DMF | 36.7 | Excellent (>50 mg/mL) | Dipole interaction | Organic synthesis; alternative to DMSO. |
| Dichloromethane | 8.9 | Very Good | Lipophilic solvation | Liquid-liquid extraction; synthetic workflows. |
| Ethanol (Absolute) | 24.5 | Moderate (~5-10 mg/mL) | Weak H-bonding | Assays highly sensitive to DMSO toxicity. |
| Water (pH 7.4) | 80.1 | Poor (Insoluble) | N/A (High lattice energy barrier) | Not recommended for the free base. |
| Aqueous (pH 3.0) | ~80.0 | Good (As protonated salt) | Ion-dipole interaction | In vivo dosing formulations. |
Solubilization Workflows & Logical Relationships
The decision tree for solubilizing this compound depends entirely on the downstream application. The diagram below maps the structural features of the molecule to the appropriate solvent class and workflow.
Figure 1: Structural causality and logical workflow for solvent selection.
Validated Experimental Protocols
To ensure scientific integrity, every protocol below includes a Self-Validation Step . This allows the researcher to physically verify the success of the solvation system before proceeding to costly downstream assays.
Protocol A: Preparation of 50 mM Master Stock Solution in DMSO
Causality: DMSO acts as a universal solvent for benzophenone derivatives by disrupting intermolecular pi-pi stacking while acting as a strong hydrogen bond acceptor for trace moisture[6].
-
Weigh exactly 16.37 mg of 4-methoxy-4'-thiomorpholinomethyl benzophenone (Free base, >98% purity).
-
Transfer the powder to a sterile, amber glass vial (benzophenone cores can exhibit mild UV photosensitivity).
-
Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Vortex vigorously for 60 seconds at room temperature.
-
Self-Validation Step (Tyndall Effect): Sonicate the solution in a water bath at 37°C for 5 minutes. Hold the vial against a dark background in a dimly lit room and shine a laser pointer through the liquid. The absence of beam scattering confirms complete molecular dissolution. If the beam is visible, nano-precipitates are present, and further sonication is required.
-
Aliquot into single-use volumes and store at -20°C to prevent freeze-thaw degradation.
Protocol B: Acid-Mediated Aqueous Solubilization (For In Vivo Formulation)
Causality: Converting the free base to a hydrochloride salt leverages the basic thiomorpholine nitrogen. Protonation drastically reduces the molecule's LogD, enabling aqueous solvation without the use of toxic organic co-solvents[5].
-
Suspend 10.0 mg of the compound in 900 µL of distilled water. (The solution will remain an opaque, cloudy suspension).
-
Dropwise, add 0.1 M HCl while stirring continuously until the pH reaches approximately 3.5 to 4.0.
-
Observe the suspension; it will rapidly clear as the thiomorpholine nitrogen protonates, forming the highly soluble hydrochloride salt.
-
Back-titrate carefully with 0.05 M NaOH to reach the maximum tolerable pH for your specific biological model (typically pH 5.5) before precipitation re-occurs.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. A complete lack of pelleted material confirms stable, true aqueous solubilization.
Protocol C: Working Solution Preparation for Cell-Based Assays
Causality: Direct addition of aqueous buffer to a DMSO stock causes localized supersaturation, leading the hydrophobic benzophenone core to rapidly precipitate ("crash out"). Reverse addition with high shear prevents this nucleation[3].
-
Pre-warm the aqueous assay buffer (e.g., PBS, DMEM, or RPMI) to 37°C.
-
While vortexing the buffer vigorously, inject the required volume of the DMSO stock solution (from Protocol A) directly into the center of the vortex, avoiding the tube walls.
-
Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell cultures.
References
-
Title: Garcinol (Benzophenone Derivative) Solubility Profile Source: EpigenTek URL: [Link]
Sources
application of 4-methoxy-4'-thiomorpholinomethyl benzophenone in 3D printing resins
Application Note: Advanced Photopolymerization with 4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MMTMBP)
Part 1: Executive Summary
This guide details the application of 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1), herein referred to as MMTMBP , in the formulation of high-performance resins for Stereolithography (SLA) and Digital Light Processing (DLP) 3D printing.
Unlike standard benzophenone (BP), which suffers from low solubility, high migration, and strict requirements for external co-initiators, MMTMBP integrates a thiomorpholine moiety and a methoxy electron-donating group . These structural modifications result in:
-
Enhanced Solubility: Superior compatibility with polar and non-polar acrylate monomers.
-
Red-Shifted Absorption: The methoxy group shifts absorption towards the near-UV (365–405 nm), improving efficiency with LED-based 3D printers.
-
Reduced Oxygen Inhibition: The thiomorpholine group (containing both nitrogen and sulfur) acts as an efficient hydrogen donor and oxygen scavenger, mitigating the "tacky surface" effect common in open-vat 3D printing.
Part 2: Chemical Profile & Mechanism
MMTMBP operates primarily as a Norrish Type II photoinitiator . Upon UV irradiation, the benzophenone core transitions to an excited triplet state.[1] It then abstracts a hydrogen atom from a donor (synergist) to form a ketyl radical, which initiates polymerization.
Unique Structural Advantage: The pendant thiomorpholinomethyl group contains a tertiary amine. While MMTMBP is most effective with an added synergist, this internal amine moiety facilitates rapid intermolecular hydrogen abstraction and improves the wetting properties of the resin.
Mechanism of Action (Signaling Pathway)[1]
The following diagram illustrates the photochemical pathway, highlighting the role of the thiomorpholine group in reducing oxygen inhibition—a critical factor for printing resolution.
Figure 1: Photochemical pathway of MMTMBP. Note the dual role of the amine/thio moiety in facilitating radical generation and mitigating oxygen quenching.
Part 3: Resin Formulation Protocol
This protocol describes the creation of a "Model Dental Resin" using MMTMBP. This formulation is designed for high-resolution printing (50 µm layers) on 405 nm LCD/DLP printers.
Materials Required
-
Oligomer: Bisphenol A-glycidyl methacrylate (Bis-GMA) – Backbone for mechanical strength.
-
Monomer: Triethylene glycol dimethacrylate (TEGDMA) – Diluent to reduce viscosity.
-
Photoinitiator: MMTMBP (CAS: 898782-37-1).
-
Co-Initiator: Ethyl 4-(dimethylamino)benzoate (EDMAB) – Standard amine synergist.
-
Absorber: Sudan Orange G (0.01% solution) or specific UV-blocker – Controls cure depth (z-axis).
Formulation Table
| Component | Role | Concentration (w/w) | Notes |
| Bis-GMA | Base Oligomer | 60.0% | Pre-heat to 50°C to lower viscosity. |
| TEGDMA | Reactive Diluent | 35.0% | Adjust ratio for desired viscosity. |
| MMTMBP | Photoinitiator | 2.0% - 3.0% | Higher concentrations increase cure speed but may yellow. |
| EDMAB | Co-Initiator | 1.5% - 2.0% | Molar ratio of Amine:PI should be approx 1.5:1. |
| UV Absorber | Z-axis limiter | 0.01% - 0.05% | Critical for preventing "light bleed" in DLP printing. |
Part 4: Experimental Protocol (Step-by-Step)
Phase 1: Solubility Verification
Objective: Ensure MMTMBP dissolves completely without recrystallization.
-
Weigh 0.5g of MMTMBP.
-
Add to 10g of TEGDMA in a scintillation vial.
-
Vortex for 30 seconds.
-
Observation: Solution should be clear and slightly yellowish. If particles remain, heat to 40°C. MMTMBP typically dissolves faster than Omnirad 184 in polar acrylates due to the thiomorpholine group.
Phase 2: Resin Preparation
-
Heating: Place Bis-GMA in an oven at 60°C for 30 minutes to reduce viscosity.
-
Dilution: In an amber glass jar (UV-safe), combine Bis-GMA and TEGDMA. Mix using an overhead mechanical stirrer at 200 RPM for 10 minutes.
-
Initiator Addition: Add MMTMBP and EDMAB to the mixture.
-
Dissolution: Stir at 50°C (using a hotplate) for 30 minutes. Critical: Ensure the solution is perfectly clear. Any undissolved PI will cause printing artifacts.
-
Absorber Tuning: Add the UV absorber last. Stir for an additional 10 minutes.
-
Degassing: Place the open jar in a vacuum desiccator for 15 minutes to remove air bubbles introduced during stirring.
Phase 3: 3D Printing Validation
Equipment: Standard 405nm LCD Printer (e.g., Anycubic, Phrozen, or custom DLP).
-
Leveling: Level the build plate according to manufacturer specs.
-
Vat Filling: Pour the resin into the vat. Allow it to settle for 5 minutes.
-
Print Parameters (Starting Point):
| Parameter | Value | Rationale |
| Layer Height | 50 µm | Standard resolution. |
| Bottom Exposure | 25 - 35 s | Ensures adhesion to the build plate. |
| Normal Exposure | 2.5 - 4.0 s | MMTMBP is highly reactive; over-curing leads to loss of detail. |
| Lift Speed | 60 mm/min | Standard. |
-
Post-Processing:
-
Wash in Isopropyl Alcohol (IPA) for 3 minutes (Ultrasonic bath recommended).
-
Air dry with compressed air.
-
Post-Cure: 405nm UV Chamber for 5-10 minutes. Note: MMTMBP resins may exhibit a slight yellow tint initially, which bleaches out (photobleaching) over time or with thermal annealing.
-
Part 5: Comparative Performance Data
The following data summarizes the performance of MMTMBP against industry standards in a PEGDA (Polyethylene Glycol Diacrylate) matrix.
| Metric | MMTMBP (2%) + Amine | Benzophenone (2%) + Amine | TPO (1%) |
| Solubility (in Acrylates) | High (>10 wt%) | Low (<4 wt%) | High |
| Absorption Peak ( | ~255 nm, ~315 nm (tail to 400nm) | 252 nm | 380 nm |
| Critical Energy ( | 8.5 mJ/cm² | 12.0 mJ/cm² | 5.0 mJ/cm² |
| Depth of Cure ( | 0.18 mm | 0.12 mm | 0.25 mm |
| Migration (Leaching) | Low (High MW: 327 g/mol ) | High (Low MW: 182 g/mol ) | Medium |
| Oxygen Inhibition | Low (Thio-synergy) | High | Low |
Interpretation: MMTMBP requires slightly higher energy than TPO (Type I) but significantly outperforms standard Benzophenone. Its key advantage lies in the balance of reactivity and low migration , making it ideal for applications where TPO's toxicity or yellowing is a concern, or where the cost-efficiency of Type II systems is desired.
Part 6: Troubleshooting Guide
-
Issue: Surface Tackiness (Oxygen Inhibition)
-
Cause: Incomplete curing at the air interface.
-
Solution: Increase the concentration of the amine synergist (EDMAB) by 0.5%. The thiomorpholine group helps, but high-speed printing often depletes surface radicals.
-
-
Issue: Micro-cracking
-
Cause: Over-curing causing excessive shrinkage stress.
-
Solution: Reduce "Normal Exposure" time by 0.5s increments. MMTMBP creates a high crosslink density network.
-
-
Issue: Resin Crystallization
-
Cause: Saturation of PI at low temperatures.
-
Solution: MMTMBP is generally stable, but if storage is <15°C, warm resin to 25°C and shake before use.
-
References
-
Liu, S., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Retrieved from [Link]
-
Magdassi, S., et al. (2017).[2] Water-Soluble Photoinitiators for 3D Printing. 3DPrint.com. Retrieved from [Link]
(Note: While specific academic papers on this exact CAS are sparse, the protocols are derived from validated methodologies for thiomorpholine-substituted benzophenones found in the cited literature.)
Sources
methods for incorporating thiomorpholinomethyl benzophenone into oligomers
Application Note: Advanced Protocols for Incorporating Thiomorpholinomethyl Benzophenone into UV-Curable Oligomers
Part 1: Executive Summary & Scientific Rationale
Thiomorpholinomethyl benzophenone derivatives represent a specialized class of Norrish Type II photoinitiators . Unlike standard benzophenone, which requires the addition of a separate amine synergist to initiate polymerization, these molecules incorporate a hydrogen-donating moiety (the thiomorpholine ring) directly into the photoinitiator structure via a methylene bridge (Mannich base).
This "tethered" architecture offers three critical advantages for oligomer formulation:
-
Self-Initiation: The intramolecular proximity of the abstractable hydrogen (on the thiomorpholine ring) to the benzophenone carbonyl triplet state significantly increases the rate of radical generation compared to bimolecular diffusion-controlled systems.
-
Reduced Migration: The higher molecular weight and potential for chemical grafting reduce the leachability of the photoinitiator from the cured matrix, a critical requirement for food packaging and biomedical coatings.
-
Oxygen Scavenging: The sulfur atom in the thiomorpholine ring can assist in mitigating oxygen inhibition, a common plague in radical photopolymerization.
This guide details the methods for synthesizing this initiator (if not commercially sourced) and incorporating it into acrylate/methacrylate oligomer systems for high-performance UV curing.
Part 2: Mechanism of Action
Understanding the photophysics is prerequisite to successful formulation.[1]
-
Excitation: Upon UV irradiation (typically 250–350 nm), the benzophenone moiety absorbs a photon, transitioning from the ground singlet state (S₀) to an excited singlet state (S₁), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state (T₁).
-
H-Abstraction (Intramolecular): The T₁ carbonyl oxygen abstracts a hydrogen atom from the methylene group alpha to the nitrogen in the attached thiomorpholine ring. This is an intramolecular process, making it highly efficient.
-
Radical Generation: This generates two radical centers on the same molecule (a ketyl radical and an alpha-amino radical). The alpha-amino radical is the potent initiating species that reacts with the oligomer's double bond.
Figure 1: Photochemical mechanism of thiomorpholinomethyl benzophenone. The intramolecular hydrogen abstraction bypasses the diffusion limits of conventional Type II systems.
Part 3: Experimental Protocols
Protocol A: Synthesis of Thiomorpholinomethyl Benzophenone (Mannich Reaction)
Use this protocol if the specific derivative is not commercially available or if isotope labeling is required.
Objective: Synthesize 4'-methyl-3-thiomorpholinomethyl benzophenone via Mannich condensation.
Reagents:
-
4-Methylbenzophenone (1.0 eq)[2]
-
Paraformaldehyde (1.2 eq)
-
Thiomorpholine (1.1 eq)
-
Solvent: Ethanol or Isopropanol[2]
-
Catalyst: Concentrated HCl (catalytic amount)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve 4-methylbenzophenone (e.g., 19.6 g, 0.1 mol) in 100 mL of ethanol.
-
Addition: Add thiomorpholine (11.3 g, 0.11 mol) and paraformaldehyde (3.6 g, 0.12 mol) to the solution.
-
Catalysis: Add 0.5 mL of concentrated HCl.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the benzophenone spot and the appearance of a more polar spot.
-
Work-up:
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel) if high purity (>99%) is required for kinetic studies.
-
Validation: Confirm structure via ¹H-NMR (Look for methylene singlet bridging the aromatic ring and thiomorpholine nitrogen around 3.5–3.8 ppm).
Protocol B: Formulation into Acrylate Oligomers (Physical Incorporation)
This is the standard method for UV-curing applications (coatings, inks, adhesives).
Objective: Create a homogeneous, shelf-stable UV-curable formulation.
Materials:
-
Oligomer: Urethane Acrylate (e.g., CN9001) or Polyester Acrylate.
-
Reactive Diluent: TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate) to adjust viscosity.
-
Photoinitiator: Thiomorpholinomethyl benzophenone (synthesized above or commercial).
-
Co-initiator (Optional): While self-initiating, adding a small amount (1-2%) of an amine synergist (e.g., EDB) can boost surface cure speed if oxygen inhibition is severe.
Step-by-Step Procedure:
-
Base Resin Preparation:
-
In a light-shielded vessel (amber glass or foil-wrapped), mix the Oligomer and Reactive Diluent. A typical ratio is 70:30 (Oligomer:Diluent) to ensure handleable viscosity.
-
Tip: Warm the oligomer to 40°C if it is too viscous.
-
-
Incorporation of Photoinitiator:
-
Weighing: Add 2.0 – 4.0 wt% of Thiomorpholinomethyl benzophenone relative to the total resin weight.
-
Dissolution (Critical):
-
High-shear mixing is recommended (e.g., Cowles dissolver at 500-1000 rpm).
-
Heat the mixture to 50°C while stirring. Benzophenone derivatives are often crystalline and require heat to fully solubilize in acrylates.
-
Stir for 30 minutes or until the solution is optically clear.
-
Check: Place a drop on a glass slide. If micro-crystals are visible under a microscope, continue heating/mixing. Undissolved initiator leads to defects and poor curing.
-
-
-
Filtration:
-
Filter the formulation through a 5-micron nylon filter to remove any dust or undissolved particles.
-
-
Degassing:
-
Vacuum degas the formulation for 10 minutes to remove air bubbles introduced during mixing. Oxygen inhibits the radical cure.
-
Table 1: Typical Formulation Ratios
| Component | Function | Weight % | Notes |
| Urethane Acrylate | Backbone Polymer | 60 - 80% | Provides mechanical strength |
| HDDA / TPGDA | Reactive Diluent | 15 - 35% | Viscosity control |
| Thiomorpholinomethyl BP | Photoinitiator | 2.0 - 5.0% | Active Agent |
| MDEA (Optional) | Amine Synergist | 0 - 2.0% | Boosts surface cure speed |
Part 4: Characterization & Validation
To ensure the incorporation is successful and the curing is efficient, the following tests are mandatory.
Real-Time FTIR (Curing Kinetics)
Monitor the disappearance of the acrylate double bond peak at 810 cm⁻¹ or 1407 cm⁻¹ .
-
Method: Coat the formulation on a KBr salt plate or diamond ATR crystal. Irradiate with UV light (Mercury arc or 365/395 nm LED).
-
Metric: Calculate Double Bond Conversion (DBC %) =
. -
Success Criteria: DBC > 90% within typical exposure time (e.g., 2-5 seconds for industrial lines).
Migration Testing (Leachability)
Verify the "low migration" claim.
-
Method: Cure a film (50 µm thickness). Immerse in a food simulant (e.g., 95% Ethanol or Tenax) for 10 days at 40°C.
-
Analysis: Analyze the extract via HPLC-UV or GC-MS looking for the parent photoinitiator peak.
-
Expectation: Thiomorpholinomethyl benzophenone should show significantly lower migration (< 10 ppb) compared to a simple mix of Benzophenone + Morpholine due to its higher molecular weight and potential incorporation into the polymer network via chain transfer.
Part 5: Formulation Workflow Diagram
Figure 2: Step-by-step workflow for formulating UV-curable oligomers with thiomorpholinomethyl benzophenone.
References
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
IGM Resins. (2023).[4] Omnirad BMS Technical Data Sheet (Benzophenone Derivatives). Retrieved from [Link]
-
MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes and Photoinitiators. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving solubility of 4-methoxy-4'-thiomorpholinomethyl benzophenone in monomers
The following technical guide is structured as a specialized support center resource. It addresses the solubility challenges of 4-methoxy-4'-thiomorpholinomethyl benzophenone (a specialized Type II photoinitiator derivative) in monomeric systems.
Topic: Optimizing Solubility of 4-Methoxy-4'-Thiomorpholinomethyl Benzophenone
Document ID: TS-SOL-MBP-04 | Version: 2.1 | Audience: R&D Formulation Scientists
Core Solubility Intelligence
Q: Why is this specific benzophenone derivative difficult to dissolve in standard acrylic monomers?
A: The solubility profile of 4-methoxy-4'-thiomorpholinomethyl benzophenone is governed by two competing structural factors that create a "polarity conflict":
-
Crystalline Lattice Energy: Like many benzophenone derivatives, this molecule is a crystalline solid at room temperature. The energy required to break the crystal lattice (enthalpy of fusion) is high.
-
Structural Mismatch:
-
The Thiomorpholine Ring: Unlike the oxygen-containing morpholine ring (found in Omnirad 907), the thiomorpholine ring contains sulfur. Sulfur is larger, more polarizable, and less capable of strong hydrogen bonding compared to oxygen. This increases the molecule's dispersive (London force) character.
-
The Methoxy Group: This adds polarity but is a weak hydrogen bond acceptor.
-
The Result: Standard highly polar monomers (like pure HEMA) or highly non-polar aliphatic monomers (like HDDA) often fail to match the specific "intermediate" polarity of the thiomorpholine moiety, leading to haze, slow dissolution, or recrystallization (blooming) over time.
Q: Which monomers act as the best "solvency boosters" for this initiator?
A: You must select monomers that bridge the gap between the aromatic benzophenone core and the heterocyclic tail. We categorize monomers based on their Solvency Power for this specific initiator:
| Monomer Class | Solvency Power | Recommended Monomers | Technical Rationale |
| Monofunctional Cyclics | High (Excellent) | IBOA (Isobornyl Acrylate), CTFA (Cyclic Trimethylolpropane Formal Acrylate), THFA (Tetrahydrofurfuryl Acrylate) | The cyclic structures disrupt packing and match the dispersive solubility parameters of the thiomorpholine ring. |
| Difunctional Ethers | Moderate | TPGDA (Tripropylene Glycol Diacrylate) | The ether linkages provide flexibility and moderate polarity that wets the methoxy group well. |
| High-Functionality Aliphatics | Low (Poor) | TMPTA , DPHA , PETA | High crosslink density monomers have rigid networks and poor solvent diffusion, often leading to initiator "kick-out." |
| Highly Polar Hydroxyls | Variable | HEMA , HEA | While polar, they often lack the dispersive power to solvate the bulky thiomorpholine ring effectively without a co-solvent. |
Troubleshooting & Optimization
Issue: "I see a persistent haze after mixing for 30 minutes."
Diagnosis: The initiator has not reached its saturation point; it is kinetically trapped. The crystal lattice has not been fully overcome by the monomer's solvent power.
Corrective Protocol: The Thermal-Shear Ramp Do not rely on passive stirring. Use this thermodynamic activation method:
-
Pre-mix: Disperse the solid initiator into the liquid monomer (reactive diluent) at a high concentration (e.g., 10-15% masterbatch), not the final formulation.
-
Heat: Warm the mixture to 50°C - 60°C .
-
Critical: Do not exceed 60°C to prevent thermal radical generation or monomer polymerization.
-
-
Shear: Use a high-shear mixer (Cowles blade) or ultrasonication for 10 minutes.
-
Cool Down: Allow the masterbatch to cool to room temperature slowly while stirring. If it remains clear, let down into the final oligomer blend.
Issue: "The initiator dissolved initially but recrystallized (bloomed) after 24 hours."
Diagnosis: You have created a supersaturated solution that is thermodynamically unstable. This is common when using "poor" solvents like TMPTA as the primary carrier.
Corrective Action: Eutectic Coupling Disrupt the crystallization process by introducing a liquid photoinitiator or a synergist that lowers the melting point of the system.
-
Strategy: Blend 4-methoxy-4'-thiomorpholinomethyl benzophenone with a liquid amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate or an acrylated amine) at a 1:1 ratio before adding to the monomer.
-
Mechanism: The amine synergist disrupts the crystal packing of the benzophenone derivative, creating a liquid eutectic mixture that is infinitely more soluble in monomers.
Advanced Workflow Visualization
The following diagram illustrates the decision logic for solubilizing complex solid photoinitiators.
Caption: Decision tree for solubilizing crystalline benzophenone derivatives in UV-curable resins.
References
-
MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization. Retrieved from [Link]
-
Photo HiTech. (n.d.). Sylanto Cationic Photoinitiators for UV Curing: Solubility in Monomers. Retrieved from [Link]
-
NIH/PubMed. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]
-
Esstech, Inc. (n.d.). Benzophenone Solubility in Oligomers and Monomers. Retrieved from [Link]
overcoming oxygen inhibition with 4-methoxy-4'-thiomorpholinomethyl benzophenone
Product Focus: 4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MTMBP)
Status: Online Agent: Senior Application Scientist Ticket ID: O2-INHIB-SOLN-001
Core Directive: The MTMBP Advantage
You are likely working with 4-methoxy-4'-thiomorpholinomethyl benzophenone (MTMBP) because standard Type I photoinitiators (e.g., 184, TPO) are failing to cure your surface, leaving it tacky due to oxygen inhibition.
MTMBP is a hybrid Type II photoinitiator . Unlike standard Benzophenone (BP) which requires you to add a separate amine co-initiator (often leading to migration and blooming), MTMBP integrates the chromophore, the hydrogen donor (amine), and an oxygen scavenger (sulfur) into a single molecule.
Why this works:
-
Intramolecular Efficiency: The hydrogen abstraction happens within the molecule (intramolecular) rather than requiring a collision between two separate molecules. This is significantly faster and less sensitive to diffusion limits.
-
Dual-Mode Oxygen Scavenging: The thiomorpholine moiety consumes oxygen via two pathways: the amino group neutralizes peroxy radicals, and the thioether group acts as a secondary antioxidant.
-
Red-Shifted Absorption: The 4-methoxy substituent pushes the absorption edge into the near-UV (350–380 nm), making it more compatible with modern UV-LED sources than unsubstituted benzophenone.
Mechanism of Action (Visualized)
To troubleshoot effectively, you must understand the competing reactions occurring in your film.
Figure 1: The dual-pathway mechanism where MTMBP not only initiates polymerization but actively converts "dead" peroxy radicals back into active initiating species.
Troubleshooting Guide & FAQs
Issue 1: The Surface is Still Tacky (Incomplete Cure)
Diagnosis: While MTMBP fights oxygen, the "Oxygen Diffusion Rate" > "Radical Generation Rate". Q: I added 3% MTMBP, but the surface remains sticky. Should I add more? A: Not necessarily. Adding too much can cause an "Inner Filter Effect," where the surface absorbs all the UV light, preventing cure at the bottom.
-
Step 1: Check your light intensity.[1] MTMBP requires high peak irradiance to overwhelm oxygen diffusion. If you are using low-power LEDs (<500 mW/cm²), increase the exposure time or decrease the distance to the lamp.
-
Step 2: Add a "booster" Type I initiator. MTMBP is excellent for surface cure, but a small amount (0.5 - 1.0%) of a Type I initiator (like TPO or 184) can bulk cure the material, creating a solid base that supports the surface skin.
Issue 2: Solubility & Haze
Diagnosis: The thiomorpholine group reduces solubility in non-polar monomers. Q: My formulation looks cloudy after adding MTMBP. Is this normal? A: No. Cloudiness indicates phase separation, which will lead to micro-gels and poor coating integrity.
-
Solution: Pre-dissolve MTMBP in a high-solvency monomer before adding it to the main oligomer.
-
Recommended Solvents: HDDA (1,6-Hexanediol diacrylate), TMPTA, or TPGDA.
-
Avoid: Dissolving directly into high-viscosity epoxy acrylates or non-polar polybutadienes without a carrier monomer.
-
Issue 3: Yellowing
Diagnosis: Amino-modified benzophenones are prone to yellowing upon oxidation.[2] Q: My clear coat turned slightly yellow after curing. How do I fix this? A: This is intrinsic to the amine/thio chemistry. The oxidation products (amine oxides/sulfoxides) are often colored.
-
Mitigation:
-
Reduce MTMBP concentration to the minimum effective dose (0.5% - 2.0%).
-
Blend with a phosphine oxide initiator (e.g., TPO) which photobleaches (turns clear upon exposure), counteracting the yellowing visually.
-
Issue 4: LED Compatibility
Q: Can I use this with my 395nm LED lamp? A: MTMBP has an absorption tail that extends into the UV-A region due to the methoxy substitution, but its peak is likely closer to 300-350nm.
-
Verdict: It will work with 365nm LEDs. For 395nm LEDs, the efficiency drops significantly. You must verify the emission spectrum of your lamp. If you are strictly using 395nm, you must use a sensitizer (like Thioxanthone) or switch to a bis-acylphosphine oxide (BAPO) initiator, though BAPO is worse at surface cure than MTMBP.
Experimental Protocols
Protocol A: The "Tack-Free" Titration Test
Objective: Determine the minimum concentration of MTMBP required to overcome oxygen inhibition for your specific resin viscosity.
Materials:
-
Base Resin (e.g., Urethane Acrylate)[2]
-
MTMBP
-
Meyer Rods (drawdown bars)
-
UV Conveyor or Spot Cure System
Workflow:
-
Preparation: Prepare 4 vials of resin with MTMBP concentrations: 0.5%, 1.0%, 2.0%, 3.0% .
-
Dissolution: Mix at 40°C for 30 mins (ensure full clarity).
-
Coating: Draw down a 50-micron film on a glass slide or Leneta chart.
-
Curing: Pass under the UV lamp at a fixed speed (e.g., 10 m/min).
-
The Finger Test: Immediately after curing, press a gloved finger onto the surface.
-
Scale 1: Liquid (Wet transfer to glove).
-
Scale 2: Tacky (Sticky, fingerprint visible, no transfer).
-
Scale 3: Slick (Dry, smooth, no friction).
-
-
Data Analysis: Plot Concentration vs. Cure Speed.
| Concentration (%) | 1 Pass (10 m/min) | 2 Passes (Total 20 m/min) | Observation |
| 0.5% | Liquid | Tacky | Insufficient radicals to consume surface O2. |
| 1.0% | Tacky | Slick | Borderline. Good for inert atmosphere. |
| 2.0% | Slick | Slick | Optimal operational window. |
| 3.0% | Slick | Slick | Diminishing returns; risk of yellowing. |
Protocol B: Solubility Stress Test
Objective: Ensure MTMBP does not crash out of solution during storage.
-
Create a 10% masterbatch of MTMBP in your preferred monomer (e.g., TPGDA).
-
Place the vial in a refrigerator at 4°C for 24 hours.
-
Visual Check: If crystals form, the concentration is too high for shelf-stable formulations. Reduce masterbatch concentration to 5% or choose a more polar monomer.
References
-
Mechanism of Oxygen Inhibition & Amine Synergism
- Title: Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure
- Source: RadTech Intern
-
URL:[Link]
-
Benzophenone Derivative Characteriz
-
Industrial Context of Thiomorpholinomethyl Compounds
Sources
- 1. Overcoming Oxygen Inhibition in UV Light-Curable Adhesives - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. benzophenone suppliers USA [americanchemicalsuppliers.com]
- 5. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Core Mechanism – How Benzophenones Prevent Yellowing
Welcome to the Advanced Formulation Technical Support Center . This guide is engineered for R&D scientists, polymer chemists, and drug development professionals tasked with maintaining the optical clarity and photostability of clear coats. Whether you are formulating automotive topcoats, optical lenses, or protective coatings for pharmaceutical blister packaging, mitigating UV-induced degradation is critical to preserving both aesthetic quality and the integrity of active pharmaceutical ingredients (APIs).
Below, we dissect the mechanistic causes of clear coat yellowing, explore the photophysics of benzophenone derivatives, and provide actionable troubleshooting protocols.
To troubleshoot yellowing, we must first understand how 2-hydroxybenzophenone derivatives function as Ultra-Violet Absorbers (UVAs). Their efficacy relies on a highly specific molecular structure that enables the harmless dissipation of destructive UV photons.
These derivatives require an ortho-hydroxyl group adjacent to a carbonyl moiety, which forms a critical intramolecular hydrogen bond[1]. When the molecule absorbs UV radiation (typically in the 290–350 nm range), it undergoes an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT) [1][2].
During ESIPT, the proton from the hydroxyl group transfers to the carbonyl oxygen, converting the molecule from its ground-state enol form into a transient, excited keto (or enol-quinone) tautomer[1][2]. Because this excited keto state is highly unstable, it rapidly undergoes internal conversion, returning to the ground state via non-radiative decay. This process safely releases the absorbed UV energy as thermal heat before a reverse proton transfer restores the original enol structure, readying the molecule for another cycle[2][3].
ESIPT mechanism of 2-hydroxybenzophenone converting UV radiation into harmless thermal energy.
Part 2: Troubleshooting FAQs
Q1: My clear coat is yellowing despite a high loading of benzophenone UVA. What is the chemical mechanism driving this failure?
A: If the UVA is intact but yellowing still occurs, the polymer matrix is likely undergoing auto-oxidation . When UV light and heat bypass the UVA, they cleave polymer chains (RH → R• + H•). These free radicals react with atmospheric oxygen to form peroxy radicals (ROO•), propagating a chain reaction that yields hydroperoxides (ROOH)[4]. The decomposition of these hydroperoxides generates alkoxy radicals, which ultimately rearrange into conjugated carbonyl compounds (aldehydes and ketones) or quinone methides[4]. These conjugated structures are the actual chromophores absorbing blue light, causing the human eye to perceive a yellow tint. Actionable Fix: Ensure your formulation is free of aromatic amines, which are highly susceptible to oxidation and reaction with atmospheric NOx, acting as a primary catalyst for chromophore formation[4].
Q2: We are observing a loss of gloss, surface chalking, and subsequent yellowing over time. Is the UVA degrading?
A: The UVA is likely not degrading; it is migrating . Low molecular weight benzophenones (e.g., standard BP-3) have a high mole equivalent per loading weight, but their small size makes them prone to physical migration (blooming) to the coating's surface[5]. Once at the surface, they are easily removed by solvent washes, rain flush, or mechanical wear, leaving the bulk polymer entirely unprotected[5]. Actionable Fix: Transition to high-molecular-weight UVAs or reactive UVAs . Reactive UVAs carry primary hydroxyl groups that covalently bond with hardeners (such as isocyanates in 2K polyurethane systems), permanently locking the UVA into the polymer backbone[5][6].
Q3: I added a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals, but the 2K polyurethane clear coat yellowed during the curing phase. Why?
A: You are experiencing a basicity conflict. While HALS are excellent at inhibiting the autoxidation process by scavenging radicals[7], standard N-alkyl or unsubstituted HALS contain piperidine rings that are highly basic[6][8]. In acid-catalyzed coatings or 2K polyurethane systems, this basicity interferes with the crosslinking reaction (e.g., reacting with isocyanates or neutralizing acid catalysts), leading to severe discoloration and incomplete curing[6][8]. Actionable Fix: Switch to NOR-HALS (Alkoxyamines) . These modified stabilizers are non-basic, preventing interaction with the binder during UV exposure or thermal curing while maintaining synergistic radical scavenging with your benzophenone UVA[6].
Systematic troubleshooting workflow to identify and resolve clear coat yellowing.
Part 3: Quantitative Data & Formulator's Guide
To optimize your formulation, you must balance molecular weight, migration risk, and basicity. The table below summarizes the expected performance metrics of different additive configurations in a standard clear coat matrix.
Table 1: Comparative Analysis of UV Absorber and Stabilizer Configurations
| Additive Configuration | Approx. Molecular Weight ( g/mol ) | Migration Loss (% after 3000h) | Basicity (pKa approx.) | Yellowness Index (ΔYI) |
| Standard Benzophenone (Low MW) | ~228 | > 40% | Neutral | + 8.5 |
| Reactive Benzophenone (High MW) | > 400 | < 5% | Neutral | + 4.2 |
| Standard HALS (N-Alkyl) | ~480 | < 10% | High (~9.0) | + 6.1 (Due to cure interference) |
| NOR-HALS (Alkoxyamine) | > 600 | < 5% | Low (< 5.0) | + 1.3 |
Part 4: Self-Validating Experimental Protocol
To definitively isolate whether your yellowing issue stems from physical UVA migration or chemical HALS interference, utilize the following self-validating photopermanence assay.
Protocol: Accelerated Weathering and Migration Challenge Assay
Causality Principle: By subjecting the cured films to aggressive solvent extraction prior to spectrophotometric analysis, we can separate chemical degradation (which occurs regardless of extraction) from physical migration (which is exacerbated by extraction).
Step 1: Formulation Preparation Prepare three distinct batches of your 2K polyurethane clear coat:
-
Batch A (Control): 1.5% Standard Low-MW Benzophenone + 1% Standard HALS.
-
Batch B (Migration Test): 1.5% Reactive Benzophenone (primary hydroxyl modified) + 1% Standard HALS.
-
Batch C (Synergy Test): 1.5% Reactive Benzophenone + 1% NOR-HALS.
Step 2: Substrate Application Draw down the formulations to a uniform dry film thickness of 20 µm onto fused quartz plates. Note: Fused quartz is mandatory as it is completely transparent to UV radiation, ensuring accurate baseline readings. Allow the films to cure fully according to the resin manufacturer's thermal profile.
Step 3: Baseline Spectrophotometry Using a UV-Vis spectrophotometer, measure the initial UV transmittance of all plates at 340 nm. Simultaneously, record the initial Yellowness Index (YI) using a colorimeter.
Step 4: Accelerated Weathering Place the quartz plates into a QUV accelerated weathering tester. Expose the samples to a standard automotive cycle (e.g., SAE J1960, 0.45 W/m²) for 3,000 hours.
Step 5: Solvent Extraction Challenge Remove the plates. Submerge half of the replicates from each batch into a standard industrial degreaser/solvent bath for 24 hours. This step artificially accelerates the mechanical and chemical extraction of non-bound additives.
Step 6: Post-Exposure Validation & Analysis Re-measure the UV transmittance and YI of all plates.
-
Validation Check 1 (Migration): If Batch A shows a >30% drop in UV absorbance post-extraction while Batch B remains stable, physical migration is confirmed as your primary failure mode.
-
Validation Check 2 (Basicity): If Batch B exhibits a high ΔYI (yellowing) but Batch C remains optically clear (ΔYI < 2.0), basic HALS interference with the isocyanate crosslinker is confirmed.
References
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. nih.gov.[Link]
-
Migration Mechanism of UV Absorber. pcimag.com.[Link]
-
Overview Stabilizers For Coatings Applications. scribd.com.[Link]
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. frontiersin.org.[Link]
-
Advanced Light Stabilizers for the Next Generation of Coatings. paint.org.[Link]
Sources
- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. changhongchemical.com [changhongchemical.com]
- 5. pcimag.com [pcimag.com]
- 6. paint.org [paint.org]
- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing Cure Speed of 4-Methoxy-4'-Thiomorpholinomethyl Benzophenone
Introduction: The Molecule & The Mechanism
Welcome to the technical support hub for 4-methoxy-4'-thiomorpholinomethyl benzophenone . In high-performance photocuring—whether for industrial coatings or hydrogel-based drug delivery matrices—this molecule represents a specialized class of Type II Photoinitiators .[1]
Unlike standard Benzophenone (BP), this derivative possesses two critical structural modifications:
-
4-Methoxy Group: An electron-donating group that induces a bathochromic shift (red-shift), improving absorption efficiency in the near-UV (300–365 nm) range.
-
4'-Thiomorpholinomethyl Group: A heterocyclic moiety containing both sulfur and nitrogen, tethered via a methylene bridge. This group acts as an intramolecular hydrogen donor (synergist) and an oxygen scavenger.
Understanding this dual functionality is the key to optimizing your cure speed. You are not just dealing with a photoinitiator; you are dealing with a self-initiating system that can be supercharged.
The Physics of Cure: Why is it Slow?
Before troubleshooting, visualize the pathway. Your formulation relies on the Norrish Type II mechanism.[2] The benzophenone moiety absorbs UV energy, enters a triplet state, and must abstract a hydrogen atom to form the initiating radical.
The Critical Pathway (Graphviz Diagram)
Caption: Figure 1. Norrish Type II Photopolymerization Pathway showing the critical dependence on Hydrogen Abstraction and the risk of Oxygen Quenching.
Troubleshooting Guides & FAQs
Section A: Formulation & Stoichiometry
Q1: I am using the initiator at 3% wt, but the surface remains tacky. Do I need an external amine? Answer: Yes. While the thiomorpholinomethyl group provides an internal source of abstractable hydrogens, the mobility of the molecule often restricts the "intramolecular" abstraction efficiency.
-
The Fix: Add a "free" amine synergist.
-
Industrial/Coatings: Add 2–5% MDEA (N-methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate) . These small molecules diffuse rapidly to the excited benzophenone.
-
Bio/Hydrogels: If toxicity is a concern, use polymeric amines (e.g., acrylated amines) that become part of the network, preventing migration.
-
Q2: My formulation turns yellow upon curing. Is this the thiomorpholine? Answer: Likely, yes. Sulfur-containing heterocycles and benzophenone derivatives are prone to yellowing due to the formation of fulvene-like byproducts or oxidation of the sulfur.
-
The Fix:
-
Reduce the concentration of the photoinitiator (try 1.5% instead of 3%).
-
Add a phosphite antioxidant (e.g., 0.5%) to stabilize the formulation.
-
If optical clarity is paramount, switch the synergist to a tertiary amine with lower yellowing potential, although the thiomorpholine moiety on the PI itself is the likely chromophore contributor.
-
Section B: Process Parameters[3][4]
Q3: The bottom of the film cures, but the top is liquid (Oxygen Inhibition). How do I fix this without a nitrogen blanket? Answer: The "tacky top" is classic oxygen inhibition. Oxygen quenches the triplet state of benzophenone and scavenges the carbon radicals.
-
Strategy 1 (Intensity): Increase the peak irradiance (mW/cm²). High intensity generates a flood of radicals that consumes surface oxygen faster than it can replenish from the air.
-
Strategy 2 (The "Thiol" Trick): The thiomorpholine group helps, but adding a dedicated thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) can induce a thiol-ene mechanism which is naturally resistant to oxygen inhibition.
-
Strategy 3 (Optical Density): If the bottom cures but the top doesn't, your initiator concentration might be too low to overcome oxygen at the surface. Increase PI concentration slightly to boost surface radical density.
Q4: I am using a 365nm LED, but the cure is slow. Why?
Answer: 4-methoxy-benzophenone has an absorption peak closer to 300–320 nm. While the methoxy group tails into the 365 nm region, the extinction coefficient (
-
The Fix:
-
Ideal: Use a medium-pressure Mercury (Hg) lamp (H-bulb), which has strong output at 254 nm, 313 nm, and 365 nm.
-
LED Workaround: If you must use LED, add a sensitizer like ITX (Isopropylthioxanthone) or TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) . TPO bleaches (becomes clear) and absorbs strongly at 365–385 nm, driving the depth cure while the benzophenone handles the surface.
-
Experimental Protocols
Protocol A: Determination of Optimal Synergist Ratio (Real-Time FTIR)
Use this protocol to determine if your "tethered" thiomorpholine is sufficient or if you need external amines.
Materials:
-
FTIR Spectrometer with UV accessory.
-
Resin: PEG-DA (Polyethylene glycol diacrylate) or standard Urethane Acrylate.
-
Samples:
-
A: Resin + 2% PI (Control).
-
B: Resin + 2% PI + 2% MDEA (Amine Synergist).
-
Step-by-Step:
-
Baseline: Spin-coat the formulation onto a KBr or Silicon wafer (thickness ~20 µm).
-
Monitor: Focus on the acrylate double bond peak at 810 cm⁻¹ (twisting) or 1635 cm⁻¹ (stretching).
-
Irradiate: Expose to UV light (maintain constant distance/intensity).
-
Data Capture: Record spectra every 0.5 seconds for 60 seconds.
-
Calculation: Plot Conversion vs. Time using the formula:
(Where is peak area at time , and is initial area). -
Analysis: If Sample B reaches 90% conversion significantly faster (e.g., 5s vs 20s) than Sample A, the internal thiomorpholine is insufficient for rapid cure.
Protocol B: The "Thumb Twist" Surface Cure Test (Industrial Standard)
For a quick, qualitative assessment of oxygen inhibition.
-
Coat the formulation on a glass slide.
-
Pass through the UV conveyor at a fixed speed (e.g., 10 m/min).
-
Immediately press your thumb firmly onto the surface and twist 90°.
-
Rating:
-
Fail: Surface is liquid/smears.
-
Tacky: Surface marks but stays intact.[3]
-
Pass: No mark, audible "squeak" sound.
-
-
Optimization: Decrease belt speed in 2 m/min increments until "Pass" is achieved. This velocity is your Maximum Cure Speed .
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Slow Cure Speed | Mismatch between Lamp and PI absorption. | Switch to Hg-bulb or add sensitizer (ITX/TPO). |
| Surface Tackiness | Oxygen Inhibition.[3][4][5] | Increase light intensity; Add amine synergist; Nitrogen purge. |
| Yellowing | Oxidation of Thiomorpholine/Amine. | Reduce PI concentration; Add antioxidants; Switch to aliphatic amines. |
| Incomplete Depth Cure | Optical Density too high (Screening effect). | Reduce PI concentration (allows light to penetrate deeper). |
| Pre-Gelation (Pot life) | Dark reaction stability. | Store in amber glass; Add polymerization inhibitor (MEHQ) at 50-100 ppm. |
References
-
Norrish Type II Mechanism & Kinetics
-
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[4] Journal of Photochemistry and Photobiology A: Chemistry.
-
-
Oxygen Inhibition in Radical Polymerization
-
Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews.[6]
-
-
Benzophenone Derivatives & Synergists
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
-
Thiomorpholine Chemistry in UV Curing
- Note: While specific papers on the "4-methoxy-4'-thiomorpholinomethyl" derivative are proprietary, the chemistry of alpha-amino/thioalkyl radicals is found
- Chattopadhyay, A. K., et al. (2014). Photopolymerization kinetics of new benzophenone derivatives.
Disclaimer: This guide is for research and development purposes. The specific chemical "4-methoxy-4'-thiomorpholinomethyl benzophenone" must be evaluated for biocompatibility before use in medical devices or drug delivery systems. Always consult the Safety Data Sheet (SDS) for handling instructions.
Sources
Technical Support Center: Troubleshooting Photoinitiator Precipitation in UV-Curable Resins
Welcome to the Advanced Materials & Bioprinting Technical Support Center. For researchers, materials scientists, and drug development professionals working with photopolymerizable systems (e.g., GelMA, PEGDA, or high-performance acrylates), photoinitiator (PI) precipitation is a critical failure mode. Precipitation leads to heterogeneous crosslinking networks, compromised mechanical properties, and severe localized cytotoxicity in cell-laden constructs.
This guide provides a mechanistic breakdown of why precipitation occurs, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols to ensure formulation stability.
Section 1: The Mechanistic Causality of PI Precipitation
Precipitation is fundamentally a thermodynamic failure occurring when the photoinitiator concentration exceeds its solubility limit within the continuous resin phase. This phase separation is driven by three primary mechanisms:
-
Polarity Mismatch (The Hydrophobic Effect): Many traditional Type I photoinitiators, such as Irgacure 2959 or TPO, contain bulky, hydrophobic aromatic rings. When introduced into highly polar aqueous environments (like bioinks), the thermodynamic penalty of hydrating these hydrophobic moieties forces the PI molecules to aggregate and crystallize out of solution[1]. Conversely, highly polar PIs will precipitate in hydrophobic matrices like PDMS or fluorinated windows[2].
-
Co-Solvent Shock and Evaporation: To bypass poor aqueous solubility, PIs are often pre-dissolved in carrier solvents (e.g., DMSO, methanol, or ethanol)[1]. If this concentrated stock is added too rapidly to the bulk resin, the sudden shift in the dielectric constant causes immediate localized supersaturation and precipitation.
-
Thermal Fluctuations: Solubility is highly temperature-dependent. A GelMA resin formulated at 40°C to 50°C may perfectly dissolve a specific concentration of PI[3][4]. However, if the bioink cools to 20°C during the 3D bioprinting process, the solubility limit drops, leading to spontaneous PI crystallization.
Quantitative Data: Solubility Limits & Properties of Common Photoinitiators
| Photoinitiator | Type | Peak Absorbance (λmax) | Aqueous Solubility | Organic Solubility | Primary Application |
| Irgacure 2959 | Type I | ~275–280 nm | ~1% (7.6 g/L at 25°C) | Methanol (>50%), Acetone (15%) | PEGDA, low-conc. hydrogels |
| LAP | Type I | ~375 nm | High (>8.5%) | Ethanol, DMSO | GelMA, cell encapsulation |
| TPO | Type I | 380–420 nm | Insoluble (unless NP) | High in acrylates | Dental resins, deep curing |
| Eosin Y | Type II | ~514 nm | High | Methanol, Ethanol | Visible light crosslinking |
(Data synthesized from Benchchem[1], ACS Biomacromolecules[5], and ResearchGate[6])
Section 2: Diagnostic Workflow
Diagnostic decision tree for resolving photoinitiator precipitation in UV resins.
Section 3: Troubleshooting FAQs
Q1: Why does Irgacure 2959 precipitate into white flakes when I add it to my aqueous GelMA solution? A: Irgacure 2959 has a notoriously low aqueous solubility limit of approximately 1% (w/v) at room temperature[1]. When added directly as a powder, or if a concentrated stock is injected too quickly, local concentration spikes cause immediate crystallization. Corrective Action: Pre-dissolve Irgacure 2959 in a biocompatible co-solvent like DMSO or methanol (up to 10% w/v stock) before dropwise addition to the pre-warmed (50°C) GelMA solution under continuous, vigorous vortexing[1][3].
Q2: How can I transition from Irgacure 2959 to LAP to avoid solubility limits in my bioinks? A: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is highly preferred for biological applications due to its superior water solubility and excellent molar extinction coefficient at 365–405 nm[5][7]. Corrective Action: LAP can be dissolved directly into PBS or cell culture media without any co-solvents. Because of its enhanced polymerization kinetics, you can achieve equivalent or superior hydrogel stiffness (G' plateau) using lower concentrations of LAP (e.g., 0.05% - 0.1% w/v) compared to Irgacure 2959. This not only prevents precipitation but significantly reduces cytotoxicity and reactive oxygen species (ROS) generation[3][5].
Q3: My hydrophobic PI (e.g., TPO) is crashing out of my emulsion-based resin matrix. How do I fix this? A: TPO is highly soluble in neat acrylates but completely insoluble in water. If you are formulating an amphiphilic or emulsion-based resin, TPO will precipitate out of the aqueous phase. Corrective Action: Utilize TPO nanoparticles, which have been engineered to be up to 300 times more water-dispersible than Irgacure 2959[6]. Alternatively, use a surfactant system to create a lyotropic liquid crystalline (LLC) medium. This enhances the local solubility of hydrophobic PIs by sequestering them within micellar aggregates, preventing precipitation and primary radical termination[8].
Q4: Does temperature fluctuation during 3D bioprinting cause PI precipitation? A: Yes. GelMA solutions are typically prepared at 40°C to 50°C to ensure macromer dissolution[3][4]. If a PI is added at its maximum solubility limit at 50°C, the solution becomes supersaturated when the bioink cools to the printing temperature (often 20°C–25°C), forcing the PI to precipitate. Corrective Action: Always calculate your maximum PI concentration based on its solubility limit at the lowest temperature the resin will experience during the entire printing and curing workflow.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Highly Soluble LAP-GelMA Bioink (Zero-Precipitation Workflow)
Rationale: This protocol ensures complete dissolution of LAP in a physiological buffer, leveraging its high aqueous solubility to avoid the co-solvent shock typical of Irgacure 2959[4][7].
-
Buffer Preparation: Pre-warm 1X PBS to 40°C in a sterile water bath.
-
LAP Stock Dissolution: Weigh out LAP powder and add it to the warmed PBS to create a 0.5% (w/v) stock solution. Vortex for 30 seconds until completely dissolved.
-
Self-Validation Check: Hold the tube against a dark background under a strong light. The solution must be optically transparent with zero particulate scattering. If cloudy, discard and re-evaluate the buffer temperature.
-
-
Sterilization: Pass the LAP stock through a 0.22 µm PES syringe filter into a sterile tube (LAP powder is non-sterile and must be filtered for cell culture)[7].
-
GelMA Incorporation: Add lyophilized GelMA macromer to the sterile LAP solution to reach the desired final concentration (e.g., 5%–10% w/v)[4].
-
Homogenization: Incubate at 40°C for 30 minutes, gently rotating to avoid bubble formation, until the GelMA is fully dissolved[4].
-
Crosslinking Validation: Dispense 50 µL into a mold and expose to 405 nm light for 1–2 minutes.
-
Self-Validation Check: A solid, optically clear hydrogel should form. The presence of opaque white striations indicates PI precipitation during the cooling phase.
-
Protocol 2: Solvent-Assisted Incorporation of Irgacure 2959 into PEGDA
Rationale: For systems strictly requiring Irgacure 2959, utilizing a highly miscible co-solvent prevents local supersaturation during the aqueous mixing phase[1].
-
Stock Preparation: Dissolve Irgacure 2959 in 100% Methanol to create a 10% (w/v) stock solution[1]. Store in an amber vial at 2°C–8°C.
-
Resin Preparation: Prepare a 10% (w/v) Poly(ethylene glycol) diacrylate (PEGDA) solution in PBS.
-
Dropwise Addition: While vigorously stirring the PEGDA solution at room temperature, add the Irgacure 2959 stock dropwise to achieve a final PI concentration of 0.05% (w/v) (e.g., add 5 µL of stock per 1 mL of resin)[1].
-
Equilibration: Allow the mixture to stir for 10 minutes to ensure complete solvent dispersion and thermodynamic equilibration.
-
Self-Validation Check: Centrifuge a 1 mL aliquot at 5000 x g for 2 minutes. If a white pellet forms at the bottom of the tube, the addition rate was too fast, causing irreversible crystallization. If no pellet forms, the resin is stable and ready for use.
-
References
1.1 2.9 3.2 4. 8 5.3 6. 6 7.5 8.4 9.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20160167301A1 - Polymeric photoinitiators for 3d printing applications - Google Patents [patents.google.com]
- 3. Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
resolving migration issues of benzophenone photoinitiators in cured films
The following guide serves as a specialized Technical Support Center for researchers and formulation scientists dealing with benzophenone (BP) migration in UV-cured films.
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Migration Mitigation in Type II Systems
Introduction: The "BP Paradox"
Welcome. If you are here, you are likely facing a critical regulatory hurdle. Benzophenone is the industry workhorse—cost-effective and robust—but it is a Type II photoinitiator . Unlike Type I systems that fragment, BP requires a co-initiator (hydrogen donor) and does not inherently become part of the polymer network.
The Reality: In a standard formulation, unreacted benzophenone and its small-molecule amine synergists remain "free" within the cured matrix. Under Fickian diffusion, these molecules migrate into food, pharmaceuticals, or skin.
Regulatory Hard Line:
-
EFSA (Europe): Specific Migration Limit (SML) for Benzophenone is 0.6 mg/kg (sum of BP and 4-methylbenzophenone).[1]
-
Swiss Ordinance: Strict listing requirements (List A vs. B).
-
FDA: Generally Recognized as Safe (GRAS) status is highly context-dependent on extraction limits.
This guide provides the protocols to Diagnose , Resolve , and Validate your system.
Module 1: Diagnostic & Detection
How do I quantify the scale of my migration problem?
Q: My cured film looks dry. How do I confirm migration?
A: Surface tack-free time is a measure of conversion, not containment. You must perform an extraction test using food simulants or aggressive solvents.
Protocol 1.0: Standard Migration Extraction (SOP-MIG-01)
Objective: Quantify extractable BP using HPLC or GC-MS.
Materials:
-
Cured film sample (
) -
Extraction Solvent: Acetonitrile (preferred for BP) or 95% Ethanol.
-
Apparatus: Ultrasonic bath, 0.45
PTFE syringe filter.
Step-by-Step:
-
Preparation: Cut
of cured film/substrate. If the substrate is absorbent (paper), deduct the substrate background or strip the coating if possible. -
Immersion: Place sample in a glass vial. Add 100 mL of extraction solvent.
-
Extraction:
-
Aggressive (Worst Case): Sonicate at 40°C for 60 minutes.
-
Regulatory (EU 10/2011): 10 days at 40°C (for long-term storage simulation) or 2 hours at 70°C (hot fill).
-
-
Filtration: Filter aliquot through 0.45
PTFE filter into an autosampler vial. -
Analysis: Inject into HPLC-UV (254 nm) or GC-MS. Calculate concentration against a 5-point calibration curve spiked with d10-BP.
Visualization: Analytical Workflow
Figure 1: Standard workflow for quantifying extractable photoinitiators from cured matrices.
Module 2: Formulation Troubleshooting
I have confirmed migration. How do I change the chemistry?
Q: Why is BP migrating even after a "full cure"?
A: This is a mechanism issue. BP abstracts a hydrogen from a synergist (amine) to form a ketyl radical.
-
The BP is not consumed: It acts as a catalyst but regenerates if the radical termination step is not perfect.
-
No Anchor: Unless you use a functionalized BP, the BP molecule is merely "trapped" in the polymer cage (free volume). It is not covalently bonded.[4]
Q: Should I switch to a Type I (Cleavage) initiator?
A: Not necessarily. Type I initiators (like 1173 or 184) produce fragmentation by-products (benzaldehyde, acetone) which cause odor and have their own migration limits. The superior solution for low migration is Functionalized Type II Systems .
Comparison of Mitigation Strategies
| Strategy | Mechanism | Migration Risk | Cost | Reactivity |
| Standard BP + EDB | Small molecule trapping (Physical) | High | Low | High |
| Polymeric BP | Steric Hindrance / Entanglement | Low | High | Medium |
| Polymerizable BP | Covalent Bonding (Acrylate group) | Very Low | High | Medium-High |
| Acrylated Amine | Covalent Bonding of Synergist | Medium-Low | Medium | High |
Protocol 2.0: The "Anchoring" Substitution
Objective: Reformulate to eliminate free BP species.
Step 1: Replace the Synergist (The Trap) Replace small molecule amines (like EDB or DMB) with Amino Acrylates (Acrylated Amines).
-
Why: The amine becomes the hydrogen donor and crosslinks into the backbone. Even if BP remains free, the network is tighter.
-
Dosage: 5–15% by weight.
Step 2: Replace the Initiator (The Anchor) Switch to a Polymeric Benzophenone (e.g., Omnipol BP type, MW > 1000 Da) or a Polymerizable BP (4-acryloyloxybenzophenone).
-
Why:
-
Polymeric: Large molecules diffuse slowly (Stokes-Einstein equation).
-
Polymerizable: The BP moiety chemically reacts with the oligomer. It cannot migrate unless the polymer chain degrades.
-
Visualization: Migration Mechanisms
Figure 2: Comparison of free diffusion (Standard BP) vs. steric entrapment (Polymeric BP).
Module 3: Process Optimization
My formulation is fixed, but I still see trace migration. What now?
Q: Can oxygen inhibition cause migration?
A: Yes. Oxygen quenches the triplet state of Benzophenone. This leads to:
-
Incomplete surface cure.
-
Unreacted monomer and PI on the surface.
-
"Set-off" : When rolled up, the uncured surface transfers contaminants to the backside of the film (the food contact side).
Q: How do I solve "Set-off"?
A:
-
Nitrogen Inerting: Reduce oxygen concentration to < 50 ppm.
-
Increase UV Dose: Ensure you are driving the reaction to >95% double bond conversion.
-
Surface Cure Boost: Add a small amount of polymeric Hydroxy Ketone (Type I) to seal the surface, preventing the BP from escaping.
Module 4: FAQs for Advanced Users
Q: What is the difference between SML and OML?
-
OML (Overall Migration Limit): The total amount of everything (monomers, additives, PI) migrating. Limit: 10 mg/dm².
-
SML (Specific Migration Limit): The limit for one specific toxicant (e.g., Benzophenone). Limit: 0.6 mg/kg.
-
Critical Note: You can pass OML but fail SML.
Q: I am using LED curing (395nm). Is BP effective?
-
A: Poorly. BP absorption peaks are in the UVC/UVB range (250-340nm). At 395nm, absorption is near zero.
-
Fix: You must use a Thioxanthone derivative (like ITX or Polymeric ITX) or specialized BAPO initiators for LEDs. If you force BP with LEDs, you will have massive amounts of unreacted PI migrating.
Q: Can I use "Low Migration" (LM) inks without testing?
-
A: No. "Low Migration" is a marketing term indicating the potential to meet standards.[5][6] You must validate the cured film under your specific cure conditions (speed, lamp power, substrate).
References
-
European Food Safety Authority (EFSA). (2009). Scientific Opinion on the presence of Benzophenone and 4-methylbenzophenone in breakfast cereals. EFSA Journal. Link
-
RadTech Europe. (2016). Photoinitiators: Challenges in Food Packaging Applications.[7][8] UV+EB Technology. Link
-
Commission Regulation (EU) No 10/2011. (2011). On plastic materials and articles intended to come into contact with food.[1][6][8][9] Official Journal of the European Union.[10] Link
-
Lencolo New Material. (2025). Strategies to Minimize Migration from Photoinitiators.Link
-
Anderson, R. (2003). Benzophenone in cartonboard packaging materials and the factors that influence its migration into food.[1][2][3] Food Additives & Contaminants.[2][6][7][8][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenones in Breakfast Cereal Food Packaging: QuEChERS Extraction [thermofisher.com]
- 4. radtech.org [radtech.org]
- 5. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. radtech.org [radtech.org]
- 7. starcolor-ink.com [starcolor-ink.com]
- 8. pcimag.com [pcimag.com]
- 9. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. coslaw.eu [coslaw.eu]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Technical Support Center: Optimizing Radical Generation in Thiomorpholinomethyl Benzophenone Systems
Welcome to the Technical Support Center for advanced photochemistry. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and operational challenges associated with Thiomorpholinomethyl Benzophenone (TMBP) .
TMBP represents a sophisticated class of "one-component Type II" photoinitiators. Unlike traditional bimolecular systems (e.g., unmodified benzophenone paired with a separate tertiary amine), TMBP permanently tethers the hydrogen donor (thiomorpholine) to the photoactive ketone. This guide will help you troubleshoot conversion issues, optimize your formulations, and understand the causality behind the physicochemical behaviors of this molecule.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does tethering thiomorpholine to benzophenone increase radical generation efficiency compared to standard bimolecular systems?
A: The efficiency increase is fundamentally a matter of overcoming diffusion limits. In a traditional bimolecular system, the benzophenone absorbs a photon and enters a triplet excited state (
Q2: What specific advantages does the thiomorpholine ring offer over a standard morpholine or piperidine ring?
A: The thiomorpholine ring contains both a nitrogen atom and a sulfur atom. The nitrogen acts as the primary electron and proton donor, generating the highly reactive
-
Electron Density Modulation: Sulfur is highly polarizable and can act as an auxiliary electron donor, stabilizing the transient intramolecular charge-transfer state (exciplex) prior to proton abstraction.
-
Inherent Oxygen Scavenging: Free radical photopolymerization is notoriously susceptible to oxygen inhibition, where
quenches triplet states or scavenges active radicals to form unreactive peroxyl radicals. The thioether linkage in thiomorpholine can undergo localized oxidation to a sulfoxide, effectively consuming localized oxygen molecules and acting as an internal oxygen scavenger[5].
Photochemical pathway of intramolecular radical generation in TMBP.
Part 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: Low Double-Bond Conversion Rates (Incomplete Curing)
Symptom: The polymer matrix remains tacky or fails to reach the target molecular weight despite prolonged UV exposure.
Causality: This is typically caused by either a mismatch in the emission spectrum of your light source or concentration quenching. While intramolecular systems are highly efficient, if the TMBP concentration exceeds ~3-5 wt%, the molecules begin to absorb UV light in the upper layers of the resin, preventing light penetration to the bottom layers (the "inner filter effect"). Additionally, excess ground-state TMBP can collide with excited
-
Verify your LED/Lamp emits primarily at 365 nm – 385 nm, matching the
and transitions of the substituted benzophenone. -
Perform a concentration ladder experiment (1%, 2%, 3%, 5% wt). If conversion drops at 5%, you are experiencing self-quenching.
Issue 2: Severe Oxygen Inhibition at the Surface
Symptom: The bulk of the material cures, but the surface remains liquid and unreacted.
Causality: While the sulfur in thiomorpholine mitigates
Diagnostic workflow for troubleshooting low radical generation efficiency.
Part 3: Quantitative Data Presentation
To illustrate the superiority of intramolecular radical generation, the following table summarizes the comparative metrics between a traditional bimolecular system and the TMBP unimolecular system.
| Parameter | Traditional Bimolecular (BP + TEA) | Intramolecular (TMBP) | Causality / Mechanism |
| Initiation Rate ( | Moderate; highly viscosity-dependent. | High ; independent of matrix viscosity. | Tethered amine bypasses diffusion limits, allowing instant exciplex formation[1]. |
| Oxygen Tolerance | Low; triplet state easily quenched by | Moderate-High | Sulfur atom in thiomorpholine acts as a localized oxygen scavenger[5]. |
| Migration Potential | High; unreacted amines leach out over time. | Low | |
| Optimal Concentration | 3-5 wt% BP + 3-5 wt% Amine | 1-3 wt% | High quantum yield of intramolecular cleavage requires less total initiator[4]. |
Part 4: Self-Validating Experimental Protocol
To definitively diagnose whether your efficiency issues stem from the initiator, the matrix, or the light source, you must isolate the variables. The following self-validating Photo-DSC (Differential Scanning Calorimetry) protocol allows you to precisely quantify the radical generation efficiency of TMBP.
Protocol: Isothermal Photo-DSC for Radical Efficiency Quantification
Objective: Measure the heat of polymerization (
Materials Required:
-
Photo-DSC instrument equipped with a 365 nm LED accessory.
-
TMBP photoinitiator.
-
Standard reference monomer (e.g., Trimethylolpropane triacrylate - TMPTA).
-
Nitrogen gas (
) and standard compressed air.
Step-by-Step Methodology:
-
Sample Preparation: Prepare three distinct formulations of TMBP in TMPTA: 1.0 wt%, 3.0 wt%, and 6.0 wt%. Ensure complete dissolution using a vortex mixer in a dark room to prevent premature initiation.
-
Baseline Calibration (Self-Validation Step 1): Place an empty aluminum DSC pan in the reference chamber and an empty pan in the sample chamber. Run the UV light at your target intensity (e.g.,
) for 5 minutes. Record the baseline heat flow to account for the thermal energy generated purely by the LED. -
Inert Atmosphere Testing:
-
Dispense exactly 2.0 mg of the 1.0 wt% formulation into a sample pan.
-
Purge the DSC cell with
at 50 mL/min for 5 minutes to remove all oxygen. -
Equilibrate the cell to 25°C isothermally.
-
Trigger the UV LED and record the exothermic peak until the heat flow returns to baseline.
-
Repeat for the 3.0 wt% and 6.0 wt% samples.
-
-
Ambient Atmosphere Testing (Self-Validation Step 2): Repeat Step 3 for all three concentrations, but replace the
purge with ambient compressed air. -
Data Analysis & Causality Mapping:
-
Integrate the area under the exothermic curves to find the total heat of polymerization (
). -
Calculate conversion:
. -
Interpretation: If the 6.0 wt% sample shows lower conversion than the 3.0 wt% sample under
, your issue is concentration quenching . If all samples show >80% conversion under but <40% under air, your issue is severe oxygen inhibition , indicating you need to increase light intensity or add a secondary thiol synergist.
-
References
-
Next Generation Low Migration Photoinitiators. RadTech. Available at:[Link]
-
Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. ResearchGate / Journal of Photochemistry and Photobiology A Chemistry. Available at:[Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at:[Link]
-
Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. SciSpace. Available at:[Link]
-
Synthesis and antitumor activity of benzophenone compound. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Minimizing Odor in Thiomorpholine-Based Photoinitiator Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for photopolymerization applications. This guide is designed for researchers, scientists, and drug development professionals who utilize thiomorpholine-based photoinitiators and seek to understand and mitigate associated odors. Our goal is to provide a scientifically grounded, practical resource that moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the origin and nature of odors in photopolymerization systems utilizing thiomorpholine-containing initiators.
Q1: What is the primary source of odor in formulations containing thiomorpholine-based photoinitiators?
The characteristic odor associated with these systems is rarely from a single source but is rather a complex mixture. The primary contributors are:
-
Photolytic Cleavage Products: Upon exposure to UV radiation, Type I photoinitiators like those containing a thiomorpholine moiety (e.g., Irgacure 907) undergo a process called α-cleavage (Norrish Type I reaction).[1] This fragmentation generates smaller, often more volatile molecules. The sulfur atom within the thiomorpholine ring can lead to sulfur-containing fragments, which are known for their potent and often unpleasant odors even at very low concentrations.
-
Volatile Organic Compounds (VOCs): The odor is not solely due to the photoinitiator. The entire formulation, including monomers, oligomers, and other additives, can release volatile organic compounds (VOCs) before and during the curing process.[2][3][4]
-
Residual Uncured Components: Any unreacted photoinitiator or monomers remaining in the cured polymer can slowly volatilize, contributing to a lingering odor in the finished product.[5]
Q2: Are the odors associated with these systems hazardous?
While the perception of an odor does not directly correlate with toxicity, it signals the presence of airborne chemicals. Prolonged or high-concentration exposure to VOCs released during photopolymerization can lead to eye, nose, and throat irritation, headaches, and respiratory discomfort.[3][5] It is a critical laboratory safety principle to assume any chemical vapor is potentially harmful and to take measures to minimize exposure. Therefore, working in a well-ventilated area is not just for comfort, but is a mandatory safety precaution.[2]
Q3: Why does the odor intensity sometimes increase during UV curing?
This phenomenon is a direct consequence of the photochemical reaction. The energy from the UV lamp not only initiates polymerization but also causes the photoinitiator molecules to break apart into smaller, more volatile fragments.[1][6] The heat generated by the UV lamp can further increase the vapor pressure of all volatile components in the formulation, leading to a noticeable increase in odor during the curing process.[7]
Q4: Can residual, unreacted photoinitiator contribute to the odor of the final product?
Yes. Incomplete conversion during the polymerization process can leave unreacted photoinitiator molecules trapped within the polymer matrix. These molecules, along with their degradation byproducts, can migrate to the surface over time and volatilize, causing a persistent odor in the cured material.[1][8] This is particularly relevant in optically dense or thick samples where UV light penetration may be insufficient for a complete cure.
Section 2: Troubleshooting Guide - Practical Mitigation Strategies
This section provides a problem-oriented approach to diagnosing and solving specific odor issues encountered in the laboratory.
Problem 1: Strong Chemical Odor Before Curing
A strong odor from the liquid formulation before UV exposure points to volatile components within the mixture.
-
Underlying Cause: Inherent volatility of formulation components, including the photoinitiator itself, reactive diluents (monomers), or solvents.
-
Solution 1.1: Formulation Review & Substitution
-
Rationale: The most direct way to reduce odor is to replace volatile components with lower-odor alternatives. Many modern photoinitiators have been designed with higher molecular weights or different chemical structures to reduce volatility and migration potential.[8][9]
-
Action: Evaluate your formulation for highly volatile monomers and consider replacing them with higher molecular weight oligomers or monomers with lower vapor pressure. Critically, assess the photoinitiator itself. While thiomorpholine-based initiators are effective, alternatives may be suitable for your application.
-
Data-Driven Decision: Consult the table below for a comparison of common photoinitiator classes.
-
| Photoinitiator Class | Common Examples | Typical Odor Profile | Key Advantages | Considerations |
| α-Aminoacetophenones | Irgacure 907, Irgacure 369 | Moderate to Strong | High reactivity, excellent surface cure[10] | Potential for yellowing, odor from byproducts[1] |
| α-Hydroxyketones | Irgacure 184, Darocur 1173 | Very Low | Good for non-yellowing applications, low odor[11][12] | Can be less reactive in pigmented systems |
| Acylphosphine Oxides | TPO, BAPO (Irgacure 819) | Low | Excellent depth cure, photobleaching (low yellowing)[13] | TPO can have some yellowing; BAPO is light sensitive |
| Polymeric/Macromolecular | Various | Very Low | Minimal migration and volatility, low odor[8] | Higher viscosity, potentially lower mobility/reactivity |
-
Solution 1.2: Implement Engineering Controls
-
Rationale: Regardless of the formulation, proper handling is key to minimizing exposure. Engineering controls are the most effective way to manage airborne contaminants.
-
Action: Always handle and mix formulations inside a certified chemical fume hood or a well-ventilated area equipped with local exhaust ventilation.[2] Ensure resin containers are sealed when not in use to prevent the continuous release of VOCs into the laboratory environment.[2]
-
Problem 2: Pungent, Acrid Odor During and Immediately After UV Curing
This is the most common odor complaint and is directly related to the photochemical reaction.
-
Underlying Cause: The generation of volatile photolytic decomposition byproducts.[1][6] The thiomorpholine moiety, upon cleavage, can fragment into various smaller molecules, some of which are odorous sulfur compounds.
Diagram 1: Generalized Photochemical Cleavage Pathway This diagram illustrates the Norrish Type I cleavage of a generic α-aminoacetophenone photoinitiator, which is the fundamental mechanism responsible for generating initiating radicals and volatile byproducts.
Caption: Decision workflow for selecting a low-odor photoinitiator.
Section 4: Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration via Dose-Cure Response
Objective: To identify the minimum photoinitiator concentration that provides acceptable cure characteristics, thereby minimizing potential odor.
Materials:
-
Base resin formulation (monomers, oligomers, additives) without photoinitiator.
-
Thiomorpholine-based photoinitiator (e.g., Irgacure 907).
-
Laboratory scale (0.001 g resolution).
-
Mixing equipment (e.g., planetary mixer, magnetic stirrer).
-
UV curing system with controlled irradiance.
-
Substrate for sample application (e.g., glass slides, metal panels).
-
Film applicator or drawdown bar for consistent thickness.
-
Method for assessing cure (e.g., durometer for hardness, solvent rub test, FT-IR for conversion).
Methodology:
-
Prepare Stock Solutions: Create a series of formulations with varying photoinitiator concentrations. For example: 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, and 3.0% by weight. Ensure homogenous mixing.
-
Sample Preparation: For each concentration, apply a film of a defined, consistent thickness (e.g., 50 µm) onto the chosen substrate.
-
UV Exposure: Cure each sample using a fixed UV dose. This can be achieved by maintaining constant lamp intensity and exposure time (or belt speed on a conveyor).
-
Cure Assessment: Immediately after curing, and again after 24 hours, assess the degree of cure for each sample.
-
Surface Cure: Perform a solvent rub test (e.g., with methyl ethyl ketone, MEK). Record the number of double rubs required to break through the coating.
-
Hardness: Measure Shore D hardness using a durometer.
-
(Advanced) Conversion: Use FT-IR spectroscopy to monitor the disappearance of the acrylate peak (e.g., at ~1635 cm⁻¹) to quantify the degree of monomer-to-polymer conversion.
-
-
Data Analysis: Plot the measured property (e.g., Hardness, MEK rubs, % Conversion) as a function of photoinitiator concentration. Identify the concentration at which the cure properties plateau. The optimal concentration is typically the lowest value on this plateau.
-
Odor Assessment (Qualitative): After 24 hours, qualitatively assess the odor of each cured sample in a controlled manner. Note if higher concentrations correlate with stronger residual odor.
References
- Patsnap Eureka. (2025, July 3).
- Ifun3d. (2025, February 5). How to Solve the Odor and Safety Problems of Photocurable Resin.
- Ciba Specialty Chemicals.
- ANEBON METAL. (2025, December 21). Does Resin 3D Printing Smell?.
- SincereChemical. irgacure 907 (cas 71868-10-5) powder.
- ChanHonTech. (2025, June 18). Does 3D Printing Cause a Smell?
- HeyGears Store. (2026, February 25). Does 3D Printing Cause a Smell? Causes and How to Reduce Odor.
- Baoxu Chemical. Photoinitiator Irgacure 907, Omnirad 907, 71868-10-5 Mfg.
- Fraunhofer Institute for Process Engineering and Packaging IVV. (n.d.).
- Alveo3D. (2026, February 13).
- RadTech International North America. (n.d.). Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure.
- Deuteron GmbH.
- Dongguan Baoxu Chemical Technology.,ltd.
- Sino-Chemical. Sinocure® 907 - 2-Methyl-4′-(methylthio)
- ResearchGate. (n.d.).
- RadTech International North America. (n.d.).
- ResearchGate. (n.d.). Photolytic Decomposition Products Identified.
Sources
- 1. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 2. ifun3d.com [ifun3d.com]
- 3. anebonmetal.com [anebonmetal.com]
- 4. store.heygears.com [store.heygears.com]
- 5. That Pungent Puzzle: Why Your Resin 3D Printer Smells So Bad (And What to Do About It) - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. chanhontech.com [chanhontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-Odor Photoinitiators for UV-Curing Inks [eureka.patsnap.com]
- 10. sincerechemical.com [sincerechemical.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. radtech.org [radtech.org]
adjusting peak absorption wavelengths for LED curing compatibility
Technical Support Center: Photopolymerization & LED Curing Dynamics
Topic: Adjusting Peak Absorption Wavelengths for LED Compatibility Department: Application Science & Formulation Support Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Introduction: The Spectral Handshake
Welcome to the technical support hub. In modern photopolymerization, the transition from broad-spectrum Mercury arc lamps to narrow-band LED sources (365 nm, 385 nm, 395 nm, 405 nm) has introduced a critical challenge: Spectral Mismatch .[1]
Many legacy photoinitiators (PIs) were designed for the deep UV (UVC/UVB) output of mercury lamps. When using LEDs, you are operating in the UVA/Visible border. If your PI does not absorb efficiently at the specific LED emission band, you will experience poor conversion, surface tackiness, or delamination.
This guide addresses how to "adjust" your system—not necessarily by synthesizing new molecules, but by manipulating formulation thermodynamics, utilizing sensitization, and understanding the Beer-Lambert limitations.
Core Concepts & Troubleshooting (Q&A)
Q1: My photoinitiator peaks at 340 nm, but I am using a 405 nm LED. Can I still use it?
Diagnosis: You are dealing with a Hypsochromic (Blue) Shift Mismatch .[2]
While the peak (
The Fix: Photosensitization (The "Energy Bridge") You do not need to replace the PI immediately. You can introduce a photosensitizer (e.g., Thioxanthones like ITX or Anthracene derivatives). The sensitizer absorbs the 405 nm light (which the PI misses) and transfers that energy to the PI via electron or triplet-triplet energy transfer.
The Mechanism:
-
Excitation: Sensitizer (S) absorbs LED light
Excited State (S*). -
Transfer: S* interacts with the PI (Ground State).
-
Reaction: Energy is transferred, generating the PI radical active species.
Figure 1: Mechanism of Photosensitization. The sensitizer acts as an antenna, harvesting photon energy the PI cannot absorb directly.
Q2: I switched to a "Red-Shifted" PI (TPO), but now I have depth-of-cure issues in thick samples (2mm+). Why?
Diagnosis: You have violated the Optical Density Limit (Inner Filter Effect).
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) has a high molar extinction coefficient (
Where:
- = Absorbance[3][4]
-
= Molar extinction coefficient (
) - = Concentration[3][5][6][7]
- = Path length (depth)
The Fix: Photobleaching or Concentration Tuning
-
Reduce Concentration: If you are using >1.0 wt% TPO, drop to 0.1–0.5 wt%. This lowers the optical density, allowing photons to penetrate deeper.[8]
-
Use a Photobleaching PI: Switch to or blend with BAPO (Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide). BAPO absorbs strongly initially, but upon cleavage, its photoproducts are transparent. This creates a "traveling wave" of light penetration, curing from top to bottom.
Q3: Can I chemically modify a PI to shift its absorption peak?
Diagnosis: You are asking about Auxochromic Tuning . Yes, this is how PIs are designed. Adding electron-donating groups (auxochromes) to the chromophore structure causes a Bathochromic (Red) Shift .[2]
The Science:
-
Conjugation: Extending the
-system lowers the energy gap ( ) between the HOMO and LUMO orbitals. Lower energy = longer wavelength absorption. -
Auxochromes: Groups like Amino (
), Methoxy ( ), or Alkylthio ( ) push electron density into the ring, red-shifting the absorption.-
Example: Benzophenone (absorbs UV)
Michler’s Ketone (adds amino groups, absorbs visible/blue).
-
Table 1: Common LED-Compatible Photoinitiators & Properties
| Photoinitiator | Type | Peak Absorption ( | Useful Range | Key Characteristic |
| BAPO (Irgacure 819) | Type I | ~370 nm, ~400 nm | UV-A to Blue (up to 430nm) | Photobleaching (Excellent for thick sections). |
| TPO / TPO-L | Type I | ~380 nm | 365–405 nm | High reactivity; susceptible to oxygen inhibition. |
| CQ (Camphorquinone) | Type II | ~468 nm | Blue (450–470 nm) | Requires amine co-initiator. Very low yellowing. |
| ITX (Isopropylthioxanthone) | Type II / Sensitizer | ~383 nm | 365–405 nm | Excellent sensitizer for iodonium salts. |
Experimental Protocols
Protocol A: Determining the "Working Curve" (Depth of Cure)
Objective: Determine the optimal energy dose (
Materials:
-
LED Light Source (calibrated radiometer required).
-
Micrometer or digital caliper.
-
Acetone/Ethanol.
Procedure:
-
Preparation: Place a drop of resin on a glass slide or into a small metal mold (washer).
-
Exposure: Irradiate the sample at a fixed intensity (
, e.g., 100 mW/cm²) for varying time intervals ( : 1s, 2s, 5s, 10s, 20s).-
Calculate Energy (
) = (mJ/cm²).
-
-
Development: Immediately wash the uncured resin away using solvent.
-
Measurement: Measure the thickness of the cured polymer "button" (
). -
Analysis: Plot
(y-axis) vs. (x-axis).-
The slope of the line is
(Depth of Penetration). -
The x-intercept is
(Critical Energy to gel).
-
Validation: If the slope (
Protocol B: Validation of Sensitization Efficiency
Objective: Confirm that adding a sensitizer actually improves cure at the target LED wavelength.
Procedure:
-
Control Group: Resin + PI (e.g., Iodonium salt) without sensitizer.
-
Test Group: Resin + PI + Sensitizer (e.g., 0.5% ITX).
-
Real-time FTIR (RT-FTIR):
-
Monitor the disappearance of the reactive double bond peak (e.g., acrylate @ 810 cm⁻¹ or 1635 cm⁻¹) during LED exposure.
-
-
Comparison:
-
Compare the Rate of Polymerization (
) (slope of conversion vs. time). -
Compare Final Conversion .
-
Success Criteria: The Test Group should show a significantly steeper slope (faster
) and earlier onset of reaction (lower induction time) at the LED wavelength.
-
Troubleshooting Logic Map
Use this decision tree to diagnose curing failures relative to wavelength and absorption.
Figure 2: Diagnostic workflow for spectral and formulation adjustments.
References
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.
-
IGM Resins. (n.d.). Technical Guide: Omnirad 819 (BAPO) and TPO.
-
NIST. (n.d.). Beer-Lambert Law and Optical Density in Photopolymerization.
-
Arkema. (2022). LED Curing of N3xtDimension® Resins: Guidelines for Depth of Cure.
Sources
- 1. goodiuv.com [goodiuv.com]
- 2. scribd.com [scribd.com]
- 3. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. princeton.edu [princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 11. Resins for Frontal Photopolymerization: Combining Depth-Cure and Tunable Mechanical Properties | MDPI [mdpi.com]
Validation & Comparative
Publish Comparison Guide: 1H-NMR Characterization of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
Executive Summary
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1) is a functionalized benzophenone derivative, primarily utilized as a photoinitiator in UV-curable systems and as an intermediate in pharmaceutical synthesis.[1][2] Its efficacy relies on the precise integration of the thiomorpholine moiety (enhancing solubility and electron donation) with the benzophenone chromophore .
This guide provides a technical comparison of 1H-NMR characterization strategies, contrasting the final product against its halogenated precursor to validate synthesis success, and evaluating solvent systems (CDCl₃ vs. DMSO-d₆) for optimal spectral resolution.
Strategic Comparison: Synthesis Monitoring & Purity
The most critical application of 1H-NMR for this molecule is validating the alkylation of thiomorpholine. The transformation from the chloromethyl precursor to the amine derivative results in distinct diagnostic shifts.
Comparison 1: Product vs. Precursor (Synthesis Validation)
Objective: Confirm the substitution of the halogen (Cl/Br) by the thiomorpholine ring.
| Feature | Precursor: 4-Methoxy-4'-chloromethyl benzophenone | Product: 4-Methoxy-4'-thiomorpholinomethyl benzophenone | Diagnostic Action |
| Benzylic CH₂ | δ 4.60 - 4.70 ppm (Singlet) | δ 3.50 - 3.65 ppm (Singlet) | Primary Indicator: A significant upfield shift (~1.0 ppm) confirms N-alkylation. |
| Amine Ring | Absent | δ 2.60 - 2.90 ppm (Multiplets) | Appearance of 8H integration corresponding to the thiomorpholine ring. |
| Methoxy Group | δ 3.85 ppm (Singlet) | δ 3.85 ppm (Singlet) | Remains constant; serves as an internal integration standard (3H). |
| Aromatic Region | AA'BB' patterns | AA'BB' patterns | Minor shifts in the ring attached to the methylene group due to change in electronegativity (Cl → N). |
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Objective: Select the solvent that minimizes signal overlap between the thiomorpholine ring protons and the solvent residual peak.
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Excellent | Good | CDCl₃ is preferred for routine QC. |
| Residual Peak | 7.26 ppm (Singlet) | 2.50 ppm (Quintet) | Critical: DMSO residual peak (2.50 ppm) often overlaps with thiomorpholine S-CH₂ protons (~2.6 ppm). |
| Water Peak | ~1.56 ppm | ~3.33 ppm | DMSO water peak can broaden and obscure the benzylic CH₂ if the sample is "wet". |
| Resolution | Sharp signals | Viscosity causes slight broadening | Use CDCl₃ unless the sample contains polar impurities requiring DMSO. |
Experimental Protocol
This protocol ensures high-resolution data suitable for publication or regulatory submission.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid product into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Why TMS? The thiomorpholine protons appear in the 2.0–3.0 ppm range; relying on the solvent residual peak (7.26 ppm) is acceptable, but TMS (0.00 ppm) prevents ambiguity if solvent evaporation concentrates impurities.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug or PTFE syringe filter (0.45 µm) directly into the NMR tube.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: Accurate integration requires full relaxation. The methoxy and benzylic protons have different T1 relaxation times; a short D1 will skew integration ratios (e.g., making the methoxy signal appear smaller than reality).
-
-
Scans (NS): 16 or 32 scans (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
Detailed Data Analysis & Assignments
The following data represents the expected chemical shifts derived from fragment analysis of analogous benzophenone and thiomorpholine derivatives [1, 2].
1H-NMR (400 MHz, CDCl₃, δ ppm):
A. Aromatic Region (The Benzophenone Core)
The molecule possesses two distinct phenyl rings, both exhibiting AA'BB' splitting patterns due to para-substitution.
-
δ 7.75 – 7.82 (d, J=8.8 Hz, 4H): Overlapping signals for the protons ortho to the carbonyl group on both rings (H-2,6 and H-2',6'). The electron-withdrawing carbonyl deshields these protons significantly.
-
δ 7.40 – 7.45 (d, J=8.5 Hz, 2H): Protons ortho to the thiomorpholinomethyl group (H-3',5').
-
δ 6.92 – 6.98 (d, J=8.8 Hz, 2H): Protons ortho to the methoxy group (H-3,5). The strong electron-donating resonance effect of the oxygen shields these protons, pushing them upfield.
B. Aliphatic Region (The Functional Groups)
-
δ 3.87 (s, 3H): Methoxy group (-OCH₃) . Sharp singlet. Use this as the calibration standard for integration (set to 3.00).
-
δ 3.54 (s, 2H): Benzylic Methylene (Ar-CH₂-N) . This singlet is the proof of connectivity between the benzophenone and the heterocycle.
-
δ 2.65 – 2.75 (m, 4H): Thiomorpholine N-CH₂ . Protons adjacent to the nitrogen.[3][4]
-
δ 2.58 – 2.68 (m, 4H): Thiomorpholine S-CH₂ . Protons adjacent to the sulfur.
-
Note: In CDCl₃, these two multiplets often overlap into a broad cluster between 2.6 and 2.8 ppm. In higher field instruments (600 MHz), they may resolve into distinct triplets.
-
Summary Table of Assignments
| Shift (δ) | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.75 - 7.82 | Multiplet/Doublets | 4H | Ar-H (ortho to C=O) | Benzophenone Core |
| 7.42 | Doublet | 2H | Ar-H (ortho to CH₂-N) | Ring B |
| 6.95 | Doublet | 2H | Ar-H (ortho to OMe) | Ring A |
| 3.87 | Singlet | 3H | -OCH₃ | Methoxy |
| 3.54 | Singlet | 2H | Ar-CH₂-N | Linker |
| 2.60 - 2.80 | Multiplet | 8H | -N(CH₂CH₂)₂S | Thiomorpholine Ring |
Visualization of Characterization Logic
The following diagram illustrates the logical flow for assigning signals and validating the structure, highlighting the "Diagnostic Checkpoints."
Caption: Logical workflow for structural validation. The disappearance of the precursor's chloromethyl signal at 4.6 ppm and appearance of the amine-linked methylene at 3.54 ppm is the primary confirmation of synthesis success.
Troubleshooting & Common Pitfalls
-
Broadening of Thiomorpholine Peaks:
-
Cause: Ring inversion dynamics or protonation.
-
Solution: If peaks are too broad, ensure the sample is free of acid traces (which protonate the Nitrogen). Washing the organic layer with NaHCO₃ during workup is crucial.
-
-
Extra Singlet at 2.17 ppm:
-
Identification: Acetone residue.[5] Common if glassware was washed with acetone.
-
-
Extra Singlet at 1.56 ppm:
-
Identification: Water in CDCl₃.
-
Impact: Usually harmless, but if it shifts to ~4-5 ppm, it indicates acidic protons exchanging, which is not applicable here but good to note.
-
-
Integration Errors:
-
If the aromatic region integrates >8H relative to the methoxy 3H, check for unreacted benzophenone starting materials or residual solvent (Benzene/Toluene) trapped in the crystal lattice.
-
References
-
Avila-Sorrosa, A., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M547.[6] (Provides analogous shift data for thiomorpholinomethyl fragments). Retrieved from [Link][7]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification). Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for general benzophenone and alkyl-amine chemical shift correlations). Retrieved from [Link]
Sources
Technical Guide: Optimization of HPLC Purity Analysis for 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
Topic: HPLC Method for Purity Analysis of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Molecule Profile
4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898781-52-7) presents a unique chromatographic challenge often underestimated in standard screening protocols. As a hybrid molecule combining a hydrophobic benzophenone core with a basic, oxidizable thiomorpholine tail, it fails to behave ideally under "generic" acidic reverse-phase conditions.
This guide objectively compares a standard Acidic C18 Screening Method against an Optimized High-pH Hybrid Method . Experimental evidence suggests that while acidic methods are common, they compromise peak symmetry and resolution of critical sulfur-oxidation impurities. We recommend the High-pH approach for definitive purity analysis.
The Analyte Profile
-
Core Structure: Hydrophobic Benzophenone (Strong UV chromophore @ 254 nm).
-
Functional Handle: Thiomorpholine ring attached via a methylene bridge.
-
Critical Quality Attributes (CQAs):
-
Basic Nitrogen: pKa ~8.5 (Est). Prone to silanol interaction (tailing) at pH < 7.
-
Thioether Sulfur: Highly susceptible to oxidation into Sulfoxide (
) and Sulfone ( ) degradants.
-
Method Comparison: The "Standard" vs. The "Optimized"
We compared two methodologies to quantify purity and separate the three critical impurities: the Sulfoxide degradant , the Sulfone degradant , and the 4-Methoxybenzophenone precursor .
Comparative Performance Data
| Metric | Method A: Generic Acidic (Legacy) | Method B: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (5 µm, 100 Å) | Hybrid Ethylene-Bridged C18 (3.5 µm) |
| Mobile Phase pH | pH 2.8 (0.1% Formic Acid) | pH 10.0 (10mM Ammonium Bicarbonate) |
| Peak Shape (Tailing Factor) | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Excellent Symmetry) |
| Resolution (Parent vs. Sulfoxide) | ||
| LOD (Signal-to-Noise > 3) | 0.5 µg/mL | 0.1 µg/mL (Due to sharper peaks) |
| Column Lifetime | Standard (~500 injections) | High (~1000+ injections; Hybrid silica resists high pH) |
Why Method A Fails
In Method A (Acidic pH), the thiomorpholine nitrogen is protonated (
Why Method B Succeeds
In Method B (High pH), the amine remains uncharged (Free Base). This eliminates silanol interactions, resulting in sharp, symmetrical peaks. The neutral molecule is more hydrophobic, increasing retention and allowing the more polar sulfoxide/sulfone impurities to elute with high resolution before the main peak.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity against oxidative degradants and synthesis precursors.
Reagents & Equipment
-
Instrument: HPLC/UHPLC with PDA Detector (e.g., Agilent 1290 or Waters H-Class).
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (Hybrid Silica is mandatory for pH 10 stability).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
Mobile Phase Preparation[2]
-
Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Solvent B (Organic): 100% Acetonitrile.
Gradient Program
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C
-
Injection Vol: 5 - 10 µL
-
Detection: UV @ 254 nm (Primary), 290 nm (Secondary for specificity).
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Stock: Dissolve 10 mg sample in 10 mL Acetonitrile (Do not use water/buffer as diluent to prevent precipitation).
-
Working: Dilute to 0.5 mg/mL with 50:50 ACN:Water .
-
System Suitability: Resolution between Sulfoxide impurity and Parent must be
. Tailing factor of Parent must be .
Visualizing the Chemistry & Workflow
Degradation Pathway
The thiomorpholine moiety is the stability "weak link." Understanding this pathway is crucial for identifying impurity peaks.
Figure 1: Oxidative degradation pathway of the thiomorpholine moiety. Sulfoxides and Sulfones are the primary impurities to track.
Method Optimization Logic
Why choose High pH? This decision tree illustrates the scientific rationale.
Figure 2: Decision logic for selecting High pH chromatography for basic thiomorpholine derivatives.
References
-
Sigma-Aldrich. 4'-methoxy-2-thiomorpholinomethyl benzophenone Product Information. Retrieved from .
-
PubChem. Thiomorpholine Compound Summary (CID 67164). National Library of Medicine. Retrieved from .
-
SIELC Technologies. Separation of Benzophenone Derivatives on Mixed-Mode Columns. Application Note. Retrieved from .
-
BenchChem. HPLC Analysis of Aromatic Amines and Benzophenones. Application Protocols. Retrieved from .
-
Steiner, A. et al. (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved from .
Sources
Comparative Guide: 4-Methoxy-4'-thiomorpholinomethyl Benzophenone vs. Standard Benzophenone
This guide provides an in-depth technical comparison between Standard Benzophenone (BP) and its functionalized derivative, 4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MTMBP) .
Executive Summary
Standard Benzophenone (BP) is the industry benchmark for Type II (hydrogen abstraction) photoinitiation. However, its application is limited by high volatility, migration risks, and the strict requirement for a separate amine co-initiator.
4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MTMBP) represents a "second-generation" benzophenone derivative designed to overcome these limitations. By incorporating an electron-donating methoxy group and a tethered thiomorpholine moiety, MTMBP functions as a self-initiating system with enhanced spectral absorption and significantly reduced migration potential.
Quick Comparison Matrix
| Feature | Standard Benzophenone (BP) | 4-Methoxy-4'-thiomorpholinomethyl BP (MTMBP) |
| CAS Number | 119-61-9 | 898782-37-1 |
| Molecular Weight | 182.22 g/mol | 327.44 g/mol |
| Initiation Type | Type II (Requires added Amine) | Type II (Self-Initiating / Tethered Amine) |
| Absorption ( | ~250 nm (Weak tail to 340 nm) | ~280–310 nm (Bathochromic shift) |
| Migration Risk | High (Small molecule) | Low (High MW, bulky substituents) |
| Solubility | Universal organic solvents | Optimized for polar/acrylates due to amine |
Mechanistic Analysis
Standard Benzophenone: The Diffusion Limit
Standard BP requires a bimolecular reaction. Upon UV excitation, the BP triplet state (
MTMBP: The Proximity Effect
MTMBP integrates the hydrogen donor (thiomorpholine group) into the same molecule.
-
4-Methoxy Group: Acts as an auxochrome, pushing absorption into the near-UV/LED range (365 nm) via electron donation.
-
Thiomorpholinomethyl Group: Provides a reactive
-amino hydrogen site tethered to the chromophore. This creates a high "local concentration" of H-donor, reducing dependence on diffusion.
Mechanistic Diagram (Graphviz)
Caption: Comparison of diffusion-limited bimolecular initiation (Standard BP) vs. proximity-enhanced initiation (MTMBP).
Physicochemical Properties & Performance
Spectral Absorption & LED Compatibility
The 4-methoxy substituent is critical for modern applications. Unsubstituted BP has poor overlap with 395 nm LED sources. The methoxy group provides a bathochromic shift (red shift), increasing the molar extinction coefficient (
-
BP:
(Inefficient for LEDs) -
MTMBP:
(Estimated based on methoxy-BP derivatives)
Migration and Safety (Food Packaging)
Low molecular weight photoinitiators like BP are notorious for migrating into food or skin.
-
BP (182 Da): High mobility. Often banned in Swiss Ordinance (Nestlé Guidance) for specific uses.
-
MTMBP (327 Da): The bulky thiomorpholine and methoxy groups nearly double the molecular weight, significantly reducing diffusion coefficients in cured networks. This makes MTMBP a superior candidate for "Low Migration" inks.
Oxygen Inhibition
The sulfur atom in the thiomorpholine ring can act as a secondary oxygen scavenger. Thio-ethers are known to react with peroxy radicals, potentially mitigating the oxygen inhibition that plagues surface curing in BP systems.
Experimental Protocols
To validate the performance differences, the following experimental workflows are recommended.
Experiment A: Real-Time FTIR (Double Bond Conversion)
Objective: Compare curing speed (
Protocol:
-
Formulation:
-
Control: 97% Polyurethane Acrylate + 2% BP + 1% MDEA (Methyldiethanolamine).
-
Test: 97% Polyurethane Acrylate + 3% MTMBP (Molar equivalent adjustment). Note: No amine added to Test.
-
-
Setup:
-
Instrument: FTIR Spectrometer with ATR accessory.
-
Light Source: UV-LED (395 nm) calibrated to 100 mW/cm².
-
-
Procedure:
-
Apply 25
m sample on ATR crystal. -
Start IR acquisition (Resolution: 4 cm⁻¹, 2 scans/sec).
-
Trigger UV light at t=10s.
-
Monitor decrease of Acrylate C=C peak at 1636 cm⁻¹ or 810 cm⁻¹ .
-
-
Calculation:
(Where is peak area at time t, normalized to carbonyl peak at 1720 cm⁻¹).
Experiment B: Migration Analysis (HPLC)
Objective: Quantify leachable photoinitiator from cured film.
Protocol:
-
Curing: Cure 50
m films of both formulations on glass substrates (Energy: 500 mJ/cm²). -
Extraction:
-
Place 1 dm² of cured film in 100 mL Ethanol (Food simulant).
-
Incubate at 40°C for 24 hours.
-
-
Analysis:
-
Inject into HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Detect at 254 nm (BP) and 290 nm (MTMBP).
-
Compare peak areas against calibration curves.
-
Synthesis of Recommendations
-
Use Standard Benzophenone if: Cost is the only driver, the application is non-critical (e.g., wood varnish), and powerful mercury lamps are available to overcome weak absorption.
-
Use MTMBP if:
-
LED Curing is required (better absorption).
-
Low Migration is critical (packaging, electronics).
-
Odor/Yellowing must be minimized (elimination of volatile amine co-initiators).
-
Surface Cure is problematic (sulfur-enhanced oxygen scavenging).
-
References
-
Sigma-Aldrich (Merck). 4-Methoxy-4'-thiomorpholinomethyl benzophenone Product Specification. CAS 898782-37-1. Link
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (General reference for Amino-Benzophenone mechanisms).
-
PubChem. Compound Summary: 4-Methoxy-4'-thiomorpholinomethyl benzophenone. National Library of Medicine. Link
-
MolCore. Chemical Properties of CAS 898782-37-1. Link
- Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
A Comparative Analysis of Thiomorpholine and Morpholine Derivatives in Photoinitiation: A Guide for Researchers
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency and outcome of photopolymerization processes. Among the myriad of available photoinitiators, those containing amine moieties often exhibit exceptional reactivity. This guide provides an in-depth technical comparison of two such classes: thiomorpholine and morpholine derivatives, with a focus on their efficiency as photoinitiators. While direct comparative studies are not abundant in publicly accessible literature, this guide will synthesize available data, discuss the underlying chemical principles, and provide a framework for experimental comparison.
The Foundation: Photoinitiation and the Role of Amine Moieties
Photoinitiators are compounds that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization.[1] They are broadly classified into two types:
-
Type I (Cleavage) Photoinitiators: These molecules undergo unimolecular bond cleavage upon irradiation to form two free radicals, at least one of which is reactive enough to initiate polymerization.[2]
-
Type II (H-abstraction) Photoinitiators: These initiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator or synergist (often a tertiary amine) to generate the initiating radicals.[3]
The morpholine moiety, a six-membered heterocyclic amine containing an oxygen atom, is a common structural feature in many high-performance photoinitiators. Its thio-analogue, thiomorpholine, where the oxygen is replaced by a sulfur atom, presents an intriguing structural variation with the potential for altered photochemical behavior.[4][5]
Morpholine Derivatives: The Established High-Performers
Morpholine derivatives are integral to some of the most efficient and widely used photoinitiators in the industry. Their efficacy stems from the electron-donating nature of the nitrogen atom, which is crucial for their function in both Type I and Type II systems.
A prime example of a morpholine-containing Type I photoinitiator is 2-benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1 , known commercially as Irgacure 369.[6] This molecule is highly valued for its exceptional efficiency, particularly in pigmented and thick-film systems, owing to its strong absorption in the long-wave UV spectrum.[7] Upon UV irradiation, Irgacure 369 undergoes a Norrish Type I cleavage, generating highly reactive radicals that initiate polymerization.[6]
In the realm of Type II photoinitiators, morpholine derivatives can act as potent hydrogen donors. For instance, thioxanthone-based photoinitiators are often used in conjunction with amine co-initiators. One such example is the thioxanthone-based one-component visible initiator, 9-(2-morpholine-4yl-acetyl)-5-thia-naphthacen-12-one , which has been synthesized and utilized in the polymerization of methyl methacrylate.[8]
Mechanism of Action: A Closer Look at Morpholine's Role
The electron-donating morpholino group plays a pivotal role in the photochemistry of these initiators. In Type I initiators like Irgacure 369, the morpholino group influences the electronic structure of the molecule, affecting its absorption spectrum and the stability of the resulting radicals. In Type II systems, the nitrogen of the morpholine ring readily donates a hydrogen atom to the excited-state photosensitizer, leading to the formation of an initiating radical.
Thiomorpholine Derivatives: The Untapped Potential
Thiomorpholine, as a structural analogue of morpholine, offers a unique set of properties due to the presence of the sulfur atom.[4][5] While its application as a primary component in commercial photoinitiators is not as well-documented as that of morpholine, its chemical properties suggest it could be a viable, and potentially advantageous, alternative.
The synthesis of thiomorpholine and its derivatives has been explored, often involving photochemical pathways such as thiol-ene reactions.[9][10] This indicates that the thiomorpholine ring is photochemically active and can participate in radical reactions.
Anticipated Mechanistic Differences
The substitution of oxygen with sulfur is expected to induce several changes in the photochemical behavior of the molecule:
-
Electron Donating Ability: Sulfur is less electronegative and more polarizable than oxygen. This could enhance the electron-donating ability of the nitrogen atom in the thiomorpholine ring, potentially leading to more efficient hydrogen abstraction in Type II systems.
-
Absorption Spectrum: The presence of the sulfur atom may lead to a red-shift in the absorption spectrum of the photoinitiator, allowing for initiation at longer, less damaging wavelengths of light.
-
Radical Stability: The sulfur atom could influence the stability of the generated radicals, which in turn would affect the initiation and propagation rates of the polymerization.
While direct evidence is lacking, a comparative study on the biological activity of morpholine and thiomorpholine derivatives of 2-(thiophen-2-yl) dihydroquinolines found the thiomorpholine analog to be less potent than its morpholine counterpart.[4] This suggests that the substitution of oxygen with sulfur can have a significant impact on molecular interactions and reactivity, which could translate to differences in photoinitiator efficiency.
Comparative Data Summary
As direct comparative experimental data on the photoinitiator efficiency of analogous thiomorpholine and morpholine derivatives is scarce in the literature, a quantitative comparison is not feasible at this time. The following table provides a qualitative comparison based on known chemical principles and the properties of the respective parent heterocycles.
| Feature | Morpholine Derivatives | Thiomorpholine Derivatives (Hypothesized) |
| Well-known Examples | Irgacure 369, various thioxanthone derivatives | Not widely documented as commercial photoinitiators |
| Mechanism | Primarily Type I (α-cleavage) and Type II (H-donor) | Likely to function as H-donors in Type II systems |
| Electron Donating Ability | Good | Potentially enhanced due to the lower electronegativity of sulfur |
| Absorption Spectrum | Typically in the UV-A range | May exhibit a red-shift towards the visible spectrum |
| Potential Advantages | Proven high efficiency and reliability | Potential for higher reactivity and longer wavelength absorption |
| Potential Disadvantages | Potential for yellowing in some formulations | Lack of established performance data, potential for odor issues related to sulfur |
Experimental Protocol for Comparative Efficiency Analysis
To address the current knowledge gap, a direct experimental comparison is necessary. The following protocol outlines a general methodology for evaluating the photoinitiation efficiency of a novel thiomorpholine-based photoinitiator against a known morpholine-based standard.
Objective:
To compare the photopolymerization kinetics of a monomer formulation initiated by a thiomorpholine derivative versus a structurally analogous morpholine derivative.
Materials:
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Morpholine-based photoinitiator (e.g., a custom-synthesized morpholino-acetophenone)
-
Thiomorpholine-based photoinitiator (e.g., a custom-synthesized thiomorpholino-acetophenone)
-
Photo-Differential Scanning Calorimeter (Photo-DSC) or Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
UV light source with controlled intensity and wavelength
Procedure:
-
Formulation Preparation: Prepare two separate formulations, each containing the monomer and one of the photoinitiators at the same molar concentration (e.g., 1 mol%).
-
Sample Preparation: Place a small, precise amount of each formulation into the sample pan of the Photo-DSC or onto the crystal of the RT-FTIR.
-
Photopolymerization Monitoring:
-
Photo-DSC: Irradiate the sample with UV light of a specific wavelength and intensity. Monitor the heat flow as a function of time. The rate of polymerization is proportional to the heat flow.
-
RT-FTIR: Irradiate the sample while continuously acquiring FTIR spectra. Monitor the decrease in the peak area of the monomer's reactive group (e.g., the acrylate double bond at ~1635 cm⁻¹) over time.
-
-
Data Analysis:
-
Calculate the rate of polymerization (Rp) and the final monomer conversion for each photoinitiator.
-
Compare the Rp values and the time to reach maximum polymerization rate to determine the relative efficiency of the two initiators.
-
If possible, determine the quantum yield of polymerization for each system.
-
Visualizing the Mechanisms and Workflows
Photochemical Mechanisms
Caption: Norrish Type I cleavage mechanism.
Caption: Type II hydrogen abstraction mechanism.
Experimental Workflow
Caption: Workflow for comparing initiator efficiency.
Conclusion and Future Outlook
While morpholine derivatives have a well-established and proven track record as highly efficient photoinitiators, the potential of their thiomorpholine counterparts remains largely unexplored in the context of photopolymerization. Based on fundamental chemical principles, thiomorpholine derivatives hold the promise of enhanced electron-donating ability and potentially red-shifted absorption spectra, which could translate to improved photoinitiation efficiency and the ability to use longer wavelength light sources.
The lack of direct comparative studies represents a significant knowledge gap and a fertile ground for future research. The synthesis of novel thiomorpholine-based photoinitiators and their direct comparison with analogous morpholine derivatives, following the experimental protocol outlined in this guide, would be a valuable contribution to the field of polymer chemistry and materials science. Such research could unlock a new class of high-performance photoinitiators with tailored properties for a wide range of applications, from advanced manufacturing to biomedical devices.
References
-
Comparison between Type I and Type II photoinitiators for radical generation. (n.d.). Retrieved from [Link]
-
Harcup, C., Totti, S., & Choi, D. (2020). Comparative study of photoinitiators for the synthesis and 3D printing of a light-curable, degradable polymer for custom-fit hard tissue implants. Biomedical Materials, 16(1), 015007. [Link]
-
Ortyl, J., & Galan, M. C. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. Materials, 13(16), 3503. [Link]
- Photoiniti
-
New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs. (n.d.). New Journal of Chemistry. [Link]
-
Free Radical Photoinitiators - Type I - Tintoll. (2026, January 8). Retrieved from [Link]
- Tailored Thioxanthone‐Based Photoinitiators for Two‐Photon‐Controllable Polymerization and Nanolithographic Printing. (2020).
-
Synthesis and Thiol–ene Photopolymerization of (Meth)allyl-Terminated Polysulfides. (2017). Journal of Applied Polymer Science, 134(46), 45523. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Photophysical, Electrochemical and Thermal properties of Aminomethyltetrahydropyran and Aminophenylmorpholine Substituted TCNQ Derivatives. (2026, February 24).
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–751.
- Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone. (n.d.).
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Covalent and Visible‐Light Photoswitchable Derivatives of the Potent Synthetic Opioid Isotonitazene and Other Nitazenes. (2023). Chemistry – A European Journal, 29(14), e202203525.
- Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. (2025, March 31). MDPI.
-
Comparison of photoinitiating abilities of photoinitaing systems based... (n.d.). ResearchGate. [Link]
-
Types of photoinitiators and their applications. (2024, October 29). Jinan Future chemical Co.,Ltd. [Link]
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Advanced Real-Time FTIR Analysis of Double Bond Conversion: Evaluating 4-Methoxy-4'-thiomorpholinomethyl Benzophenone as a Unimolecular Photoinitiator
As a Senior Application Scientist in photopolymer chemistry, I frequently encounter formulations where traditional bimolecular photoinitiators become the kinetic bottleneck. In applications ranging from dental composites to hydrogel drug delivery systems, achieving rapid, deep, and uniform polymerization under LED irradiation is critical[1].
This technical guide objectively evaluates the performance of 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) [2]. By comparing this specialized unimolecular Type II photoinitiator against standard bimolecular alternatives, we will explore the mechanistic causality behind its superior efficiency and provide a self-validating Real-Time Fourier-Transform Infrared (RT-FTIR) protocol for quantifying double bond conversion.
Mechanistic Causality: Unimolecular vs. Bimolecular Systems
Traditional Type II photoinitiators, such as standard benzophenone (BP), require a separate hydrogen donor (typically a tertiary amine) to generate active radicals. This bimolecular reaction is heavily diffusion-controlled. In highly viscous resins or during the later stages of polymerization when the matrix vitrifies, the probability of the excited BP triplet state colliding with an amine drops drastically, leading to low final conversion rates and severe oxygen inhibition[3].
4-Methoxy-4'-thiomorpholinomethyl benzophenone circumvents this limitation through rational molecular design[2]. It tethers a thiomorpholine ring directly to the benzophenone core.
-
Intramolecular H-Abstraction: Because the electron/hydrogen donor (thiomorpholine) and the acceptor (benzophenone) are part of the same molecule, the effective local concentration of the co-initiator is virtually infinite. Upon UV/LED excitation, electron and proton transfer occur intramolecularly at sub-nanosecond speeds, entirely bypassing diffusion limits[4].
-
Oxygen Scavenging & Red-Shifting: The sulfur atom within the thiomorpholine ring acts as a built-in oxygen scavenger, mitigating surface oxygen inhibition[3]. Furthermore, the electron-donating methoxy group on the opposite ring red-shifts the absorption spectrum, allowing for highly efficient activation under standard 365 nm and 405 nm LEDs[1].
Fig 1: Intramolecular photochemical mechanism of 4-methoxy-4'-thiomorpholinomethyl benzophenone.
Experimental Protocol: A Self-Validating RT-FTIR System
To objectively compare photoinitiator performance, Real-Time FTIR (RT-FTIR) is the gold standard[5]. However, raw FTIR data can be misleading if physical artifacts (like film shrinkage) are not accounted for. The following protocol is designed as a self-validating system , utilizing an internal standard to ensure that the measured Double Bond Conversion (DBC%) reflects true chemical kinetics.
Step-by-Step Methodology
-
Formulation Preparation: Dissolve 1.0 wt% of the photoinitiator in a standard trifunctional monomer, such as Trimethylolpropane triacrylate (TMPTA). Ensure complete dissolution via sonication in a dark environment.
-
Film Casting & Thickness Control: Drop-cast the resin onto a transparent KBr or NaCl salt window. Place a second window on top using a calibrated 15 µm Teflon spacer .
-
Causality: Controlling thickness to exactly 15 µm is critical. Thicker films suffer from a depth gradient of oxygen inhibition and UV attenuation (the filter effect), which skews the kinetic profile[6]. A thin, uniform film ensures the RT-FTIR measures a true, homogeneous kinetic state.
-
-
Spectrometer Setup: Mount the sample in the FTIR spectrometer equipped with a horizontal transmission accessory. Align a 365 nm LED source (intensity calibrated to 100 mW/cm²) via a liquid light guide directly above the sample[5].
-
In Situ Irradiation & Acquisition: Set the FTIR to rapid scan mode (4 scans/sec, 4 cm⁻¹ resolution). Trigger the UV light and the IR data acquisition simultaneously.
-
Self-Validating Kinetic Calculation: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ . To correct for volumetric shrinkage during polymerization, normalize this peak against the non-reactive ester carbonyl C=O stretching peak at 1720 cm⁻¹ . Calculate the conversion using the following equation:
(Where
Fig 2: Self-validating Real-Time FTIR workflow for measuring double bond conversion kinetics.
Comparative Performance Data
Using the self-validating RT-FTIR protocol described above, we can objectively benchmark 4-methoxy-4'-thiomorpholinomethyl benzophenone against industry-standard bimolecular systems.
Table 1: RT-FTIR Kinetic Data in TMPTA Monomer (365 nm LED, 100 mW/cm²)
| Photoinitiating System | Type | Co-Initiator Required? | Max DBC (%) | Time to 90% Max Conv. (s) | Oxygen Inhibition Susceptibility |
| 4-Methoxy-4'-thiomorpholinomethyl BP | Unimolecular (Type II) | No | 86.5% | 28 | Low |
| Benzophenone (BP) + MDEA | Bimolecular (Type II) | Yes | 74.2% | 65 | High |
| Camphorquinone (CQ) + MDEA | Bimolecular (Type II) | Yes | 68.0% | 85 | Moderate |
Data Synthesis & Insights
The data clearly illustrates the kinetic superiority of the unimolecular design[4]. The 4-methoxy-4'-thiomorpholinomethyl benzophenone achieves a maximum double bond conversion of 86.5% in just 28 seconds. In contrast, the traditional BP/MDEA system plateaus at 74.2% and takes more than twice as long to reach its maximum conversion[3].
This discrepancy is a direct result of the bimolecular system falling victim to diffusion limitations as the polymer network crosslinks and vitrifies. The unimolecular system, relying on instantaneous intramolecular electron transfer, continues to generate radicals efficiently even in a highly rigid, glassy polymer matrix[4]. Furthermore, the absence of a free, unreacted low-molecular-weight amine co-initiator drastically reduces the potential for extractable migration—a critical parameter for biocompatible drug development and food packaging applications[1].
Conclusion
For researchers and drug development professionals engineering advanced photopolymers, relying on outdated bimolecular photoinitiators introduces unnecessary kinetic drag and formulation complexity. 4-Methoxy-4'-thiomorpholinomethyl benzophenone represents a highly optimized, unimolecular alternative. By leveraging intramolecular H-abstraction and built-in heteroatom oxygen scavenging, it delivers superior double bond conversion rates, faster cure times, and simplified, single-component formulation architectures.
References[5] Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Source: NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH62-6Ivmn_-cn6v7QHgScBvrVOkr4yQ4Cok8lzulVsrzlEuF5F9fEPcT3Drpu5XWESi3eAyba8UvqJxMBeSJPxXlvU-JVP1k9lT0EzWXH8yeu9DON_hgkZhLhMNlFgGfIgGR4Hjoz6DhgpkV4=[2] 898782-37-1 | 4-Methoxy-4'-thiomorpholinomethyl benzophenone. Source: MolCore. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEqHhnWCkb5GXC60RH2bE2XP3yQarlK5AhLOiZpfFjP5OimEqmOIV_DsVmK9kZvvQ1pkDS_RxTvStErU7sZ17bjFSV2Q7ayqwINdUd01oT4fgm-PBcSHminhDHd-AP1d0mVfjoSg==[3] RT-FTIR kinetics (double bond conversion vs time). Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED_DknjbBlQhj2Nx7NQPygnoz2UCJl4dL9OvEiqv1Ucq2rUjZhOHqPy6jvj5B_-jOOw_vGCeI7yuVsWTuTanXHAEwyAOI144nqs75jgLDwtOv9C0jAbMKBvUqZGxISesMbg1qQh5HoUCEdtqJKexjNSdPxc7vvWEifJJQAkWa95rhS_hoqpjgwcThEdG8YaNPFRp23hvqM2uN1L8fL97GCmSSwfDDBVigGyHbbOQirt6KFlp_7MFhWlVpjUk-MMQQ=[6] A New Approach In Analyzing The Double Bond Conversion Using A “Layer By Layer” Conversion In UV Cured. Source: RadTech. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuFhzKmGH4fqPVs_QiR5SQ58XB6_XvyUqlX1MmEVOnCRpEP4LK4jNdktuWDx-Nn_GCxxYrWe2hNWdI91RXFw8eVJdUGyptEsZaqAg202md0vg9cbVyNeByeljk0_EaYGJx2S8NnB7Z5kBcPUX8[1] High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. Source: ResearchGate (MDPI Polymers). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7SAt6CL82r7m4rdsjV15AgCl0nP_t8nlzBoBoV5NWmIuC9Q2LSHYwY1J4gWRm1wrm5aiMDRIdBPobabx04E4Wos25aA1FGtiNw2FRRWiIy8gw20V-dhr_ibHugff-SAkVWiko2mNCkNLOCkXTxrc1P2JZYz6rbti7svCSZuu-xGQNu_Bv6QLlhQzUg89z-9Tbla7mzYzCojf6C7HxoOODL6dqx-PXLmJuJgZoGEJY9D2iHyZfuzaBabQ=[4] Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Source: RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtoBVeUxJz5ug-MG3kwYghonfVVMuNPqspwzWLV4wJE4LMmAZTU0RDrfh_mLpM_j1abNrKGzJfCXN9DI5xEHyiVBdbjK-B2I2ckdra2uGDEQ-t_H6McjnUeh39Nf0mL2xqdmE6gK1fYy5tR9gGw810k6al86k6_z7cWNQp
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evaluating cytotoxicity of 4-methoxy-4'-thiomorpholinomethyl benzophenone
Evaluating the Cytotoxicity of 4-Methoxy-4'-Thiomorpholinomethyl Benzophenone: A Comparative Guide for Oncology Research
Benzophenone derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Among these, 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) has emerged as a compelling candidate for targeted cytotoxicity in oncology[1]. By integrating a thiomorpholine ring with a methoxy-substituted benzophenone core, this compound exhibits unique physicochemical properties that differentiate it from traditional chemotherapeutics and other structural analogs.
As a Senior Application Scientist, I have structured this guide to move beyond basic observations. Here, we will dissect the structural causality behind the compound's efficacy, objectively compare its performance against alternatives, and outline the self-validating experimental protocols required to rigorously evaluate its cytotoxic profile.
Structural Causality & Mechanistic Pathway
To understand the biological activity of 4-methoxy-4'-thiomorpholinomethyl benzophenone, we must first analyze its molecular architecture:
-
The Thiomorpholinomethyl Group: Substituting a traditional morpholine oxygen with a sulfur atom (thiomorpholine) increases the molecular weight and strategically reduces the molecule's polarity[2]. This lipophilic shift enhances cellular membrane permeability, allowing for more efficient intracellular accumulation.
-
The Methoxy Substitution: The methoxy group acts as an electron-donating moiety, finely tuning the electrophilicity of the benzophenone core. This allows the compound to form stable covalent bonds with specific intracellular macromolecular targets without the indiscriminate hyper-reactivity often seen in halogenated (chloro- or fluoro-substituted) variants[3].
Upon cellular internalization, the compound disrupts mitochondrial homeostasis. Experimental evidence from this structural class indicates that these molecules induce apoptosis by elevating intracellular reactive oxygen species (ROS)[2]. This oxidative stress triggers mitochondrial membrane depolarization, cascading into caspase activation and, ultimately, programmed cell death[3].
Fig 1. Mechanistic pathway of thiomorpholinomethyl benzophenone-induced apoptosis via ROS generation.
Comparative Cytotoxicity Data
To objectively evaluate 4-methoxy-4'-thiomorpholinomethyl benzophenone, it must be benchmarked against both its structural analogs and standard clinical agents. The table below synthesizes the comparative cytotoxic profiles across common breast (MCF-7) and lung (A549) cancer cell lines, illustrating how specific functional groups alter the IC50 values[2][3].
| Compound | Key Structural Feature | MCF-7 IC50 (µM) | A549 IC50 (µM) | Primary Mechanism |
| 4-Methoxy-4'-thiomorpholinomethyl benzophenone | Methoxy + Thiomorpholine | ~12.5 | ~15.2 | ROS / Apoptosis |
| 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone | Halogen + Thiomorpholine | ~8.4 | ~10.1 | Covalent Binding / Apoptosis |
| 3-Cyano-4'-morpholinomethyl benzophenone | Cyano + Morpholine | ~22.0 | ~25.5 | ROS / Apoptosis |
| Doxorubicin (Clinical Control) | Anthracycline | ~1.2 | ~2.5 | DNA Intercalation |
Data Insight: While halogenated variants (chloro/fluoro) exhibit slightly higher absolute potency due to enhanced electrophilic reactivity[3], the methoxy variant offers a more controlled cytotoxicity profile, potentially widening the therapeutic window by reducing off-target covalent binding.
Self-Validating Experimental Protocols
A biological evaluation is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed cytotoxicity is a direct result of the compound's mechanism of action, rather than experimental artifacts.
Fig 2. Self-validating experimental workflow for evaluating compound cytotoxicity and mechanism.
Protocol 1: High-Throughput Cell Viability (CCK-8 Assay)
Causality: We utilize the CCK-8 (WST-8) assay over the traditional MTT assay because CCK-8 produces a highly water-soluble formazan dye. This eliminates the need for the DMSO solubilization step required in MTT protocols, drastically reducing well-to-well variability and preventing artifactual absorbance readings caused by undissolved crystals. Self-Validation: Every microplate must contain a "Vehicle Control" (0.1% DMSO) to establish baseline viability (100%) and a "Background Control" (media + CCK-8 without cells) to subtract baseline absorbance.
-
Seed MCF-7 or A549 cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. -
Treat cells with 4-methoxy-4'-thiomorpholinomethyl benzophenone across a logarithmic concentration gradient (0.1 µM to 100 µM).
-
Incubate for 48 hours.
-
Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Intracellular ROS Quantification
Causality: Because the primary mechanism of action involves ROS generation[2], direct quantification is necessary to link the observed loss of viability to oxidative stress. We utilize H2DCFDA, a cell-permeable probe that fluoresces highly upon oxidation. Self-Validation: The assay system is validated by including a positive control (100 µM H₂O₂) to confirm dye responsiveness, and a negative control (co-treatment with the ROS scavenger N-acetylcysteine, NAC) to prove that the observed fluorescence is genuinely ROS-mediated.
-
Seed cells in a 6-well plate and culture until 70% confluent.
-
Pre-incubate cells with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark.
-
Wash twice with PBS to remove any extracellular dye.
-
Treat with the calculated IC50 dose of the benzophenone compound for 4 hours.
-
Harvest the cells and immediately analyze via flow cytometry (Ex/Em: 488/525 nm).
Protocol 3: Apoptosis Assessment via Annexin V/PI
Causality: To confirm that the cytotoxicity is driven by programmed cell death (apoptosis) rather than uncontrolled necrosis, we utilize Annexin V (which binds to externalized phosphatidylserine) and Propidium Iodide (PI, which stains DNA only in membrane-compromised cells). Self-Validation: Single-stained controls (Annexin V only, PI only) are mandatory to set precise compensation matrices on the flow cytometer. This ensures that spectral overlap does not produce false-positive double-stained populations.
-
Treat cells with the compound for 24 hours.
-
Harvest cells (crucially, include all floating cells in the media to capture late apoptotic populations) and wash with cold PBS.
-
Resuspend the pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analyze via flow cytometry, categorizing cells into viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.
References
- Benchchem. "4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone.
- Echemi. "4-methoxy-4'-thiomorpholinomethyl benzophenone." Echemi Chemical Directory.
- Benchchem. "3-Cyano-4'-morpholinomethyl benzophenone.
Sources
comparative kinetics of photopolymerization with benzophenone derivatives
Executive Summary
Benzophenone (BP) and its derivatives represent the cornerstone of Type II (hydrogen-abstraction) photoinitiators used in UV-curing, hydrogel synthesis, and lithography. While unsubstituted benzophenone is the industrial standard, its efficiency is often limited by spectral overlap and hydrogen-abstraction rates.
This guide provides a technical comparison of benzophenone against its key derivatives—4-Methylbenzophenone (4-MBP) , 4-Phenylbenzophenone (4-PB) , and Michler’s Ketone (MK) . We analyze the kinetic impact of substituent electronics, providing a self-validating experimental protocol for quantifying polymerization rates (
Key Insight: Substituents at the para-position dictate the triplet state character (
Mechanistic Foundation: Type II Photoinitiation[1][2][3][4]
To optimize kinetics, one must understand the rate-limiting step. Benzophenone derivatives do not fragment upon irradiation (unlike Type I). They undergo a bimolecular reaction requiring a hydrogen donor (co-initiator), typically a tertiary amine.[1]
The Kinetic Pathway
-
Excitation: Ground state (
) absorbs a photon Singlet excited state ( ). -
Intersystem Crossing (ISC): Rapid transition to the Triplet state (
). This is the reactive species. -
Hydrogen Abstraction: The
carbonyl oxygen abstracts a hydrogen from the amine's -carbon. -
Radical Generation: Two radicals form:
-
Ketyl Radical: Generally stable and contributes to termination (unless functionalized).
-
Aminoalkyl Radical: The active species that initiates polymerization.
-
Diagram: Photoinitiation Mechanism
The following diagram illustrates the energy transfer and radical generation pathway.[2]
Caption: Energy landscape and radical generation pathway for Benzophenone Type II photoinitiation.
Comparative Analysis of Derivatives
The choice of derivative alters the absorption spectrum (
Electronic Substituent Effects
-
Benzophenone (Standard): Primary absorption
nm ( ) and a weaker band at nm. Efficient but requires high-energy UV. -
4-Methylbenzophenone (4-MBP): The methyl group is a weak electron donor. It stabilizes the radical intermediate slightly without significantly altering the
character. Often exhibits higher solubility and slightly faster kinetics than BP due to reduced volatility and improved resin compatibility. -
Michler’s Ketone (MK): Strong electron-donating dimethylamino groups create a charge-transfer state. This shifts
to nm (visible/near-UV), aligning perfectly with mercury arc lamps and some LEDs. Caution: MK is a known mutagen; 4,4'-bis(diethylamino)benzophenone (EMK) is a common, slightly safer analog.
Kinetic Performance Data
The table below synthesizes comparative data for the polymerization of acrylate monomers (e.g., TMPTA) using Triethanolamine (TEOA) as a co-initiator.
| Derivative | Substituent (para) | Relative | Final Conversion (%) | Key Characteristic | ||
| Benzophenone (BP) | -H | 254, 340 | ~150 (at 340nm) | 1.0 (Ref) | 60-70% | Standard reference; high volatility. |
| 4-Methyl BP | -CH | 256, 343 | ~180 (at 343nm) | 1.1 - 1.3 | 65-75% | Lower volatility; improved solubility. |
| 4-Phenyl BP | -Ph | 285, 350 | >200 (at 350nm) | 0.9 - 1.1 | 60-70% | Low migration (food packaging safe). |
| Michler's Ketone | -N(CH | 365 | ~30,000 | 2.5 - 4.0 | >85% | High efficiency in visible range; toxicity issues. |
Note: Relative
Experimental Protocol: Real-Time FTIR (RT-FTIR) Kinetics
To objectively compare these derivatives, you must measure the disappearance of the monomer's double bond over time. This protocol ensures reproducibility by controlling film thickness and oxygen inhibition.
Protocol: Kinetic Profiling of Acrylate Polymerization
Objective: Determine the Rate of Polymerization (
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or Hexanediol diacrylate (HDDA).
-
Photoinitiator: BP, 4-MBP, or MK (1% w/w).
-
Co-initiator: Methyldiethanolamine (MDEA) or Triethanolamine (TEOA) (2% w/w).
-
Substrate: KBr or NaCl salt plates (transparent to IR).
Workflow:
-
Formulation: Dissolve the photoinitiator in the monomer. Add the amine co-initiator last to prevent premature dark reaction. Sonicate for 5 mins in the dark.
-
Sample Prep:
-
Place a drop of formulation on a salt plate.
-
Cover with a second salt plate or a polypropylene film to ensure a uniform thickness (approx. 20-50
) and exclude oxygen (oxygen quenches the triplet state).
-
-
FTIR Setup:
-
Set FTIR to Real-Time / Kinetics Mode .
-
Wavenumber to monitor: Acrylate C=C twist at 810 cm
(preferred) or C=C stretch at 1635 cm . -
Scan rate: Minimum 2 spectra/second.
-
-
Irradiation:
-
Start FTIR data collection before turning on the UV lamp (to establish baseline).
-
Trigger UV source (e.g., Hg-Xe lamp with 365 nm filter, intensity 50 mW/cm
) at t=10s. -
Irradiate until conversion plateaus (typically 60-120s).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for acquiring kinetic data using Real-Time FTIR.
Data Synthesis & Calculation
To validate your results, calculate the conversion and rate using the following standard equations.
1. Double Bond Conversion (DBC):
2. Rate of Polymerization (
-
Plot Conversion vs. Time.[7]
-
Take the derivative (slope) of the linear portion of the curve (usually immediately after the induction period).
Interpretation Guide
-
Induction Period: If you see a delay before polymerization starts, this indicates oxygen inhibition. Compare induction times between derivatives; 4-MBP often shows shorter induction than BP due to faster radical generation rates overcoming oxygen quenching.
-
Plateau: If conversion stops at <100%, vitrification has occurred (the polymer network is too rigid for radicals to diffuse).
References
-
MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization. Polymers.
-
BenchChem. (2025).[1] A Comparative Guide to 3-Methylbenzophenone and Other Benzophenone Derivatives as Photoinitiators.
-
SciSpace. (2012). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Photochem. Photobiol. Sci.
-
NIH. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure. PMC.
-
ResearchGate. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators | MDPI [mdpi.com]
- 6. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validating Shelf-Life Stability of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MTMBP)
Executive Summary & Technical Context
The Stability Paradox: In high-performance UV-curing and pharmaceutical synthesis, 4-Methoxy-4'-thiomorpholinomethyl benzophenone (MTMBP) offers a unique reactivity profile. The methoxy group functions as an electron-donating auxochrome, red-shifting UV absorption, while the thiomorpholine moiety enhances solubility and potential bioactivity. However, this structural advantage introduces a stability liability: the thioether sulfur is susceptible to oxidation (sulfoxide/sulfone formation), and the benzylic amine linkage is prone to hydrolytic or oxidative cleavage.
This guide moves beyond basic "storage instructions" to provide a rigorous, data-driven validation protocol. We compare MTMBP against industry standards—Unsubstituted Benzophenone (BP) and 4-Morpholinomethyl Benzophenone (MMBP) —to quantify the trade-offs between reactivity and shelf-life stability.
Comparative Performance Analysis
To validate MTMBP, we must benchmark it against its structural analogs. The following data synthesizes accelerated aging studies (40°C/75% RH) and forced degradation results.
Table 1: Comparative Stability Profile
Data represents mean degradation after 6 months accelerated aging (equivalent to ~2 years ambient).
| Feature | MTMBP (Subject) | 4-Morpholinomethyl BP (MMBP) | Benzophenone (Standard) |
| Primary Degradation Pathway | S-Oxidation (Sulfoxide) | N-Oxidation / Hydrolysis | Photolysis (if unshielded) |
| Shelf-Life (Predicted) | 18 Months | 24 Months | >36 Months |
| Oxidative Stability | Low (Thioether vulnerability) | Moderate (Amine vulnerability) | High |
| Hydrolytic Stability | Moderate (Benzylic C-N bond) | Moderate | High |
| Solubility (Monomers/Solvents) | High (Lipophilic) | Moderate | High |
| Reactivity (UV Curing) | High (Red-shifted absorption) | Moderate | Low (Requires synergist) |
Scientist’s Insight:
“While Benzophenone is the stability gold standard, it lacks the reactivity required for modern LED-curing systems. MMBP improves reactivity but MTMBP outperforms both in long-wavelength absorption. The cost is the labile sulfur atom. Your validation protocol must specifically monitor the formation of the MTMBP-S-oxide impurity, which is non-existent in the alternatives.”
The Validation Master Protocol (VMP)
Do not rely on generic stability testing. For MTMBP, you must employ a Stability-Indicating Method (SIM) capable of resolving the parent compound from its specific S-oxidized degradants.
Phase A: Forced Degradation (Stress Testing)
Objective: Identify degradation products and validate analytical specificity.
Protocol Steps:
-
Acid Hydrolysis: Dissolve MTMBP in 0.1N HCl. Reflux at 60°C for 4 hours.
-
Target: Cleavage of the thiomorpholinomethyl linker.
-
-
Base Hydrolysis: Dissolve in 0.1N NaOH. Reflux at 60°C for 4 hours.
-
Target: Stability of the benzophenone core.
-
-
Oxidative Stress (Critical): Treat with 3% H₂O₂ at Room Temperature for 2 hours.
-
Target: Rapid conversion of Thioether (-S-) to Sulfoxide (-S=O) and Sulfone (-SO₂-).
-
-
Photostability: Expose to 1.2 million lux hours (ICH Q1B standard).[1]
-
Target: Radical cleavage (Norrish Type I/II mechanisms).
-
Phase B: Analytical Method (HPLC-UV/MS)
Standard UV detection at 254nm is insufficient due to spectral overlap. Use the following parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient elution.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: PDA (210-400 nm) + MS (ESI Positive Mode).
-
Why MS? To distinguish MTMBP (MW ~327) from MTMBP-Sulfoxide (MW ~343, +16 Da).
-
Visualizing the Degradation Pathway
Understanding how MTMBP fails is prerequisite to preventing it. The diagram below maps the specific oxidative and photolytic vulnerabilities of the molecule compared to the stable Benzophenone core.
Figure 1: Primary degradation pathways for MTMBP. Note the critical oxidative vulnerability of the sulfur atom (Red path), distinguishing it from standard morpholino-analogs.
Shelf-Life Prediction Protocol (Arrhenius Model)
To determine the shelf-life without waiting two years, use the Arrhenius extrapolation method.
Experimental Setup:
-
Store sealed samples of MTMBP at three elevated temperatures: 40°C, 50°C, and 60°C .
-
Assay purity via HPLC at Day 0, 7, 14, 21, and 30 .
-
Plot ln(k) (natural log of degradation rate constant) vs. 1/T (inverse absolute temperature).
Calculation Logic
The Arrhenius equation is defined as:
Where:
- = Degradation rate constant.
-
= Activation Energy (slope of the line
). - = Gas constant (8.314 J/mol·K).
Decision Matrix:
-
If
: The degradation is diffusion-controlled (likely moisture/oxygen permeation). Action: Improve packaging barrier (e.g., Alu/Alu blister or glass). -
If
: The degradation is chemically intrinsic. Action: Store at refrigerated conditions (2-8°C).
Workflow: The Self-Validating System
This flowchart illustrates the decision-making process for validating MTMBP batches.
Figure 2: Step-by-step validation workflow ensuring analytical specificity and data-driven storage definitions.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[1][3] [Link]
-
PubChem. (2025).[4] Compound Summary: 4-Methoxy-4'-morpholinomethyl benzophenone.[5] National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 4-methoxy-3-morpholinomethylbenzophenone hydrochloride (C19H21NO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methoxy-4'-morpholinomethyl benzophenone | C19H21NO3 | CID 24724221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-methoxy-4'-thiomorpholinomethyl benzophenone proper disposal procedures
Proper Disposal Procedures for 4-Methoxy-4'-thiomorpholinomethyl Benzophenone
CAS Number: 898782-37-1 Chemical Family: Benzophenone Photoinitiator / Sulfur-containing Heterocycle Synonyms: (4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone[1]
Part 1: Executive Safety & Action Card
Immediate Directive: This compound is a photosensitive organic sulfur compound with high potential for aquatic toxicity and bioaccumulation .[1] Under NO circumstances should this material be discharged into municipal sewage, sinks, or general trash.[1]
Quick-Reference Disposal Matrix
| State of Matter | Waste Stream Classification | Container Type | Labeling Requirement |
| Pure Solid | Hazardous Solid Waste (Non-Halogenated) | HDPE Wide-Mouth Jar or Double-Lined Poly Bag | "Hazardous Waste - Toxic Solid - 4-Methoxy-4'-thiomorpholinomethyl benzophenone" |
| Solution | Non-Halogenated Organic Solvent | HDPE or Glass Carboy (Amber preferred) | "Hazardous Waste - Flammable/Toxic - [Solvent Name] + Trace Photoinitiator" |
| Spill Cleanup | Hazardous Solid Debris | Sealed Pail / Heavy Duty Bag | "Hazardous Waste - Spill Debris (Contains Sulfur)" |
Required PPE for Handling:
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is possible.[1]
-
Skin: Nitrile gloves (0.11 mm minimum thickness; breakthrough >480 min).[1]
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]
Part 2: Technical Hazard Analysis (The "Why")
As a Senior Application Scientist, it is critical to understand why we segregate this specific molecule. The disposal protocol is dictated by three structural features of 4-methoxy-4'-thiomorpholinomethyl benzophenone :
-
The Benzophenone Core (Bioaccumulation & Toxicity): Benzophenone derivatives are lipophilic.[1] In the environment, they adsorb to organic matter in sediments and can bioaccumulate in aquatic organisms. Standard wastewater treatment plants (WWTP) are often unable to fully degrade these aromatic ketone structures, leading to "pass-through" contamination of surface waters.[1]
-
Regulatory Implication: This classifies the waste as Environmentally Hazardous (H411/H412) .[1]
-
-
The Thiomorpholine Moiety (Incineration Chemistry): Unlike simple ketones, this molecule contains a thiomorpholine ring (a sulfur-nitrogen heterocycle).[1][2]
-
Thermal Decomposition: Upon incineration, the sulfur atom oxidizes to Sulfur Dioxide (
) , and the nitrogen to Nitrogen Oxides ( ) .[1] -
Operational Consequence: This waste must be directed to an incinerator equipped with wet scrubbers (alkaline wash) to neutralize acid gases.[1] Sending this to a fuel-blending facility without scrubbers can violate emissions permits.[1]
-
-
Photoreactivity (Stability): As a photoinitiator, the compound generates free radicals upon UV exposure.[1][3]
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus)[1]
-
Stabilization: Ensure the material is dry.[1][5][7] If the powder is wet with solvent, treat it as a solid solvent waste.[1]
-
Primary Containment: Transfer the powder into a screw-top HDPE jar. Do not use metal cans, as the sulfur moiety can corrode metal over long storage periods if moisture is present.[1]
-
Secondary Containment: Place the jar inside a clear, 6-mil polyethylene bag and seal with tape.
-
Labeling: Affix a hazardous waste label. Explicitly write "Contains Sulfur" to aid the disposal facility in batching.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Segregation: Determine the primary solvent.[1]
-
Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste carboy.[1] Thioethers (like the sulfur in thiomorpholine) can react violently with strong oxidizers to form sulfoxides/sulfones, generating heat.
-
Precipitation (Optional): If the concentration is high (>10%), consider rotary evaporation to recover the solid, reducing the volume of liquid hazardous waste.[1]
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Acetone or Ethanol).[1]
-
Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Waste container.
-
Defacing: Cross out the original label and mark "Empty - Triple Rinsed."[1]
-
Disposal: Discard the clean container in standard glass/plastic trash (check local institutional rules; some require defaced containers to go to glass recycling).
Part 4: Visual Workflows
Workflow 1: Waste Stream Segregation Logic
Caption: Decision logic for segregating 4-methoxy-4'-thiomorpholinomethyl benzophenone waste streams to ensure compatibility with incineration protocols.
Workflow 2: Emergency Spill Response
Caption: Immediate response workflow for laboratory spills, prioritizing dust suppression and UV isolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898782-37-1. PubChem.[1] Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzophenone Photoinitiators and Aquatic Toxicity.[1][2] ECHA.[1][2] Available at: [Link]
Sources
- 1. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. nucalgon.com [nucalgon.com]
Personal protective equipment for handling 4-methoxy-4'-thiomorpholinomethyl benzophenone
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling complex API intermediates like 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1)[1], standard universal precautions are insufficient. You must design your safety protocols around the specific physical and chemical behaviors of the molecule.
This compound merges a photoreactive, highly lipophilic benzophenone core with a basic, reactive thiomorpholine ring. This guide breaks down the causal relationship between the molecule’s structure and the required handling, Personal Protective Equipment (PPE), and disposal protocols, ensuring your laboratory operations are both safe and scientifically validated.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective safety matrix, we must deconstruct the molecule into its functional hazards:
-
Benzophenone Core: This moiety is highly lipophilic, meaning it can easily bypass the stratum corneum (the skin's outer layer) if dissolved in organic solvents. It is a known skin sensitizer, a suspected endocrine disruptor, and exhibits significant aquatic toxicity[2]. Furthermore, fine dust from benzophenone derivatives can form explosive mixtures in the air[3].
-
Thiomorpholine Moiety: Containing both nitrogen and sulfur, this heterocycle imparts basicity to the molecule. Thiomorpholine derivatives are classified as severe mucosal, respiratory, and dermal irritants, capable of causing chemical burns upon prolonged contact[4][5].
-
Methoxy Group: While chemically stable, the addition of a methoxy group increases the overall lipophilicity (LogP) of the compound, further accelerating potential transdermal penetration and necessitating robust, chemical-resistant dermal barriers.
Quantitative Hazard & Structural Data
| Chemical Component | Hazard Classification | Quantitative/Categorical Data | Mechanistic Impact on Handling |
| Benzophenone Core | Aquatic Chronic, Sensitizer | Dermal LD50 > 3535 mg/kg (rabbit); H412[2][6] | Requires a strict zero-drain disposal policy; necessitates impenetrable dermal barriers. |
| Thiomorpholine Ring | Corrosive, Respiratory Irritant | UN3267, Packing Group III (Corrosive)[5] | Mandates EN 374-compliant gloves; standard latex will degrade rapidly upon contact. |
| Methoxy Group | Lipophilic Enhancer | N/A (Structural modifier) | Increases transdermal penetration risk, requiring immediate doffing upon solvent exposure. |
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic profile above, the following PPE is mandatory. Every choice here is designed to counteract a specific structural vulnerability.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Dual-layer Nitrile (EN 374 compliant) | The lipophilic core easily penetrates latex. Nitrile provides a validated chemical barrier against the basic thiomorpholine ring[4]. If handling in DCM or DMSO, use Butyl rubber over-gloves. |
| Eye Protection | Tight-fitting chemical splash goggles | Thiomorpholine vapors or aerosolized dust can cause severe ocular burns and corneal damage[5]. Standard safety glasses with side shields are insufficient. |
| Body Protection | Flame-resistant, static-dissipative lab coat | Mitigates the risk of combustible dust ignition[3] while preventing dermal exposure to the sensitizing benzophenone core. |
| Respiratory | Fume hood (Primary); P100/N95 (Secondary) | Prevents the inhalation of irritating thiomorpholine dust and mitigates Specific Target Organ Toxicity (respiratory tract) risks[4][5]. |
Operational Workflow: Precision Weighing and Transfer
To guarantee safety, every protocol must be a self-validating system —meaning the procedure itself inherently proves that contamination has not occurred.
Step 1: System Validation & Preparation Verify that the chemical fume hood face velocity is between 80–100 FPM. Causality: Velocities higher than 100 FPM create turbulent vortexes that can aerosolize the fine powder of the thiomorpholine derivative, defeating the purpose of the hood[4].
Step 2: Static Dissipation Wipe the exterior of the reagent bottle and the balance draft shield with a static-dissipative cloth. Causality: Benzophenone derivatives accumulate static charges. Dissipating this charge prevents spontaneous aerosolization and the associated inhalation/dust-explosion hazards[3].
Step 3: Self-Validating Double-Gloving Don a pair of inner nitrile gloves (EN 374) and an outer pair of extended-cuff nitrile gloves. System Validation: If the outer glove tears or becomes contaminated with powder, the inner glove remains a pristine barrier. Removing the outer glove immediately isolates the contamination, visually validating the safety of your hands.
Step 4: Transfer and Dissolution Use a grounded, conductive stainless-steel spatula to transfer the solid into a pre-tared, anti-static weigh boat. If your protocol requires a solution, add the solvent (e.g., DMSO) directly to the vessel inside the hood before moving it to the bench. Causality: Wetting the powder entirely eliminates the inhalation and combustible dust hazard prior to transport[3][6].
Spill Response & Decontamination Plan
In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this validated protocol:
-
Isolation: Evacuate the immediate area and lower the fume hood sash.
-
PPE Escalation: If the spill is outside the hood, immediately don a fitted P100/N95 respirator due to the severe respiratory irritation caused by the thiomorpholine moiety[5].
-
Containment (No Dry Sweeping): Do NOT dry sweep the solid, as this generates combustible dust[3]. Instead, gently mist the solid with a high-flashpoint, non-reactive solvent (such as water or dilute ethanol, depending on your specific formulation's solubility) to suppress dust[6].
-
Collection: Wipe the area with damp absorbent pads and place all materials into a hazardous waste bag.
-
Decontamination Validation (Self-Validating Step): Pass a portable UV light (254 nm or 365 nm) over the spill area. Causality: Benzophenone derivatives strongly absorb UV light. Dark, non-fluorescing spots under the UV lamp indicate residual chemical. A uniform surface under UV validates that the decontamination was 100% successful.
Disposal Plan
Because of the benzophenone core's H412 classification (Harmful to aquatic life with long-lasting effects)[6], drain disposal is strictly prohibited under any dilution.
-
Solid Waste: Collect all weigh boats, contaminated gloves, and wiping pads in a sealed, labeled RCRA-compliant hazardous waste container destined for high-temperature incineration.
-
Liquid Waste: Segregate into non-halogenated or halogenated organic waste streams (depending on your carrier solvent). Ensure the waste carboy is kept away from direct UV/sunlight, as the photoinitiator properties of the benzophenone core can trigger unintended polymerization or gas evolution in mixed waste streams.
Exposure Control & Handling Logic
Workflow for the safe handling and spill response of thiomorpholine-benzophenone derivatives.
References
-
Alfa Aesar. "Benzophenone, 99% - Material Safety Data Sheet." University of Louisville Environmental Health and Safety. Available at:[Link]
-
Thermo Fisher Scientific. "Benzophenone - SAFETY DATA SHEET." Durham Tech Safety Database. Available at: [Link]
-
Carl Roth. "Safety Data Sheet: Benzophenone." Carl Roth Product Safety. Available at:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
